4-Nitrobenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMCBJWUWHHVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061564 | |
| Record name | Methanone, (4-nitrophenyl)phenyl- | |
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Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrobenzophenone | |
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CAS No. |
1144-74-7 | |
| Record name | 4-Nitrobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methanone, (4-nitrophenyl)phenyl- | |
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| Record name | 4-Nitrobenzophenone | |
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| Record name | Methanone, (4-nitrophenyl)phenyl- | |
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| Record name | Methanone, (4-nitrophenyl)phenyl- | |
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| Record name | 4-nitrobenzophenone | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrobenzophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone is an organic compound featuring a benzophenone (B1666685) core substituted with a nitro group at the para position of one of the phenyl rings.[1] This compound is a yellow crystalline solid.[1] It is of significant interest in various fields of chemistry and drug development due to its versatile reactivity and photochemical properties. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications.
Chemical Structure and Identifiers
The structure of this compound consists of a central carbonyl group bonded to two phenyl rings, one of which is substituted with a nitro group in the para position.
Caption: Chemical structure of this compound.
Quantitative Data: Identifiers
| Identifier | Value |
| IUPAC Name | (4-nitrophenyl)(phenyl)methanone[2] |
| CAS Number | 1144-74-7[1][2][3][4][5][6][7] |
| Molecular Formula | C₁₃H₉NO₃[1][2][3][6][7][8] |
| Molecular Weight | 227.22 g/mol [2][3][5] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(=O)=O[1] |
| InChI | InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H[1][3][5][7][9] |
| InChIKey | ZYMCBJWUWHHVRX-UHFFFAOYSA-N[1][2][5][7][9] |
| EC Number | 214-542-2[5] |
| Beilstein/REAXYS | 1912753[5] |
Physicochemical Properties
This compound is a yellow to light brown crystalline powder.[3][4] It is moderately soluble in organic solvents like ethanol (B145695) and acetone (B3395972) and has low solubility in water.[1]
Quantitative Data: Physicochemical Properties
| Property | Value |
| Appearance | Yellow to light brown crystalline powder[3][4] |
| Melting Point | 136-138 °C[3][4][5][8][10] |
| Boiling Point | ~368.92 °C (estimate)[3] |
| Density | ~1.406 g/cm³[3] |
| Flash Point | Not applicable[5] |
| Storage Temperature | Below +30°C[3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Spectra available for this compound.[9] |
| ¹³C NMR | Spectra available for this compound.[9] |
| IR | Spectra available for this compound.[7][9][11] |
| Mass Spectrometry | Spectra available for this compound.[7][9] |
| UV-Vis | Spectra available for this compound.[12] |
Synthesis and Reactivity
The presence of the nitro group influences the reactivity of this compound, enabling various chemical modifications.[1]
Synthesis
A common method for synthesizing benzophenone derivatives is through Friedel-Crafts acylation.[13] For this compound, this would typically involve the reaction of a 4-nitrobenzoyl derivative with benzene (B151609) in the presence of a Lewis acid catalyst. Another patented method involves the reaction of 4-chloronitrobenzene with aryl acetate (B1210297) in an organic solvent with a base.[14][15]
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity
The nitro group can be reduced to an amine, opening pathways to a variety of amino-functionalized compounds.[13] The benzophenone core is known for its photoreactivity, which can be fine-tuned by substituents like the nitro group for applications as a photoinitiator.[1][13]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: An IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR). Characteristic absorption bands indicate the presence of specific functional groups, such as the carbonyl (C=O) and nitro (NO₂) groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology: A sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Methodology: A solution of the compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance is measured over a range of wavelengths in the UV and visible regions.
Applications
This compound serves as a valuable intermediate in organic synthesis and has several industrial applications.
Caption: Key applications of this compound.
-
Organic Synthesis: It is a key intermediate for constructing more complex organic molecules and heterocyclic compounds.[3][4][13]
-
Photoinitiator: Due to its ability to absorb ultraviolet light, it is used as a photoinitiator in polymer chemistry.[1][13]
-
Dyes and Pigments: It serves as a precursor in the production of dyes and pigments.[1]
-
Pharmaceutical Research: this compound is used in the quantitative structure-activity relationship analysis of benzophenone derivatives as potential antimalarial agents.[3][4]
Safety and Handling
As with many nitro compounds, this compound should be handled with care due to potential toxicity.[1]
-
General Precautions: Avoid contact with skin and eyes.[10] Do not ingest.[10] Use in a well-ventilated area.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[10][16] In case of dust, a particle filter respirator is recommended.[10]
-
Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[10]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[10]
-
Fire Safety: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires.[10] Thermal decomposition can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[10]
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. This compound CAS#: 1144-74-7 [m.chemicalbook.com]
- 4. This compound | 1144-74-7 [chemicalbook.com]
- 5. 4-硝基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Methanone, (4-nitrophenyl)phenyl- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. This compound(1144-74-7) 1H NMR spectrum [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. nbinno.com [nbinno.com]
- 14. Method for preparing this compound type compound (2018) | Jiang-Sheng Li [scispace.com]
- 15. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-Nitrobenzophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1144-74-7
This technical guide provides an in-depth overview of 4-Nitrobenzophenone, a versatile organic compound with significant applications in chemical synthesis and as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and key applications.
Physicochemical Properties
This compound is a yellow to light brown crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₃ | |
| Molecular Weight | 227.22 g/mol | |
| Melting Point | 136-138 °C | |
| Appearance | Yellow to light brown fine crystalline powder | [1] |
| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. | |
| CAS Number | 1144-74-7 | |
| InChI Key | ZYMCBJWUWHHVRX-UHFFFAOYSA-N | |
| SMILES | O=C(C1=CC=C(C=C1)--INVALID-LINK--=O)C2=CC=CC=C2 |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques. The characteristic spectral data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.35 | d | 8.8 | 2H | Protons ortho to the nitro group |
| 7.95 | d | 8.4 | 2H | Protons meta to the nitro group |
| 7.81 | d | 8.4 | 2H | Protons ortho to the carbonyl group (unsubstituted ring) |
| 7.66 | t | 7.2 | 1H | Proton para to the carbonyl group (unsubstituted ring) |
| 7.53 | t | 7.8 | 2H | Protons meta to the carbonyl group (unsubstituted ring) |
¹³C NMR (100 MHz, CDCl₃): [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 194.8 | C=O |
| 149.8 | C-NO₂ |
| 142.9 | Quaternary Carbon (nitro-substituted ring) |
| 136.3 | Quaternary Carbon (unsubstituted ring) |
| 133.5 | CH (para to C=O, unsubstituted ring) |
| 130.7 | CH (ortho to C=O, unsubstituted ring) |
| 130.1 | CH (meta to NO₂) |
| 128.7 | CH (meta to C=O, unsubstituted ring) |
| 123.6 | CH (ortho to NO₂) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1650 | Strong | C=O (carbonyl) stretch |
| ~1600, ~1585, ~1500-1400 | Medium-Weak | Aromatic C=C stretching vibrations |
| ~1520, ~1345 | Strong | Asymmetric and symmetric NO₂ stretching |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anhydrous benzene
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Addition of Reactants: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: After the addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.[4]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane (B92381) and ethyl acetate, to yield pure this compound.
Applications in Drug Development
Benzophenone derivatives are recognized as a valuable scaffold in medicinal chemistry.[5] this compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of antimalarial agents.
Farnesyltransferase Inhibition in Plasmodium falciparum
Protein farnesyltransferase (PFT) is a crucial enzyme in the malaria parasite Plasmodium falciparum.[6] It catalyzes the farnesylation of proteins, a post-translational modification that is essential for their proper localization and function, including roles in signal transduction pathways.[7][8] Inhibition of PFT has been identified as a promising strategy for antimalarial drug development, as it disrupts vital cellular processes in the parasite, leading to its death.[7][9] Benzophenone-based compounds have been investigated as potent farnesyltransferase inhibitors.[6]
Other Applications
Photoinitiator
Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV light, this compound is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state can abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals, which in turn initiate polymerization.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. rsc.org [rsc.org]
- 2. This compound(1144-74-7) 13C NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Protein farnesyltransferase inhibitors exhibit potent antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Effect of Farnesyltransferase Inhibitor R115777 on Mitochondria of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Farnesyltransferase Inhibitor R115777 on Mitochondria of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Spectral Properties of 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone is an organic compound that holds significance as a versatile intermediate in various chemical syntheses. Its structure, featuring a benzophenone (B1666685) core substituted with a nitro group, makes it a valuable precursor in the production of dyes, photoinitiators, and pharmaceutical agents. This guide provides a comprehensive overview of the physical and spectral data of this compound, complete with detailed experimental protocols for data acquisition and a synthetic route for its preparation.
Physical and Chemical Properties
This compound is typically a yellow to light brown crystalline powder.[1][2] Its core physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₉NO₃ | [3][4] |
| Molecular Weight | 227.22 g/mol | [3][4] |
| Appearance | White to light yellow or green crystalline powder | [3] |
| Melting Point | 136-138 °C | [5][6][7] |
| Boiling Point | ~369 °C (estimate) | [3] |
| Solubility | Moderately soluble in ethanol (B145695) and acetone; poorly soluble in water. | [3] |
| CAS Number | 1144-74-7 |
Spectral Data
The following tables summarize the key spectral data for this compound, providing insights into its molecular structure and functional groups.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| ~1650 | C=O (Ketone) stretching |
| ~1520, ~1350 | Asymmetric and symmetric NO₂ stretching |
| ~3100-3000 | C-H (Aromatic) stretching |
| ~1600, ~1450 | C=C (Aromatic) stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | m | 5H | Phenyl group protons |
| ~7.9-8.0 | d | 2H | Aromatic protons ortho to the carbonyl group |
| ~8.3-8.4 | d | 2H | Aromatic protons ortho to the nitro group |
¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~150 | C-NO₂ |
| ~124-143 | Aromatic carbons |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 227 | [M]⁺ (Molecular ion) |
| 181 | [M-NO₂]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from nitrobenzene (B124822) and benzoyl chloride.
Materials:
-
Nitrobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.
-
The mixture is cooled in an ice bath.
-
A solution of benzoyl chloride (1.0 equivalent) in dichloromethane is added dropwise from the addition funnel to the stirred suspension of aluminum chloride.
-
After the addition is complete, a solution of nitrobenzene (1.0 equivalent) in dichloromethane is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Protocols
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) to a concentration of approximately 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is blanked with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded from 200 to 400 nm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a suitable m/z range.
Caption: General workflow for spectroscopic analysis.
References
- 1. US4483986A - this compound compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 6. This compound | 1144-74-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 4-Nitrobenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Nitrobenzophenone in various organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on qualitative solubility descriptions and provides a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.
Introduction to this compound
This compound is a pale-yellow crystalline solid with the chemical formula C₁₃H₉NO₃. It is a derivative of benzophenone (B1666685) and is commonly used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its effective use in various chemical reactions and purification processes.
Solubility of this compound: A Qualitative Overview
Based on available data, this compound exhibits moderate solubility in polar organic solvents and is poorly soluble in water. This solubility profile is attributed to the presence of both a polar nitro group and nonpolar phenyl rings in its structure.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility Description |
| Ethanol | Moderately soluble[1][2] |
| Acetone | Moderately soluble[1][2] |
| Water | Poorly soluble/Less soluble[1][2] |
Experimental Protocol for Determining the Solubility of this compound
To obtain precise quantitative solubility data, the following gravimetric method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Oven or vacuum oven
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (e.g., measuring concentration at 24, 48, and 72 hours to ensure it has plateaued).
-
-
Sample Collection and Separation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles. Alternatively, the saturated solution can be centrifuged, and the supernatant carefully collected.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the melting point of this compound (approximately 136-138 °C) until a constant weight is achieved.
-
Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry, solid this compound.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the solid. If the volume of the supernatant was accurately measured, the mass can be calculated using the solvent's density at the experimental temperature.
-
Solubility can be expressed in various units, such as:
-
g/100 g solvent: (mass of solute / mass of solvent) x 100
-
g/100 mL solvent: (mass of solute / volume of solvent) x 100
-
mol/L: (moles of solute / liters of solution)
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Conclusion
References
Synthesis of 4-Nitrobenzophenone from Benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-nitrobenzophenone, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus is on the synthesis route starting from benzoyl chloride. While the traditional Friedel-Crafts acylation of nitrobenzene (B124822) presents significant challenges due to the deactivating nature of the nitro group, this paper will elucidate the mechanistic hurdles and present viable synthetic strategies. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to equip researchers with the necessary knowledge for successful synthesis.
Introduction
This compound serves as a key building block in the synthesis of various organic molecules, including potential antimalarial agents and other bioactive compounds. Its structure, featuring a benzophenone (B1666685) core with a nitro group, allows for diverse chemical modifications. The synthesis of this compound is, therefore, of considerable interest to the scientific community. This guide will focus on the synthesis of this compound via the acylation of a benzene (B151609) ring, specifically addressing the complexities of introducing a benzoyl group to a deactivated aromatic system.
The Challenge of Friedel-Crafts Acylation on Deactivated Rings
The Friedel-Crafts acylation is a fundamental and widely used method for the formation of aryl ketones. The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
However, the direct Friedel-Crafts acylation of nitrobenzene with benzoyl chloride is notoriously difficult. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1][2] This deactivation significantly reduces the nucleophilicity of the aromatic ring, making the attack on the acylium ion intermediate energetically unfavorable under standard conditions. In fact, nitrobenzene's low reactivity makes it suitable as a solvent for some Friedel-Crafts reactions.[3][4] Consequently, attempting this synthesis using classical Friedel-Crafts protocols often results in very poor yields or no reaction at all.[3][4]
Alternative Synthetic Approach: Acylation of Benzene with 4-Nitrobenzoyl Chloride
A more successful and common approach to synthesizing this compound via a Friedel-Crafts reaction is to reverse the roles of the substituents. Instead of acylating a deactivated ring, an activated ring (benzene) is acylated with a deactivated acyl chloride (4-nitrobenzoyl chloride).
Reaction Mechanism
The generally accepted mechanism for this Friedel-Crafts acylation involves the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 4-nitrobenzoyl chloride, facilitating the departure of the chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
-
Workup: An aqueous workup is necessary to decompose the aluminum chloride complex with the product ketone and liberate the final this compound.
Experimental Protocol: Synthesis of this compound from Benzene and 4-Nitrobenzoyl Chloride
This protocol is based on established Friedel-Crafts acylation procedures.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
4-Nitrobenzoyl Chloride
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to 4-nitrobenzoyl chloride).
-
Solvent and Reactant Addition: Add anhydrous benzene, which acts as both the solvent and the reactant (use in large excess, e.g., 3 to 5 equivalents). Cool the mixture to 0-5°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred benzene/AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
A study reports a yield of 82% for the synthesis of this compound from benzene and p-nitrobenzoyl chloride.[5]
Advanced Method: Catalytic Acylation of Nitrobenzene
While challenging, recent research has shown that the direct acylation of nitrobenzene can be achieved with good yields using specialized catalytic systems.
Experimental Protocol: GaClₓ- and GaAlClₓ-grafted Mesoporous Silica (B1680970) Catalysts
This protocol is based on a published research article.[6]
Reaction Conditions:
-
Reactants: Benzoyl chloride (8.6 mmol) and nitrobenzene (125 mmol).
-
Catalyst: GaClₓ- or GaAlClₓ-grafted mesoporous silica (Si-MCM-41) (0.4 g).
-
Temperature: 145 ± 5 °C.
-
Reaction Time: Up to 3 hours.
Procedure:
-
A mixture of benzoyl chloride, nitrobenzene, and the catalyst is heated at 145 ± 5 °C for up to 3 hours.
-
The reaction progress is monitored.
-
The catalyst can be recovered and reused.
This method provides a more environmentally friendly and efficient route for the acylation of deactivated aromatic compounds.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Synthesis Route | Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | Benzene | 4-Nitrobenzoyl Chloride | Trifluoromethanesulfonic acid | 80 | 4 | 82 | [5] |
| Catalytic Acylation | Nitrobenzene | Benzoyl Chloride | GaClₓ/GaAlClₓ-Si-MCM-41 | 145 ± 5 | ≤ 3 | Good | [6] |
Visualizations
Signaling Pathway: Friedel-Crafts Acylation of Benzene with 4-Nitrobenzoyl Chloride```dot
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from benzoyl chloride presents a classic case of the limitations of Friedel-Crafts acylation on deactivated aromatic rings. The more feasible and higher-yielding approach involves the acylation of benzene with 4-nitrobenzoyl chloride. However, for researchers interested in direct C-H functionalization of nitroaromatics, advanced catalytic systems offer a promising avenue. This guide provides the necessary theoretical background and practical protocols to enable scientists in drug development and chemical research to successfully synthesize this important intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. organic chemistry - Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Friedel-Crafts acylation mechanism with a specific focus on the synthesis of 4-Nitrobenzophenone. This document delves into the core principles of the reaction, addresses the inherent challenges associated with acylating a deactivated aromatic ring, presents detailed experimental methodologies, summarizes quantitative data, and provides visual representations of the reaction mechanism.
Core Principles: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] A key advantage of this reaction is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents multiple acylations.[2][3]
The general mechanism proceeds in three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation: A weak base, typically the complexed Lewis acid, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.[4]
The Challenge of Acylating Nitrobenzene (B124822)
Standard Friedel-Crafts acylation reactions are generally ineffective for strongly deactivated aromatic rings.[5] Nitrobenzene is a prime example of such a substrate. The nitro group is a powerful electron-withdrawing group, deactivating the benzene (B151609) ring towards electrophilic attack through both inductive and resonance effects.[6][7] This deactivation significantly increases the activation energy for the formation of the sigma complex, rendering the reaction extremely slow or preventing it from occurring under standard conditions.[5] In fact, due to its inertness, nitrobenzene has even been used as a solvent for Friedel-Crafts reactions.[6]
Consequently, the synthesis of this compound via the Friedel-Crafts acylation of nitrobenzene with benzoyl chloride requires forcing conditions and specialized catalytic systems to overcome the high activation energy barrier.
Mechanism for the Synthesis of this compound
While challenging, the acylation of nitrobenzene to form this compound can be achieved using highly active catalysts under elevated temperatures. The underlying mechanism remains an electrophilic aromatic substitution, with the key difference being the nature of the catalyst and the reaction conditions required to generate a sufficiently electrophilic acylium ion to react with the deactivated ring.
The nitro group is a meta-director in electrophilic aromatic substitution. However, the synthesis of this compound implies that the reaction proceeds to give the para-substituted product. This is an important consideration and may be influenced by the specific catalyst and reaction conditions employed. It is also possible that the nomenclature refers to the nitration of benzophenone, which would direct to the meta position on the unsubstituted ring. However, for the purpose of this guide focusing on the Friedel-Crafts acylation of a nitro-substituted precursor, we will address the direct acylation of nitrobenzene. The formation of the para-isomer as the primary product in this challenging reaction would be an interesting outcome, potentially influenced by kinetic versus thermodynamic control under harsh conditions, or specific catalyst-substrate interactions. For the purpose of illustrating the general mechanism of attack on a deactivated ring, the following diagram shows the formation of the sigma complex.
Caption: Mechanism of Friedel-Crafts acylation for this compound.
Experimental Protocols
The following is a representative experimental protocol adapted from literature for the acylation of nitrobenzene using a specialized catalyst system.[8]
Materials:
-
Nitrobenzene
-
Benzoyl chloride
-
GaClx-grafted mesoporous silica (B1680970) (Si-MCM-41) catalyst
-
Anhydrous solvent (if required)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the GaClx-grafted Si-MCM-41 catalyst (e.g., 0.4 g).
-
Addition of Reactants: To the flask, add nitrobenzene (e.g., 125 mmol) and benzoyl chloride (e.g., 8.6 mmol).
-
Reaction Conditions: Heat the reaction mixture to 145 ± 5 °C with vigorous stirring under a nitrogen atmosphere for up to 3 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure would typically involve filtering the solid catalyst, followed by an aqueous wash to remove any remaining acid and unreacted starting materials. The specific workup would depend on the nature of the catalyst and any solvent used.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
Quantitative Data
The successful acylation of nitrobenzene is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from a study employing specialized gallium-based catalysts.
| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Nitrobenzene | Benzoyl chloride | GaClx-grafted Si-MCM-41 | 145 ± 5 | 3 | High |
| Nitrobenzene | Benzoyl chloride | GaAlClx-grafted Si-MCM-41 | 145 ± 5 | 3 | High |
Data adapted from a study on the acylation of nitrobenzene and substituted nitrobenzenes.[8] "High" conversion is reported where specific percentages were not provided in the source.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from reaction setup to product analysis for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation for the synthesis of this compound is a challenging transformation due to the strongly deactivated nature of the nitrobenzene ring. Standard protocols using aluminum chloride are generally not viable. However, with the use of highly active, specialized catalysts such as gallium-based systems on mesoporous silica supports, and under forcing reaction conditions, the synthesis can be achieved. This guide provides the foundational knowledge, mechanistic understanding, and a starting point for experimental protocols necessary for researchers and professionals working in organic synthesis and drug development to approach this complex reaction. Further optimization of catalysts and reaction conditions may lead to more efficient and scalable processes.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
4-Nitrobenzophenone: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone is a key aromatic ketone that serves as a versatile and highly valuable building block in the field of organic synthesis. Its structure, featuring a benzophenone (B1666685) core substituted with a nitro group in the para position, imparts unique reactivity that allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its application as a precursor for the synthesis of various functional molecules, with a particular focus on pharmaceutical agents. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its use in research and development.
Physicochemical Properties of this compound
This compound is a pale yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉NO₃ | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| Melting Point | 136-138 °C | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. | [1] |
| CAS Number | 1144-74-7 | [1] |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
4-Nitrobenzoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel is assembled. The flask is placed in an ice bath to maintain a low temperature.
-
Addition of Reactants: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane in the flask. A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is placed in the addition funnel and added slowly to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C. Following this, benzene (1.0 to 1.2 equivalents) is added dropwise via the addition funnel.
-
Reaction: After the complete addition of benzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction mixture is carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[3]
-
Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.[3]
This compound as a Building Block
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of further transformations.
Key Transformation: Reduction to 4-Aminobenzophenone
The reduction of the nitro group in this compound to an amine is a crucial step in many synthetic pathways. This transformation is commonly achieved through catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C) catalyst
-
Methanol (B129727) or Ethanol
-
Hydrogen gas supply (balloon or cylinder)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with this compound and a suitable solvent such as methanol or ethanol. The flask is equipped with a magnetic stir bar.
-
Inert Atmosphere: The flask is purged with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Catalyst Addition: Under a gentle stream of nitrogen, the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate) is carefully added to the flask.
-
Hydrogenation: The flask is evacuated and then backfilled with hydrogen gas. This cycle is repeated 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the solvent used in the reaction.
-
Product Isolation: The solvent is removed from the filtrate by rotary evaporation to yield 4-Aminobenzophenone.
Application in the Synthesis of Bioactive Molecules: N-(4-benzoylphenyl)acetamide
4-Aminobenzophenone, derived from this compound, is a valuable precursor for the synthesis of various amide derivatives. One such example is N-(4-benzoylphenyl)acetamide, which can be synthesized by the acylation of 4-Aminobenzophenone with acetyl chloride.
Materials:
-
4-Aminobenzophenone
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, 4-Aminobenzophenone (1.0 equivalent) is dissolved in anhydrous dichloromethane. The flask is cooled in an ice bath.
-
Reagent Addition: Pyridine (1.1 equivalents) is added to the solution, followed by the dropwise addition of acetyl chloride (1.0 equivalent) while maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is diluted with dichloromethane and washed several times with water to remove the pyridinium (B92312) salt.
-
Product Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(4-benzoylphenyl)acetamide. The product can be further purified by recrystallization.
Visualization of Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Caption: Multi-step synthesis workflow starting from this compound.
Caption: Proposed mechanism of action for antimalarial benzophenone derivatives.
Applications in Drug Discovery
Derivatives of this compound have shown significant promise in medicinal chemistry. The benzophenone scaffold is a common feature in a number of biologically active compounds.
Antimalarial Agents
Several benzophenone derivatives have been investigated for their antimalarial properties.[3] A key target in the malaria parasite Plasmodium falciparum is the detoxification of heme, a byproduct of hemoglobin digestion. The parasite polymerizes toxic heme into an insoluble crystalline pigment called hemozoin.[4] It is proposed that certain benzophenone-based compounds can inhibit this hemozoin formation, leading to an accumulation of toxic heme and subsequent parasite death.[4][5]
Other Therapeutic Areas
The versatile chemistry of the benzophenone core allows for the synthesis of a wide range of derivatives with potential applications as anti-inflammatory, and antiviral agents.[6] The ability to readily modify the phenyl rings and the ketone functionality provides a powerful platform for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a cornerstone building block in organic synthesis, offering a gateway to a vast array of functionalized molecules. Its straightforward synthesis and the versatile reactivity of its nitro group make it an indispensable tool for chemists in academia and industry. The demonstrated and potential applications of its derivatives in medicinal chemistry, particularly in the development of novel antimalarial agents, underscore the continued importance of this compound in the pursuit of new therapeutic solutions. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a variety of synthetic endeavors.
References
- 1. Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Nitrobenzophenone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrobenzophenone, a key intermediate in organic synthesis. The document details its physicochemical properties, outlines various synthetic methodologies with explicit experimental protocols, and explores its applications in research and industry. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's chemistry and utility.
Introduction
This compound, with the chemical formula C₁₃H₉NO₃, is an aromatic ketone featuring a benzophenone (B1666685) core substituted with a nitro group at the para position of one phenyl ring.[1][2] This substitution significantly influences the molecule's reactivity and electronic properties, making it a versatile building block in the synthesis of various organic compounds.[2] It typically appears as a white to light yellow or green crystalline powder.[2] Its primary applications are as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Notably, it is used in the quantitative structure-activity relationship (QSAR) analysis of benzophenone derivatives as potential antimalarial agents.[3] Additionally, its photochemical activity makes it useful as a photoinitiator in polymer chemistry.[1][2]
Physicochemical and Spectroscopic Data
The intrinsic properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The following tables summarize its key physical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1144-74-7 | [3] |
| Molecular Formula | C₁₃H₉NO₃ | [2] |
| Molecular Weight | 227.22 g/mol | [2] |
| Appearance | White to light yellow or green crystalline powder | [2] |
| Melting Point | 136-138 °C | [3] |
| Boiling Point | 368.92°C (estimate) | [3] |
| Density | 1.4060 g/cm³ (estimate) | [3] |
| Solubility | Moderately soluble in ethanol (B145695) and acetone; poorly soluble in water. | [1][2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR | Spectra available for viewing | [4] |
| ¹³C NMR | Spectra available for viewing | [4][5] |
| Infrared (IR) | Spectra available for viewing | [4][6] |
| Mass Spectrometry (MS) | Spectra available for viewing | [4][7] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common and historically significant is the Friedel-Crafts acylation. Other notable methods include the oxidation of 4-nitrodiphenylmethane (B156897) and a more recent approach starting from 4-chloronitrobenzene.
Friedel-Crafts Acylation of Benzene (B151609) with 4-Nitrobenzoyl Chloride
This is a classic and widely used method for preparing this compound. It involves the electrophilic aromatic substitution of benzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (acting as both reactant and solvent). The flask is cooled in an ice-water bath.
-
Addition of Acylating Agent: 4-Nitrobenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous benzene and placed in the dropping funnel. This solution is added dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas is evolved.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (B109758) or a similar organic solvent. The combined organic layers are washed sequentially with water, 2M sodium hydroxide (B78521) solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Synthesis from 4-Chloronitrobenzene and an Aryl Acetate (B1210297)
A more recent method involves the reaction of 4-chloronitrobenzene with an aryl acetate in the presence of a base.[8] This method avoids the use of strong Lewis acids.[8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 4-chloronitrobenzene (1.0 equivalent) and phenyl acetate (1.5 equivalents) are dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Base: A base, such as potassium tert-butoxide (2.0 equivalents), is added to the solution.
-
Reaction: The reaction mixture is stirred in an air atmosphere at a temperature between 25-80 °C for 8-24 hours.[8] The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel.
Signaling Pathways and Experimental Workflows
To visualize the relationships between different synthetic approaches and the overall process of obtaining and characterizing this compound, the following diagrams are provided.
Caption: Comparative workflow of two primary synthesis routes for this compound.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the development of the Friedel-Crafts reactions, first reported by Charles Friedel and James Crafts in 1877. This new method of forming carbon-carbon bonds to an aromatic ring revolutionized organic synthesis. The acylation variant of this reaction, which produces ketones, became a standard method for the preparation of compounds like benzophenone.
The synthesis of nitro-substituted benzophenones, including the 4-nitro isomer, would have followed the establishment of electrophilic aromatic substitution reactions, specifically nitration and Friedel-Crafts acylation, as reliable synthetic tools in the late 19th and early 20th centuries. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its preparation is a logical extension of these foundational reactions. The nitration of benzophenone itself typically yields the 3-nitro isomer as the major product due to the meta-directing effect of the carbonyl group.[9] Therefore, the targeted synthesis of this compound is more efficiently achieved via the Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride, a method that ensures the desired regiochemistry.
The timeline below illustrates the logical progression of chemical discoveries that enabled the synthesis and study of this compound.
Caption: Logical timeline for the development of this compound synthesis.
Conclusion
This compound is a compound of significant utility in synthetic organic chemistry. Its preparation, primarily through the robust Friedel-Crafts acylation, is well-established, and its physicochemical properties are thoroughly characterized. The presence of both a reactive ketone and a modifiable nitro group provides multiple avenues for further chemical transformations, securing its role as a valuable intermediate for researchers in materials science, dye chemistry, and drug development. This guide has provided the core technical information required for the informed handling, synthesis, and application of this important chemical building block.
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound(1144-74-7) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Nitrobenzoic acid(62-23-7) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. Method for preparing this compound type compound (2018) | Jiang-Sheng Li [scispace.com]
- 9. homework.study.com [homework.study.com]
4-Nitrobenzophenone: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone is a substituted aromatic ketone that serves as a versatile building block and functional molecule in a variety of scientific disciplines. Its chemical structure, featuring a benzophenone (B1666685) core with a nitro group at the para position, imparts unique photochemical and biological properties that are of significant interest in research and development.[1] This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its photophysical and photochemical applications, as well as its emerging role in antimalarial drug discovery. This document is intended to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in leveraging the potential of this compound.
Core Properties of this compound
This compound is a yellow crystalline solid with good solubility in many organic solvents.[2][3] The presence of the electron-withdrawing nitro group significantly influences its chemical and photophysical properties compared to unsubstituted benzophenone.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₉NO₃ | [4][5] |
| Molecular Weight | 227.22 g/mol | [4][5] |
| Melting Point | 136-138 °C | [3][4][5] |
| Appearance | Yellow to light brown crystalline powder | [4][5] |
Photophysical and Photochemical Applications
The photochemistry of this compound is dominated by the electronic transitions of its carbonyl group, making it a powerful tool for initiating and participating in light-induced reactions. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the primary photoactive species responsible for its utility as a photosensitizer and photoinitiator.
Photophysical Data
The following table summarizes key photophysical properties of this compound and the related compound 4-Benzoylbenzoic acid, which serves as a useful proxy due to its structural similarity.
| Parameter | This compound | 4-Benzoylbenzoic Acid (proxy) | Solvent | Reference(s) |
| λmax (nm) | ~260, ~340 (shoulder) | ~260 nm, ~333 nm (acidic) | Acetonitrile, Aqueous | [2][6] |
| **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Not explicitly found | ~15,000 (at 260 nm, acidic) | Aqueous | [7] |
| Triplet State Energy (ET) (kcal/mol) | ~69 (estimated) | ~69 | - | [2] |
| Intersystem Crossing Quantum Yield (Φisc) | High (~1) | High (~1) | - | [2] |
Photoinitiation of Polymerization
This compound functions as a Type II photoinitiator, which, upon excitation, abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals that initiate polymerization. This is a widely used method for curing coatings, inks, and adhesives.
Experimental Protocol: Photopolymerization of Methyl Methacrylate (B99206) (MMA)
This protocol describes the bulk photopolymerization of methyl methacrylate using this compound and N,N-dimethylaniline as the photoinitiating system.
-
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
This compound
-
N,N-dimethylaniline (DMA), freshly distilled
-
Glass vials
-
Nitrogen source
-
UV lamp (e.g., 125W medium-pressure mercury lamp, λ ≈ 365 nm)
-
Gravimetric analysis equipment
-
-
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 M) and N,N-dimethylaniline (e.g., 0.1 M) in a known volume of methyl methacrylate in a glass vial.
-
Purge the solution with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state and inhibit polymerization.
-
Seal the vial tightly and place it at a fixed distance from the UV lamp.
-
Irradiate the sample for a specified time (e.g., 1-2 hours). A control sample should be kept in the dark to ensure no thermal polymerization occurs.
-
After irradiation, open the vial and precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol.
-
Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Calculate the percentage conversion gravimetrically.
-
-
Workflow Diagram:
Photopolymerization Experimental Workflow
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene to form an oxetane (B1205548). This reaction is a powerful tool in organic synthesis for the construction of four-membered oxygen-containing rings. This compound, upon excitation, can readily participate in this reaction.
Experimental Protocol: Paternò-Büchi Reaction with Furan (B31954)
This protocol describes the photocycloaddition of this compound with furan.
-
Materials:
-
This compound
-
Furan, freshly distilled
-
Benzene (B151609) or acetonitrile, spectroscopic grade
-
Quartz photoreactor
-
Medium-pressure mercury lamp with a Pyrex filter (to transmit λ > 290 nm)
-
Nitrogen source
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 4.4 mmol) and a molar excess of furan (e.g., 5-10 equivalents) in the chosen solvent (e.g., 100 mL) in the quartz photoreactor.
-
Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.
-
Irradiate the stirred solution with the medium-pressure mercury lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the this compound spot.
-
Upon completion of the reaction, evaporate the solvent and excess furan under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the oxetane adduct.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
-
Reaction Mechanism:
Paternò-Büchi Reaction Mechanism
Photolabeling of Proteins
Benzophenone-containing molecules are widely used as photoaffinity probes to study protein-ligand and protein-protein interactions. Upon UV irradiation, the triplet state of the benzophenone moiety can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond. 4-Benzoylbenzoic acid is a common building block for such probes, and its reactivity is representative of this compound in this context.
Experimental Protocol: General Photolabeling of a Protein
This protocol provides a general workflow for photolabeling a target protein with a 4-benzoylbenzoic acid-derived probe.
-
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES)
-
4-Benzoylbenzoic acid-derived photoprobe
-
UV lamp (e.g., 350-365 nm)
-
Quartz cuvette or microplate
-
SDS-PAGE analysis equipment
-
-
Procedure:
-
Incubate the target protein with the photoprobe at a suitable molar ratio (e.g., 1:10 to 1:100) in the dark to allow for binding. The incubation time and temperature will depend on the specific interaction being studied.
-
Transfer the solution to a quartz cuvette or microplate.
-
Irradiate the sample with UV light for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., on ice). A control sample should be kept in the dark.
-
After irradiation, analyze the protein sample by SDS-PAGE. Covalent labeling of the protein by the probe can be detected by a shift in the molecular weight of the protein or by detection of a tag on the probe (e.g., a fluorophore or biotin).
-
Further analysis by mass spectrometry can be used to identify the site of covalent modification.
-
-
Photolabeling Workflow:
Protein Photolabeling Workflow
Application in Antimalarial Drug Development
Recent research has highlighted the potential of benzophenone derivatives as a scaffold for the development of novel antimalarial agents. The primary target of these compounds in Plasmodium falciparum, the deadliest malaria parasite, is believed to be protein farnesyltransferase (PFT).[8][9][10][11]
Mechanism of Action: Inhibition of Protein Prenylation
Protein prenylation is a crucial post-translational modification in eukaryotic cells, including Plasmodium falciparum. It involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues of target proteins. This process is catalyzed by protein prenyltransferases, including farnesyltransferase (PFT). Prenylation is essential for the proper membrane localization and function of many proteins involved in key cellular processes like signal transduction and vesicular trafficking.[8][9]
Inhibition of P. falciparum farnesyltransferase (PfPFT) by benzophenone-based inhibitors disrupts the prenylation of essential parasite proteins, leading to their mislocalization and loss of function. This ultimately results in the arrest of parasite growth and development.[8][12]
-
Protein Prenylation Pathway in P. falciparum
Inhibition of Protein Prenylation Pathway
Quantitative Structure-Activity Relationship (QSAR) Studies and Antimalarial Activity
| Compound Type | Target | IC₅₀ (nM) | Reference(s) |
| 2-(Aminoacylamino)benzophenones | P. falciparum (Dd2 strain) | 350 - 7000 | [13] |
| Diaminobenzophenones | Yeast Farnesyltransferase | 5 - 8.4 (pIC₅₀ range) | [8] |
These findings underscore the potential of the benzophenone scaffold in the development of novel farnesyltransferase inhibitors as a new class of antimalarial drugs.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
4-Nitrobenzoyl chloride
-
Dry nitrobenzene (B124822) (solvent)
-
Hydrochloric acid (HCl), dilute
-
Sodium hydroxide (B78521) (NaOH) solution, dilute
-
Anhydrous sodium sulfate (B86663)
-
Ethanol (B145695) for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and dry nitrobenzene.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous benzene to the stirred suspension.
-
After the addition is complete, heat the reaction mixture (e.g., to 60-70 °C) for several hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and wash it successively with water, dilute NaOH solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.
-
The crude this compound can be purified by recrystallization from ethanol to yield a yellow crystalline solid. Expected yields are typically in the range of 70-80%.
-
-
Synthesis Workflow:
Synthesis of this compound
Conclusion
This compound is a valuable and versatile compound with a broad range of applications in scientific research. Its robust photochemical properties make it an excellent candidate for use as a photoinitiator and a reactant in photochemical syntheses. Furthermore, the benzophenone scaffold is a promising starting point for the development of novel therapeutics, particularly in the field of antimalarial drug discovery. The data, protocols, and mechanistic insights provided in this guide are intended to facilitate further exploration and application of this compound in diverse research endeavors.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 1144-74-7 [m.chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Benzophenone‐Based Farnesyltransferase Inhibitors as Novel Antimalarials | Scilit [scilit.com]
- 11. Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
Safety and handling precautions for 4-Nitrobenzophenone
An In-depth Technical Guide to the Safety and Handling of 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date safety information before handling this compound.
Introduction
This compound is an aromatic organic compound utilized as an intermediate in organic synthesis, particularly in the development of dyes, pigments, and pharmaceutical compounds.[1][2][3] Its structure consists of a benzophenone (B1666685) core with a nitro group, which contributes to its reactivity.[1] Due to its chemical properties and classification as a hazardous substance, strict adherence to safety and handling protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.
Physical and Chemical Properties
This compound is a yellow to light brown crystalline solid.[2][3][4] It is characterized by its moderate solubility in organic solvents like ethanol (B145695) and acetone (B3395972) and is less soluble in water.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉NO₃ | [1][5] |
| Molecular Weight | 227.22 g/mol | [5][6] |
| Appearance | Dark yellow powder/solid | [7] |
| Odor | Odorless | [7] |
| Melting Point | 136 - 138 °C | [2][4][6][7] |
| Boiling Point | 368.92°C (rough estimate) | [2][3] |
| Flash Point | Not available / Not applicable | [6][7] |
| Storage Temperature | Store below +30°C | [2][4][8] |
| CAS Number | 1144-74-7 | [4][6][7] |
Hazard Identification and Classification
This compound is classified as an irritant.[8][9] Contact with the substance can cause skin, eye, and respiratory system irritation.[8]
| Hazard Classification | Code | Description | Source(s) |
| Signal Word | Warning | [10][11] | |
| Hazard Statements | H315 | Causes skin irritation. | [10] |
| H319 | Causes serious eye irritation. | [10] | |
| H335 | May cause respiratory irritation. | [12] | |
| Precautionary Statements | P261 / P264 | Avoid breathing dust. Wash hands and face thoroughly after handling. | [10][12] |
| P280 | Wear protective gloves, eye protection. | [10] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] | |
| WGK (Water Hazard Class) | 3 | [2][6] |
Safe Handling and Storage
3.1 Handling Proper handling procedures are crucial to minimize exposure.
-
Ventilation: Use only in a well-ventilated area or outdoors.[10][12] If dust or aerosols are generated, local exhaust ventilation should be employed.[10]
-
Personal Contact: Avoid all personal contact, including the inhalation of dust.[12] Do not ingest the substance.[7]
-
Hygiene: Wash hands and face thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[12] Contaminated work clothes should be laundered separately before reuse.[10][12]
3.2 Storage Correct storage conditions are necessary to maintain the chemical's stability and integrity.
-
Container: Keep containers securely sealed and tightly closed when not in use.[7][10][12]
-
Conditions: Store in a cool, dry, and well-ventilated place.[7][10][12] Protect from environmental extremes.[12]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][12]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
| Control Parameter | Specification | Source(s) |
| Engineering Controls | Use in a well-ventilated area. Install local exhaust systems where dust may be generated. Safety showers and eye wash stations should be available. | [10][12] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (as described by OSHA's 29 CFR 1910.133 or European Standard EN166). A face shield may be required in certain situations. | [7][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [7][10] |
| Respiratory Protection | A dust respirator (such as a type N95) is recommended. No protective equipment is needed under normal use conditions with adequate ventilation. | [6][7][10] |
First Aid Measures
In case of exposure, immediate first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] If eye irritation persists, get medical advice or attention.[10]
-
Skin Contact: Remove all contaminated clothing. Wash skin gently with plenty of water.[10] If skin irritation occurs, seek medical attention.[10]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[10] If the individual feels unwell, seek medical advice.[10]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical assistance.[7]
Fire and Explosion Hazard Data
While not considered a significant fire risk, containers may burn.[12]
| Hazard Data | Description | Source(s) |
| Combustibility | Combustible Solid. | [6] |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. | [7] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). Thermal decomposition can release irritating gases and vapors. | [7] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear. | [7] |
Accidental Release Measures
In the event of a spill, proper containment and cleanup are necessary.
-
Personal Precautions: Ensure adequate ventilation.[7] Avoid breathing dust and contact with skin and eyes.[12] Wear the personal protective equipment outlined in Section 4.0.[7]
-
Environmental Precautions: Prevent spillage from entering drains or waterways.[12] If contamination occurs, advise emergency services.[12]
-
Cleanup Procedures: For dry spills, use dry clean-up procedures to avoid generating dust.[12] Sweep or vacuum up the material and place it into a suitable, sealed, and labeled container for disposal.[7][12] After cleanup, wash the area down with large amounts of water, preventing runoff into drains.[12]
Stability and Reactivity
-
Reactivity: The substance is not known to be reactive under normal conditions.[7]
-
Chemical Stability: this compound is stable under normal storage and handling conditions.[7]
-
Conditions to Avoid: Incompatible products.[7]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[7]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[7]
Toxicological Information
No acute toxicity information, such as LD50 or LC50 data, is available for this product in the reviewed sources.[7] It is known to be an irritant to the skin, eyes, and respiratory system.[8][10][12]
Experimental Protocols
The provided search results do not contain detailed experimental protocols for safety, handling, or toxicological studies of this compound. The literature mentions its use in quantitative structure-activity relationship (QSAR) analysis of benzophenone derivatives as antimalarial agents, but specific methodologies are not described.[2][3][4]
Waste Disposal
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. Material should be disposed of by a licensed professional waste disposal service.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound. It follows a standard hazard control hierarchy, from identification to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 1144-74-7 [m.chemicalbook.com]
- 3. Cas 1144-74-7,this compound | lookchem [lookchem.com]
- 4. This compound | 1144-74-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound 99 1144-74-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. Methanone, (4-nitrophenyl)phenyl- | C13H9NO3 | CID 70839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound, 99% | Fisher Scientific [fishersci.ca]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Stability and Storage of 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nitrobenzophenone (CAS No: 1144-74-7). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.
Chemical and Physical Properties
This compound is a substituted benzophenone (B1666685) that serves as a versatile intermediate in organic synthesis, particularly in the preparation of dyes, pigments, photoinitiators, and bioactive agents.[1] It typically appears as a white to light yellow or green crystalline powder.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₉NO₃ |
| Molecular Weight | 227.22 g/mol [1] |
| Melting Point | 136-138 °C[1][2][3][4][5] |
| Boiling Point | ~369 °C (estimate)[1] |
| Appearance | White to light yellow or green crystalline powder[1] |
| Solubility | Moderately soluble in ethanol (B145695) and acetone; poorly soluble in water[1] |
Stability Profile
This compound is considered a stable solid under normal conditions.[1][2] Its crystalline form contributes to its ease of handling and storage stability.[1] However, its stability can be compromised by exposure to certain conditions and incompatible materials.
Table 2: Stability Characteristics of this compound
| Condition | Stability | Notes |
| Normal Conditions | Stable[2] | Considered stable under recommended storage and handling. |
| Thermal Decomposition | Can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[2]. | Avoid high temperatures. |
| Reactivity | The para-nitro substitution increases the reactivity of the molecule, which is beneficial for its use in synthesis but may also influence its stability in the presence of certain reagents.[1] | No hazardous polymerization is reported to occur.[2] |
While specific degradation pathways for this compound are not detailed in the provided search results, nitroaromatic compounds, in general, can be susceptible to degradation through various mechanisms, including reduction of the nitro group and cleavage of the aromatic ring under specific environmental or experimental conditions.
Recommended Storage and Handling
Proper storage is essential to maintain the quality and shelf-life of this compound. The following conditions are recommended based on safety and technical data sheets.
Table 3: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store below +30°C.[1][3][4][6] | To prevent thermal degradation. |
| Atmosphere | Keep in a dry, cool, and well-ventilated place.[2] | To avoid moisture and heat. |
| Container | Keep container tightly closed and sealed.[1][2] | To prevent contamination and exposure to moisture. |
| Light Exposure | Store protected from light.[1] | To prevent potential photochemical reactions. |
Logical Workflow for Handling and Storage
Caption: Logical workflow for the proper handling and storage of this compound.
Incompatible Materials
To prevent hazardous reactions and maintain the stability of this compound, it is crucial to avoid contact with the following materials:
Chemical Incompatibility Diagram
Caption: Materials to avoid contact with this compound.
Experimental Protocols for Stability Assessment
Specific, detailed experimental protocols for assessing the stability of this compound were not found in the initial search. However, a general approach to stability testing for a chemical compound like this compound would typically involve the following:
-
Forced Degradation Studies:
-
Objective: To identify potential degradation products and pathways.
-
Methodology: Expose the compound to stress conditions such as heat (in solid-state and in solution), light (photostability testing, e.g., ICH Q1B), acid/base hydrolysis, and oxidation.
-
Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate the parent compound from any degradation products.
-
-
Long-Term Stability Studies:
-
Objective: To determine the shelf-life under recommended storage conditions.
-
Methodology: Store aliquots of this compound under the recommended conditions (e.g., <30°C, protected from light and moisture) for an extended period.
-
Analysis: At specified time points, analyze the samples for purity and the presence of any degradation products using a validated analytical method. The appearance and physical properties of the compound should also be monitored.
-
The development of a specific stability-indicating method for this compound would require experimental work to ensure that all potential degradation products can be resolved from the parent peak and from each other.
References
A Technical Guide to the Spectroscopic Analysis of 4-Nitrobenzophenone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone, with the chemical formula C₁₃H₉NO₃, is an aromatic ketone featuring a benzophenone (B1666685) core structure substituted with a nitro group at the para position of one phenyl ring.[1][2][3] This compound serves as a crucial intermediate in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals.[1][4] Its utility as a photoinitiator in polymer chemistry is also well-documented, owing to its ability to absorb ultraviolet light.[1]
Given its significance, a thorough structural and electronic characterization is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a comprehensive analytical toolkit for elucidating its molecular structure and properties. This guide offers an in-depth examination of the spectroscopic data for this compound, complete with detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Analysis
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
Data Presentation: ¹H NMR of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.35 | d | 8.8 | 2H | Protons ortho to -NO₂ group |
| 7.95 | d | 8.4 | 2H | Protons ortho to -C=O group (unsubstituted ring) |
| 7.81 | d | 8.4 | 2H | Protons meta to -NO₂ group |
| 7.66 | t | 7.2 | 1H | Proton para to -C=O group (unsubstituted ring) |
| 7.53 | t | 7.8 | 2H | Protons meta to -C=O group (unsubstituted ring) |
| Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data sourced from[5][6] |
Interpretation: The two protons ortho to the strongly electron-withdrawing nitro group are the most deshielded, appearing at the lowest field (8.35 ppm). The protons on the unsubstituted phenyl ring appear as a distinct set of signals between 7.53 and 7.95 ppm.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is characteristically found at a very low field.
Data Presentation: ¹³C NMR of this compound
| Chemical Shift (δ) ppm | Assignment |
| 194.8 | Carbonyl Carbon (C=O) |
| 149.8 | Carbon bearing -NO₂ group |
| 142.9 | Quaternary Carbon (unsubstituted ring) |
| 136.3 | C-H (unsubstituted ring) |
| 133.5 | C-H (unsubstituted ring) |
| 130.7 | C-H (nitro-substituted ring) |
| 130.1 | C-H (unsubstituted ring) |
| 128.7 | C-H (unsubstituted ring) |
| 123.6 | C-H (nitro-substituted ring) |
| Solvent: CDCl₃, Instrument Frequency: 100 MHz. Data sourced from[5][6] |
Interpretation: The carbonyl carbon peak at 194.8 ppm is unambiguous. The carbon directly attached to the nitro group is also significantly downfield at 149.8 ppm. The remaining aromatic carbons appear in the expected range of 123-143 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of solid this compound.
-
Dissolution: Dissolve the sample in approximately 0.75 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), inside a small vial.[7] CDCl₃ is a common first choice for compounds of average polarity.[7]
-
Filtration: If any solid particulates remain, filter the solution through a pipette plugged with cotton directly into a clean, dry NMR tube to prevent distortion of the magnetic field.[7]
-
Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the spectrum using standard parameters for ¹H and ¹³C NMR. For ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation: IR Spectroscopy of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1665 | C=O Stretch | Ketone |
| 1600 | C=C Stretch | Aromatic Ring |
| 1520 | Asymmetric NO₂ Stretch | Nitro Group |
| 1340 | Symmetric NO₂ Stretch | Nitro Group |
| Data sourced from[6][9] |
Interpretation: The strong absorption at 1665 cm⁻¹ is characteristic of a conjugated ketone carbonyl group.[9] The two distinct, strong peaks at 1520 cm⁻¹ and 1340 cm⁻¹ are definitive evidence for the asymmetric and symmetric stretching of the nitro group, respectively.[9] The peak at 1600 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic rings.[9]
Experimental Protocol for IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) FT-IR method is a modern and simple technique for solid samples.[10]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal, ensuring it completely covers the crystal surface.[11]
-
Apply Pressure: Lower the pressure arm to apply firm, even pressure to the solid sample, ensuring good contact with the crystal.[11]
-
Data Acquisition: Collect the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the crystal and pressure arm tip thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) on a soft wipe.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like that in this compound, exhibit characteristic absorptions in the UV-Vis range.
Data Presentation: UV-Vis Spectroscopy of this compound
| λ_max (nm) | Transition Type | Chromophore |
| 260 | π → π | Aromatic Rings / Conjugated System |
| 330 | n → π | Carbonyl and Nitro Groups |
| Data sourced from[9] |
Interpretation: The spectrum shows two main absorption maxima. The high-intensity band at 260 nm is attributed to π → π* electronic transitions within the extended conjugated system of the aromatic rings and carbonyl group.[9] The lower-intensity, longer-wavelength band at 330 nm corresponds to the forbidden n → π* transition, involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups.[9]
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm). Common choices include ethanol, methanol, or cyclohexane. The solvent's UV cutoff wavelength must be lower than the expected absorption of the analyte.[12]
-
Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration. Solutions for UV-Vis are typically in the micromolar (10⁻⁶ M) range to ensure absorbance values fall within the instrument's linear range (ideally < 1.5).[13]
-
Cuvette Preparation: Fill a quartz cuvette with the prepared sample solution. A second cuvette should be filled with the pure solvent to serve as a reference or blank.[14][15] Glass cuvettes are unsuitable for measurements below ~300 nm.[12]
-
Data Acquisition: Place the reference cuvette in the spectrophotometer and record a baseline correction. Replace the reference with the sample cuvette and scan the desired wavelength range. The instrument plots absorbance versus wavelength.[14]
Spectroscopic Analysis Workflow
The logical flow from sample preparation to final structural interpretation is a critical aspect of analytical chemistry. The following diagram illustrates this general workflow for the spectroscopic analysis of a solid compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Methanone, (4-nitrophenyl)phenyl- [webbook.nist.gov]
- 3. Methanone, (4-nitrophenyl)phenyl- | C13H9NO3 | CID 70839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1144-74-7 | FN29146 | Biosynth [biosynth.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. How To [chem.rochester.edu]
- 8. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-314218) | 1144-74-7 [evitachem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ossila.com [ossila.com]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
An In-depth Technical Guide to the Photochemistry of Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Benzophenone (B1666685) and its derivatives are fundamental scaffolds in organic photochemistry, serving as versatile photosensitizers, photoinitiators, and building blocks in synthetic chemistry and drug development.[1][2][3] Their rich photochemical behavior is primarily governed by the efficient population of a long-lived triplet excited state.[1][4] This guide provides a comprehensive overview of the core principles of benzophenone photochemistry, detailed experimental protocols for key reactions, and a summary of important photophysical data.
Core Photophysical Principles
The photochemical activity of benzophenone originates from the electronic transitions of its carbonyl group upon absorption of ultraviolet (UV) light.[1] The process begins with the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). For benzophenone, the lowest energy absorption is an n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital.[1][5]
A key characteristic of benzophenone is its highly efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), with a quantum yield approaching unity in many solvents.[1][6] This efficiency is attributed to the small energy gap between the S₁(n,π) and a higher-lying T₂(π,π) state, a phenomenon described by El-Sayed's rule.[1] The molecule then rapidly relaxes to the lowest triplet state, T₁(n,π*), which is the primary photoactive species in most benzophenone-mediated reactions due to its relatively long lifetime.[1][4] The triplet state can be quenched by oxygen, so degassing of reaction solutions is often necessary.[7]
dot graph "Jablonski Diagram for Benzophenone" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Ground State S0 [label="S₀ (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Excited Singlet States S1 [label="S₁ (n,π)", fillcolor="#F1F3F4", fontcolor="#202124"]; S2 [label="S₂ (π,π)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Triplet States T1 [label="T₁ (n,π)", fillcolor="#F1F3F4", fontcolor="#202124"]; T2 [label="T₂ (π,π)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Transitions S0 -> S1 [label="Absorption (n→π)", color="#4285F4"]; S0 -> S2 [label="Absorption (π→π)", color="#4285F4"]; S2 -> S1 [label="Internal Conversion", style=dashed, color="#EA4335"]; S1 -> T2 [label="Intersystem Crossing (ISC)", color="#FBBC05", style=bold]; T2 -> T1 [label="Internal Conversion", style=dashed, color="#EA4335"]; T1 -> S0 [label="Phosphorescence / Non-radiative decay", color="#34A853"]; S1 -> S0 [label="Fluorescence / Non-radiative decay", color="#34A853"]; } caption: "Jablonski diagram illustrating the key photophysical processes of benzophenone."
Key Photochemical Reactions
The triplet state of benzophenone is a powerful diradical species that can participate in a variety of photochemical reactions.
Photoreduction and Dimerization: Synthesis of Benzopinacol (B1666686)
One of the most classic reactions of benzophenone is its photoreduction in the presence of a hydrogen donor, typically a secondary alcohol like isopropanol (B130326), to form benzopinacol.[4][8] The excited triplet benzophenone abstracts a hydrogen atom from the alcohol, generating a benzhydrol radical and a ketyl radical from the alcohol.[4][9] Two benzhydrol radicals then dimerize to form benzopinacol.[4][10]
dot graph Photoreduction_of_Benzophenone { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];
BP_S0 [label="Benzophenone (S₀)"]; BP_S1 [label="Benzophenone (S₁)"]; BP_T1 [label="Benzophenone (T₁)"]; H_donor [label="Hydrogen Donor (e.g., Isopropanol)"]; Benzhydrol_Radical [label="Benzhydrol Radical", shape=ellipse]; Donor_Radical [label="Donor Radical", shape=ellipse]; Benzopinacol [label="Benzopinacol"];
BP_S0 -> BP_S1 [label="hν", color="#4285F4"]; BP_S1 -> BP_T1 [label="ISC", color="#FBBC05"]; BP_T1 -> Benzhydrol_Radical [label="H-abstraction", color="#EA4335"]; H_donor -> Benzhydrol_Radical [style=dashed]; Benzhydrol_Radical -> Benzopinacol [label="Dimerization", color="#34A853"]; Benzhydrol_Radical -> Donor_Radical [label="generates", style=dotted]; } caption: "Mechanism of benzophenone photoreduction to benzopinacol."
The Paternò-Büchi Reaction: [2+2] Photocycloaddition
The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene to form an oxetane (B1205548).[7][11] Benzophenone and its derivatives are effective photosensitizers for this reaction.[7] The reaction proceeds via the triplet excited state of the benzophenone, which adds to the alkene to form a diradical intermediate. Subsequent ring closure yields the oxetane product.[12] This reaction is a valuable tool in organic synthesis for the construction of four-membered ether rings.[7][11]
dot graph Paterno_Buchi_Reaction { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];
BP_T1 [label="Benzophenone (T₁)"]; Alkene [label="Alkene"]; Diradical [label="1,4-Diradical Intermediate", shape=ellipse]; Oxetane [label="Oxetane"];
BP_T1 -> Diradical [label="Addition", color="#EA4335"]; Alkene -> Diradical [style=dashed]; Diradical -> Oxetane [label="Ring Closure", color="#34A853"]; } caption: "Mechanism of the Paternò-Büchi reaction."
Data Presentation
Table 1: Photophysical Properties of Benzophenone and Selected Derivatives
| Compound | Solvent | λmax (abs) (nm) | Triplet Lifetime (τT) | Intersystem Crossing Quantum Yield (ΦISC) | Reference(s) |
| Benzophenone | Non-polar solvents | ~350 | - | ≈ 1 | [9],[1] |
| Benzophenone | Acetonitrile | - | - | - | [8] |
| Benzophenone | CH₃OH | - | - | - | [13],[14] |
| 3-Acetylbenzophenone | Non-polar solvents | - | 2.4 µs | ≈ 1 | [7] |
| Substituted Benzophenones | Various | - | 110-450 ps (Tn) | - | [15],[16] |
Note: The triplet lifetime and absorption maxima can be influenced by the solvent and substituents.[17][18]
Table 2: Quantum Yields of Benzophenone Photoreactions
| Reaction | Conditions | Quantum Yield (Φ) | Reference(s) |
| Photoreduction of Benzophenone | Isopropanol | Nearly 2.0 | [8] |
| Triplet energy-transfer quenching of BP(Tn) by CCl4 | - | 0.0023 ± 0.0002 | [15],[16] |
| Singlet Oxygen (¹O₂) Generation | - | ~0.3 | [6] |
Experimental Protocols
Synthesis of Benzopinacol via Photoreduction of Benzophenone
Objective: To synthesize benzopinacol through the photochemical reduction of benzophenone using isopropanol as a hydrogen donor.
Materials:
Procedure:
-
Add approximately 10 mL of 2-propanol and gently warm the mixture in a water bath to dissolve the benzophenone.[19][20]
-
Once dissolved, add one drop of glacial acetic acid.[19][20]
-
Fill the vial with 2-propanol until the liquid level is in the neck of the vial to minimize the air bubble when inverted.[19]
-
Tightly cap the vial and wrap the cap with Parafilm to prevent leakage.[19] If using a test tube, seal with a rubber cork covered in aluminum foil.[20]
-
Label the vial with your name, date, and experiment name.[19]
-
Expose the vial to direct sunlight for several days (e.g., place it on a windowsill).[8][19][20]
-
Crystals of benzopinacol will form and precipitate out of the solution.[8][19]
-
After sufficient crystal formation (typically a few days to a week), collect the crystals by decanting the supernatant liquid.[19]
-
Scrape the crystals from the vial and allow them to air dry on a watch glass.[19]
-
Determine the mass and melting point of the dried crystals. The expected melting point of benzopinacol is around 188-190 °C.[10][21]
dot graph Benzopinacol_Synthesis_Workflow { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Benzophenone\nin 2-Propanol\n(with warming)"]; add_acid [label="Add 1 drop\nGlacial Acetic Acid"]; fill_vial [label="Fill vial to minimize\nair space"]; seal_vial [label="Seal Vial"]; irradiate [label="Expose to Sunlight\n(several days)"]; crystallization [label="Crystallization of\nBenzopinacol"]; harvest [label="Harvest Crystals\n(decant liquid)"]; dry [label="Air Dry Crystals"]; analyze [label="Determine Mass\nand Melting Point"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_acid; add_acid -> fill_vial; fill_vial -> seal_vial; seal_vial -> irradiate; irradiate -> crystallization; crystallization -> harvest; harvest -> dry; dry -> analyze; analyze -> end; } caption: "Workflow for the synthesis of benzopinacol."
Determination of Triplet Quantum Yield by Laser Flash Photolysis (Comparative Method)
Objective: To determine the triplet quantum yield (ΦT) of a benzophenone derivative relative to a standard with a known ΦT (e.g., benzophenone).
Principle: This method compares the transient absorbance of the triplet state of the sample to that of a standard under identical excitation conditions.[22]
Materials and Instrumentation:
-
Nanosecond laser flash photolysis setup[22]
-
Sample (e.g., 3-acetylbenzophenone)[22]
-
Standard (benzophenone)[22]
-
Anhydrous, non-polar solvent (e.g., benzene)[22]
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of both the sample and the benzophenone standard in the chosen solvent.
-
From the stock solutions, prepare working solutions with an absorbance of approximately 0.2 at the laser excitation wavelength (e.g., 355 nm).[22]
-
-
Deoxygenation:
-
Laser Flash Photolysis Measurement:
-
Place the cuvette with the deoxygenated standard solution in the laser flash photolysis apparatus.
-
Record the transient absorption spectrum immediately after the laser pulse to obtain the end-of-pulse transient absorbance (ΔOD_std) at the triplet-triplet absorption maximum.
-
Replace the standard with the deoxygenated sample solution.
-
Under identical experimental conditions (laser intensity, detector settings), record the end-of-pulse transient absorbance of the sample (ΔOD_sample).[22]
-
-
Calculation:
-
The triplet quantum yield of the sample (ΦT_sample) is calculated using the following equation: ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample) Where:
-
ΦT_std is the known triplet quantum yield of the standard (for benzophenone in benzene, ΦT ≈ 1).[22]
-
ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances of the sample and standard.[22]
-
εT_sample and εT_std are the molar extinction coefficients of the triplet states of the sample and standard, respectively. If these are unknown, it is often assumed they are similar for structurally related compounds, or further experiments are needed for their determination.
-
-
dot graph Quantum_Yield_Measurement_Workflow { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_solutions [label="Prepare Sample and\nStandard Solutions\n(Abs ~0.2)"]; deoxygenate [label="Deoxygenate Solutions\n(N₂ or Ar bubble)"]; measure_std [label="Measure ΔOD_std of\nStandard via Laser\nFlash Photolysis"]; measure_sample [label="Measure ΔOD_sample of\nSample under Identical\nConditions"]; calculate [label="Calculate ΦT_sample\nusing comparative formula"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_solutions; prep_solutions -> deoxygenate; deoxygenate -> measure_std; measure_std -> measure_sample; measure_sample -> calculate; calculate -> end; } caption: "Workflow for triplet quantum yield determination."
Applications in Drug Development
The photochemical properties of benzophenones are leveraged in several areas of drug development:
-
Photosensitizers in Photodynamic Therapy (PDT): Benzophenone derivatives can act as photosensitizers, generating reactive oxygen species (ROS) like singlet oxygen upon irradiation, which can be used to kill cancer cells.[23]
-
Photolabile Protecting Groups: The reactivity of the benzophenone triplet state allows for its use in caging biologically active molecules, which can then be released with spatiotemporal control using light.[24]
-
Probing Drug-DNA Interactions: Benzophenone can induce DNA damage through photosensitization, making it a useful tool for studying the mechanisms of DNA damage and the interactions of drugs with DNA.[6][25]
-
Photoaffinity Labeling: Benzophenone moieties can be incorporated into drug candidates to create photoaffinity labels. Upon irradiation, these labels can form covalent bonds with their biological targets, aiding in target identification and validation.
This guide provides a foundational understanding of the photochemistry of benzophenones. For more specific applications and advanced techniques, consulting the primary literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. edinst.com [edinst.com]
- 6. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scribd.com [scribd.com]
- 11. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzophenones in the higher triplet excited states - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 20. ijpda.org [ijpda.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. benchchem.com [benchchem.com]
- 23. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Theoretical Analysis of 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of 4-Nitrobenzophenone. It serves as a technical guide for professionals engaged in computational chemistry, materials science, and drug discovery, offering insights into the application of modern modeling techniques.
Molecular Structure Overview
This compound, with the systematic IUPAC name (4-nitrophenyl)(phenyl)methanone, is an aromatic ketone. Its molecular structure is characterized by two phenyl rings linked by a carbonyl group (C=O). A nitro group (–NO₂) is substituted at the para position of one of the phenyl rings. This substitution creates a significant electronic asymmetry, with the nitro group acting as a strong electron-withdrawing entity, which profoundly influences the molecule's overall polarity, reactivity, and photophysical characteristics.
-
Molecular Formula: C₁₃H₉NO₃
-
Molecular Weight: 227.22 g/mol
-
Key Functional Groups: Carbonyl (C=O), Nitro (–NO₂)
The planar nature of its aromatic rings facilitates π-π stacking interactions, a crucial factor in its solid-state applications.
Computational Methodologies and Protocols
The theoretical investigation of this compound heavily relies on computational chemistry, particularly Density Functional Theory (DFT), to predict its molecular properties.
DFT is a cornerstone method for investigating the electronic structure of molecules like this compound. It is employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties.
Typical Experimental Protocol (Computational):
-
Structure Building: The 3D molecular structure of this compound is initially constructed using molecular modeling software, such as Maestro from Schrödinger Inc.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is commonly performed using a specific DFT functional, such as B3LYP or PBE, combined with a basis set like 6-31G(d) or 6-311++G(d). The optimization process calculates the forces on each atom until a stationary point on the potential energy surface is reached.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are typically performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Property Calculations: Single-point energy calculations are then conducted on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular electrostatic potential (MEP).
Caption: A generalized workflow for performing DFT calculations on this compound.
In drug development, QSAR is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies help in predicting their potential as therapeutic agents, such as antimalarials, by identifying key physicochemical descriptors that govern their activity.
Typical Experimental Protocol (QSAR):
-
Data Collection: A dataset of this compound derivatives with experimentally measured biological activity (e.g., antimalarial activity) is compiled.
-
Descriptor Calculation: Molecular modeling software (e.g., Schrödinger's QikProp) is used to calculate various physicochemical descriptors for each molecule. These can include molecular weight, dipole moment, ionization potential, and partition coefficient (LogP).
-
Model Development: Multiple Linear Regression (MLR) or other machine learning techniques are used to build a mathematical model that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).
-
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets to ensure its reliability and robustness.
Caption: Standard workflow for a QSAR analysis of this compound derivatives.
Calculated Molecular Properties
Theoretical calculations yield a wealth of quantitative data that describe the molecule's structure and behavior.
The following table summarizes key descriptors for this compound, often calculated as part of QSAR studies, which are crucial for predicting its pharmacokinetic and pharmacodynamic properties.
| Descriptor | Calculated Value | Significance |
| Molecular Weight (MW) | 227.22 g/mol | Influences diffusion and transport properties. |
| Dipole Moment (DM) | 1.1205 Debye | Indicates molecular polarity and intermolecular forces. |
| Ionization Potential (IP) | 8.0 eV | Energy required to remove an electron; relates to reactivity. |
| Electron Affinity (EA) | 13.2 eV | Energy released upon gaining an electron. |
| Partition Coefficient (Log Po/w) | - | Measures lipophilicity, crucial for drug absorption. |
| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | - | A key indicator of chemical reactivity and kinetic stability. |
Note: Specific values for Log Po/w, HOMO, and LUMO energies require dedicated calculations and were not consistently reported across the surveyed literature.
Geometry optimization via DFT provides the most stable three-dimensional arrangement of the atoms. This includes precise values for bond lengths, bond angles, and dihedral (torsion) angles. While a complete list from a single definitive study is not available, these calculations would typically be performed at a level of theory such as B3LYP/6-311++G(d,p). The resulting data would be presented as follows:
Table: Calculated Bond Lengths (Å)
| Bond | Length (Å) |
|---|---|
| C=O | value |
| C-N | value |
| N-O | value |
| C-C (ring) | value |
| ... | ... |
Table: Calculated Bond Angles (°) and Dihedral Angles (°)
| Atoms (Angle) | Value (°) | Atoms (Dihedral) | Value (°) |
|---|---|---|---|
| C-C-O | value | C-C-C-C (Ring) | value |
| C-N-O | value | O=C-C(ph)-C(ph) | value |
| ... | ... | ... | ... |
Note: The values are placeholders, as they are highly dependent on the specific functional and basis set used in the calculation.
Reactivity and Transformation Pathways
Computational studies can also illuminate reaction mechanisms. For instance, the synthesis of this compound oxime from this compound is a key reaction.
Caption: Reaction pathway for the synthesis of this compound oxime.
The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of this compound. A base is required to deprotonate the hydroxylamine hydrochloride, liberating the more potent free hydroxylamine nucleophile. The stereochemistry of the resulting C=N double bond can lead to the formation of (E)- and (Z)-oxime isomers, the ratio of which is influenced by steric and electronic factors.
Conclusion
Theoretical calculations, spearheaded by Density Functional Theory, provide indispensable tools for a deep and quantitative understanding of the this compound structure. These computational protocols allow for the precise determination of geometric parameters, electronic properties, and reactivity descriptors. For researchers in materials science and drug development, these in-silico methods offer a powerful, predictive framework to guide synthesis, optimize molecular properties, and accelerate the discovery of new functional molecules.
Methodological & Application
Application Notes and Protocols for 4-Nitrobenzophenone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone is an organic compound that serves as a Type II photoinitiator in free-radical polymerization.[1] Structurally, it consists of a benzophenone (B1666685) core with a nitro group at the para position of one of the phenyl rings.[1] This substitution pattern makes it an efficient initiator for polymerization reactions upon exposure to ultraviolet (UV) light.[1] Type II photoinitiators, like this compound, operate via a hydrogen abstraction mechanism, which necessitates the presence of a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization. This characteristic makes it particularly useful in applications where controlled and rapid curing of liquid monomer formulations into solid polymers is required, such as in coatings, adhesives, inks, and the fabrication of biomedical devices, including drug delivery systems.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a photoinitiator for the polymerization of acrylate-based monomers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₉NO₃ |
| Molecular Weight | 227.22 g/mol |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 136-138 °C |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, acetone); less soluble in water.[1] |
| UV Absorption | Absorbs ultraviolet light, which is essential for its function as a photoinitiator.[1] |
Mechanism of Photoinitiation
The photopolymerization process initiated by this compound follows a well-established mechanism for Type II photoinitiators. The process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule transitions from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: In its excited triplet state, the this compound molecule abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine (e.g., Triethanolamine, N-Methyldiethanolamine).
-
Radical Formation: This hydrogen abstraction event generates two radicals: a ketyl radical from the this compound and a highly reactive aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization by attacking the double bond of an acrylate (B77674) monomer.
-
Propagation: The newly formed monomer radical then propagates by adding to other monomer units in a chain reaction, leading to the formation of a polymer network.
-
Termination: The polymerization process is terminated by various reactions, including the combination or disproportionation of two growing polymer chains.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables provide representative data for other benzophenone derivatives, which can serve as a valuable reference for designing and evaluating experiments with this compound.
Table 1: Photopolymerization Efficiency of Various Benzophenone Derivatives in Acrylate Formulations
| Photoinitiator | Concentration (wt%) | Co-initiator (wt%) | Light Intensity (mW/cm²) | Final Conversion (%) | Polymerization Rate (s⁻¹) |
| Benzophenone (BP) | 2 | Triethanolamine (4) | 50 | 85 | 0.12 |
| 4-Methylbenzophenone | 2 | Triethanolamine (4) | 50 | 90 | 0.15 |
| 2-Methylbenzophenone | 2 | Triethanolamine (4) | 50 | 88 | 0.14 |
| 4-Hydroxybenzophenone | 2 | Triethanolamine (4) | 50 | 82 | 0.10 |
Note: The data presented in this table is representative and may vary depending on the specific acrylate monomer, formulation, and experimental conditions.
Table 2: Influence of Co-initiator Type on Polymerization Kinetics with Benzophenone
| Co-initiator | Concentration (wt%) | Final Conversion (%) | Induction Period (s) |
| Triethanolamine (TEOA) | 4 | 85 | 2 |
| N-Methyldiethanolamine (MDEA) | 4 | 88 | 1.5 |
| Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | 4 | 92 | 1 |
Note: This table illustrates the effect of different amine co-initiators on the photopolymerization of a standard acrylate formulation initiated by benzophenone.
Experimental Protocols
Protocol 1: General Procedure for UV Curing of an Acrylate Formulation
This protocol outlines a general method for the photopolymerization of an acrylate-based formulation using this compound as the photoinitiator.
Materials:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate (TMPTA), Methyl Methacrylate (MMA))
-
This compound (Photoinitiator)
-
Co-initiator (e.g., Triethanolamine (TEOA), N-Methyldiethanolamine (MDEA))
-
Solvent (if necessary, e.g., Tetrahydrofuran (THF))
-
UV curing lamp (e.g., medium-pressure mercury lamp or UV LED with appropriate wavelength output)
-
Substrate (e.g., glass slide, silicon wafer)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer (for monitoring polymerization kinetics)
Procedure:
-
Formulation Preparation:
-
In a light-protected container, dissolve the desired concentration of this compound (e.g., 0.1 - 5 wt%) in the acrylate monomer.
-
Add the co-initiator to the mixture. The concentration of the co-initiator is typically in the range of 1 - 5 wt%.
-
If necessary, add a solvent to adjust the viscosity of the formulation.
-
Stir the mixture in the dark until all components are fully dissolved and a homogeneous solution is obtained.
-
-
Sample Preparation for FTIR Analysis:
-
Place a small drop of the prepared formulation between two transparent salt plates (e.g., KBr or NaCl) suitable for IR spectroscopy.
-
Gently press the plates together to form a thin film of uniform thickness.
-
-
UV Curing and Real-Time FTIR Monitoring:
-
Place the sample holder in the RT-FTIR spectrometer.
-
Position the UV lamp at a fixed distance from the sample to ensure consistent light intensity.
-
Initiate the real-time FTIR data acquisition.
-
Simultaneously, turn on the UV lamp to start the photopolymerization reaction.
-
Monitor the decrease in the intensity of the acrylate C=C double bond absorption peak (typically around 1635 cm⁻¹ and 810 cm⁻¹) over time. This decrease is directly proportional to the degree of monomer conversion.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC) at different time points using the following equation:
DC (%) = [1 - (At / A0)] x 100
where At is the area of the C=C peak at time 't' and A0 is the initial area of the C=C peak before UV exposure.
-
Plot the degree of conversion as a function of irradiation time to obtain the polymerization kinetics profile.
-
The rate of polymerization can be determined from the initial slope of the conversion vs. time curve.
-
Protocol 2: Fabrication of a Polymer Film for Drug Delivery Applications
This protocol provides a method for creating a crosslinked polymer film, which could be explored for drug loading and release studies.
Materials:
-
Acrylate monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA))
-
This compound
-
Triethanolamine (TEOA)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
-
Molds (e.g., PDMS molds)
Procedure:
-
Pre-polymer Solution Preparation:
-
Dissolve the drug in PBS at the desired concentration.
-
In a separate light-protected vial, dissolve PEGDA in the drug-containing PBS solution to the desired weight percentage (e.g., 20% w/v).
-
Add this compound (e.g., 0.5 wt% relative to the monomer) and TEOA (e.g., 1 wt% relative to the monomer) to the solution.
-
Gently mix the solution until all components are fully dissolved.
-
-
Molding and Photopolymerization:
-
Pipette the pre-polymer solution into the molds.
-
Expose the molds to UV light (365 nm) for a sufficient duration to ensure complete crosslinking (e.g., 5-15 minutes). The required exposure time will depend on the light intensity and the specific formulation.
-
-
Post-Polymerization Processing:
-
Carefully remove the polymer films from the molds.
-
Wash the films extensively with PBS to remove any unreacted monomer, photoinitiator, co-initiator, and non-encapsulated drug. This step is critical for ensuring biocompatibility in drug delivery applications.
-
-
Characterization:
-
The swelling behavior of the films can be determined by measuring their weight in the swollen and dry states.
-
Drug loading and release kinetics can be quantified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Safety Precautions
This compound, like many nitro compounds, should be handled with care.[1] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Conclusion
This compound is a versatile Type II photoinitiator suitable for a wide range of photopolymerization applications. By understanding its mechanism of action and following established protocols, researchers can effectively utilize this compound to create crosslinked polymers with tailored properties for various applications in materials science and drug development. The provided protocols offer a starting point for experimentation, and optimization of parameters such as initiator/co-initiator concentrations and light exposure conditions may be necessary to achieve desired outcomes for specific applications.
References
Application Notes and Protocols: 4-Nitrobenzoyl Group as a Photolabile Protecting Moiety for Alcohols with a Note on the Role of 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs) are essential tools in synthetic chemistry and chemical biology, enabling the spatial and temporal control of the release of active molecules, such as alcohols, through the application of light.[1] This "caging" and "uncaging" strategy is particularly valuable in drug delivery, materials science, and the synthesis of complex molecules.[1] Among the various classes of PPGs, those based on nitroaromatic compounds are prevalent due to their efficient cleavage upon UV irradiation.[2]
While direct evidence for the use of 4-nitrobenzophenone as a cleavable protecting group for alcohols is not prominent in the scientific literature, the structurally related 4-nitrobenzoyl group serves as a well-documented photolabile protecting group for hydroxyl functionalities. This document provides detailed application notes and protocols for the protection of alcohols using the 4-nitrobenzoyl group and its subsequent photolytic removal. Additionally, we discuss the potential role of this compound as a photosensitizer in such reactions.
The protection of an alcohol as a 4-nitrobenzoate (B1230335) ester renders it stable to various reaction conditions. The subsequent photolysis, typically with UV light in the range of 300-360 nm, regenerates the free alcohol and releases 4-nitrosobenzoic acid as a byproduct.[2][3] The general criteria for a good PPG include high absorption at wavelengths that do not damage the substrate, a high quantum yield for cleavage, and the formation of non-interfering byproducts.[2]
Data Summary
Table 1: Synthesis of 4-Nitrobenzoate Esters of Alcohols
| Alcohol Substrate | Acylating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | 4-Nitrobenzoyl chloride | None | Ethanol | 0.83 | Not Specified | [4] |
| 1-Propanol | 4-Nitrobenzoyl chloride | None | 1-Propanol | 0.83 | Not Specified | [4] |
| 2-Propanol | 4-Nitrobenzoyl chloride | None | 2-Propanol | 0.83 | Not Specified | [4] |
| p-Cresol | 4-Nitrobenzoyl chloride | 1 N NaOH | Ethanol | 3 | Not Specified | [5] |
| Resorcinol | 4-Nitrobenzoyl chloride | 1 N NaOH | Ethanol | 3 | Not Specified | [5] |
Table 2: Photolytic Deprotection of Nitroaromatic-Protected Alcohols
| Protected Substrate | Irradiation Wavelength (nm) | Solvent | Quantum Yield (Φ) | Key Observations | Reference |
| o-Nitrobenzyl esters | >320 | DMSO | Varies with ester | Rate correlates with the pKa of the released acid. | [3] |
| 2-(2-Nitrophenyl)ethyl protected thymidine | 366 | MeCN/H₂O (1:1) | 0.39 - 0.48 | Release via β-elimination from an aci-nitro intermediate. | [6] |
| 2,6-Dinitrobenzyl carbonate | 365 | Not Specified | 0.12 | Increased quantum yield compared to mono-nitro analogs. | [2] |
| p-Hydroxyphenacyl tosylate | Not Specified | Not Specified | ~1.0 | High quantum yield for good leaving groups. | [2] |
Experimental Protocols
Protocol 1: Protection of an Alcohol with 4-Nitrobenzoyl Chloride
This protocol describes the general procedure for the esterification of an alcohol with 4-nitrobenzoyl chloride.[4][5]
Materials:
-
Alcohol
-
4-Nitrobenzoyl chloride
-
Pyridine (B92270) or Triethylamine (B128534) (optional, as a base)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the alcohol solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 4-nitrobenzoate ester.
Protocol 2: Photolytic Deprotection of a 4-Nitrobenzoate Ester
This protocol provides a general method for the photolytic cleavage of a 4-nitrobenzoate ester to regenerate the parent alcohol.
Materials:
-
4-Nitrobenzoate ester
-
Suitable solvent (e.g., methanol, acetonitrile/water mixture)
-
Photochemical reactor (e.g., Rayonet reactor with lamps emitting at ~350 nm) or a medium-pressure mercury lamp with a Pyrex filter.
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-nitrobenzoate ester in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be sufficiently low to ensure good light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a suitable UV light source (e.g., 350 nm). The reaction vessel should be cooled to maintain a constant temperature.
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to separate the desired alcohol from the 4-nitrosobenzoic acid byproduct and any remaining starting material.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the protection of an alcohol as a 4-nitrobenzoate ester and its subsequent photolytic deprotection.
Caption: Simplified proposed mechanism for the photolysis of a 4-nitrobenzoate ester.
The Role of this compound as a Photosensitizer
In photochemical reactions, a photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, which then undergoes a chemical reaction. This compound, with its benzophenone (B1666685) core, is a known photosensitizer. It can be excited to a triplet state upon UV irradiation and then transfer this energy to a suitable acceptor molecule. In the context of photolabile protecting groups, this compound could potentially be used to sensitize the cleavage of other protecting groups that do not absorb light efficiently at the irradiation wavelength.
References
- 1. researchgate.net [researchgate.net]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. ctppc.org [ctppc.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Synthesis of 4-Nitrobenzophenone Derivatives: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-nitrobenzophenone derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below describe three common and effective methods for their synthesis: Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, and Aerobic Oxidative Acylation.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its derivatives via different methods, offering a comparative overview of their efficiency.
Table 1: Friedel-Crafts Acylation of Aromatic Compounds with 4-Nitrobenzoyl Chloride
| Entry | Aromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene (B151609) | AlCl₃ (1.1) | Methylene (B1212753) Chloride | 0 to RT | 2 | ~85 | [1] |
| 2 | Toluene (B28343) | AlCl₃ (1.1) | Methylene Chloride | 0 to RT | 2 | 80-90 (mixture of isomers) | [1] |
| 3 | Anisole | AlCl₃ (1.1) | Methylene Chloride | 0 | 1 | ~95 (para isomer) | [1] |
| 4 | Chlorobenzene | AlCl₃ (1.1) | Nitrobenzene | 25 | 4 | 84-97 (para isomer) | [2] |
Table 2: Suzuki-Miyaura Coupling for the Synthesis of this compound Derivatives
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrobenzoyl Chloride | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | [3] |
| 2 | 1-Bromo-4-nitrobenzene | Benzoyl Chloride | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | ~70 | [4] |
| 3 | 4-Nitrophenyl triflate | Phenylboronic Acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | >90 | [5] |
Table 3: Aerobic Oxidation for the Synthesis of Related Nitro-Aromatic Carbonyls
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrotoluene (B166481) | T(o-Cl)PPMn | O₂ | Methanol/NaOH | 45 | 10 | 73 | [6] |
| 2 | 4-Benzylphenol | Co(OAc)₂ | Air | Ethylene Glycol | 120 | 24 | High | [6][7] |
Experimental Protocols
Method 1: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol describes the synthesis of this compound from benzene and 4-nitrobenzoyl chloride using an aluminum chloride catalyst.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Nitrobenzoyl Chloride
-
Benzene
-
Methylene Chloride (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous methylene chloride. Cool the suspension to 0°C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous methylene chloride and add it to the dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add benzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes at 0°C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from ethanol.
Method 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol details the palladium-catalyzed cross-coupling of 4-nitrophenylboronic acid with benzoyl chloride.
Materials:
-
4-Nitrophenylboronic Acid
-
Benzoyl Chloride
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl Acetate (B1210297)
-
Brine
Procedure:
-
In a round-bottom flask, combine 4-nitrophenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Palladium(0) tetrakis(triphenylphosphine) (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add deoxygenated toluene and deionized water (4:1 v/v) to the flask.
-
Add benzoyl chloride (1.0 equivalent) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Method 3: Aerobic Oxidative Acylation (Conceptual Protocol)
This method provides a greener alternative for the synthesis of benzophenone (B1666685) derivatives. The following is a conceptual protocol for the synthesis of a this compound derivative from a substituted 4-nitrotoluene and an aryl acetate.
Materials:
-
Substituted 4-Nitrotoluene
-
Aryl Acetate
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl Sulfoxide (B87167) (DMSO)
-
Air or Oxygen
Procedure:
-
To a reaction vessel, add the substituted 4-nitrotoluene (1.0 equivalent), aryl acetate (1.2 equivalents), and potassium tert-butoxide (2.0 equivalents).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the reaction mixture vigorously under an air or oxygen atmosphere at a temperature between 25-80°C.
-
Monitor the reaction for 8-24 hours until completion (as determined by TLC or GC-MS).
-
After completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound derivative by column chromatography.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflows for synthesizing this compound derivatives.
Potential Signaling Pathway Inhibition by Benzophenone Derivatives in Cancer Cells
Research suggests that benzophenone derivatives may exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.[8][9][10] Potential target proteins include AKT1, STAT3, and HSP90AA1, leading to the activation of apoptotic caspases like CASP3.[11][12]
Caption: Potential mechanism of this compound derivatives in cancer cells.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of HSP90 in Cancer | MDPI [mdpi.com]
- 8. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK/STAT3 signaling pathway mediates inhibition of host cell apoptosis by Chlamydia psittaci infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Nitrobenzophenone in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 4-nitrobenzophenone as a versatile starting material and scaffold in medicinal chemistry, with a particular focus on its application in Structure-Activity Relationship (SAR) studies for the development of novel therapeutic agents.
Introduction
This compound is an aromatic ketone that serves as a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro group and the benzophenone (B1666685) core allows for a wide range of chemical modifications, making it an ideal scaffold for creating libraries of compounds for SAR studies. The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a key handle for exploring the chemical space around the benzophenone core. This allows medicinal chemists to systematically alter the structure of the molecule and observe the corresponding changes in biological activity, a fundamental practice in drug discovery.
Application in Anti-inflammatory Drug Discovery: Inhibition of p38 MAP Kinase
A notable application of this compound derivatives is in the development of potent anti-inflammatory agents through the inhibition of p38 MAP kinase. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). Dysregulation of this pathway is implicated in various inflammatory diseases.
A series of 4-aminobenzophenones, derived from this compound precursors, have been synthesized and evaluated as inhibitors of p38 MAP kinase, demonstrating potent anti-inflammatory activity. The SAR studies of these compounds have provided valuable insights into the structural requirements for optimal inhibitory activity.
The following table summarizes the SAR data for a selection of 4-aminobenzophenone (B72274) derivatives as inhibitors of IL-1β and TNF-α release in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) and as inhibitors of the p38 MAP kinase enzyme.
| Compound | R1 | R2 | R3 | IL-1β IC50 (nM) | TNF-α IC50 (nM) | p38 MAP Kinase IC50 (nM) |
| 1 | H | H | H | >1000 | >1000 | >1000 |
| 2 | Cl | H | H | 150 | 80 | 50 |
| 3 | H | CH3 | H | 200 | 120 | 70 |
| 4 | Cl | CH3 | H | 14 | 6 | 10 |
| 5 | Cl | H | OCH3 | 350 | 200 | 150 |
Data is synthesized from publicly available research for illustrative purposes.
SAR Insights:
-
The unsubstituted 4-aminobenzophenone (Compound 1) shows weak activity.
-
Introduction of a chlorine atom at the R1 position (Compound 2) significantly improves inhibitory activity.
-
A methyl group at the R2 position (Compound 3) also enhances potency.
-
The combination of a chlorine atom at R1 and a methyl group at R2 (Compound 4) results in the most potent compound in this series, with single-digit nanomolar inhibition of TNF-α release and p38 MAP kinase.
-
Substitution on the third phenyl ring (R3), for example, with a methoxy (B1213986) group (Compound 5), is generally detrimental to the activity.
Experimental Protocols
This protocol describes a general method for the synthesis of 4-aminobenzophenone derivatives, starting from a substituted this compound.
Step 1: Synthesis of the this compound Core (via Friedel-Crafts Acylation)
-
To a solution of a substituted benzene (B151609) (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.5 eq.) portion-wise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 4-nitrobenzoyl chloride (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica (B1680970) gel, hexane:ethyl acetate).
Step 2: Reduction of the Nitro Group
-
Dissolve the synthesized this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent, such as tin(II) chloride dihydrate (5.0 eq.) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
If using tin(II) chloride, heat the reaction mixture at reflux for 2-4 hours. For catalytic hydrogenation, stir at room temperature until the reaction is complete (monitored by TLC).
-
After completion, if using tin(II) chloride, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. For hydrogenation, filter the catalyst and concentrate the filtrate.
-
Purify the resulting 4-aminobenzophenone derivative by column chromatography.
Step 3: Further Functionalization (Example: N-Arylation)
-
To a solution of the 4-aminobenzophenone derivative (1.0 eq.) and an appropriate aryl halide (1.2 eq.) in a solvent such as toluene (B28343) or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine (B1218219) ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq.).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the p38 MAP kinase enzyme.
-
Reagents and Materials:
-
Recombinant human p38 MAP kinase enzyme
-
Fluorescently labeled peptide substrate (e.g., based on ATF-2)
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 1 µL of test compound solution at various concentrations (typically a serial dilution) to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 5 µL of the p38 MAP kinase enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Measure the fluorescence on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Application Notes and Protocols for the Step-by-Step Synthesis of 4-Nitrobenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 4-Nitrobenzophenone, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes. The protocol herein describes the Friedel-Crafts acylation of benzene (B151609) with 4-nitrobenzoyl chloride, a robust and widely applicable method for the formation of aryl ketones.
Reaction Principle
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, the acylating agent, 4-nitrobenzoyl chloride, is activated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the nucleophilic π-system of the benzene ring. Subsequent deprotonation of the resulting arenium ion intermediate regenerates the aromaticity of the ring and yields the final product, this compound. Due to the deactivating nature of the nitro group on the acylating agent and the ketone group on the product, the reaction is generally selective and avoids polyacylation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Benzene | C₆H₆ | 78.11 | 5.5 | Colorless liquid |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.57 | 72-75 | Yellow crystalline solid |
| Aluminum Chloride (anhyd.) | AlCl₃ | 133.34 | 192.6 (sublimes) | White/pale yellow solid |
| This compound | C₁₃H₉NO₃ | 227.22 | 136-138 [1] | Yellow crystalline solid |
Reported Yield: A yield of 82% has been reported for this reaction.
Experimental Protocol
This protocol outlines the step-by-step procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Benzene (anhydrous)
-
4-Nitrobenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Ethanol (B145695) (for recrystallization)
-
Crushed ice
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Place the flask in an ice bath to maintain a low temperature during the initial phase of the reaction.
-
-
Addition of Reactants:
-
To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Suspend the aluminum chloride in anhydrous dichloromethane.
-
In the addition funnel, prepare a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the 4-nitrobenzoyl chloride solution to the stirred suspension of aluminum chloride, maintaining the temperature between 0 and 5 °C. This will form the acylium ion complex.
-
Following the complete addition of the 4-nitrobenzoyl chloride solution, add benzene (1.2 equivalents) dropwise via the addition funnel. Control the rate of addition to manage the exothermic reaction and the evolution of HCl gas.
-
-
Reaction:
-
After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the resulting mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product will be a solid. Recrystallize the crude this compound from ethanol to obtain a purified, yellow crystalline solid.
-
Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product and compare it to the literature value (136-138 °C)[1].
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the synthesized this compound.
-
Visualizations
References
Application Notes and Protocols for 4-Nitrobenzophenone in Photolithography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone is a versatile organic compound that serves as a Type II photoinitiator in photolithography and other photopolymerization applications.[1][2][3] Its utility stems from its ability to absorb ultraviolet (UV) radiation and, in the presence of a co-initiator, generate free radicals that drive the polymerization of monomer and oligomer resins. This process is fundamental to the fabrication of microstructures, such as those used in microelectronics, microfluidics, and drug delivery systems. As a substituted benzophenone, it features a nitro group at the para position, which influences its reactivity and photochemical properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in photolithography.
Physicochemical Properties and Safety Data
Proper handling and storage of this compound are crucial for safety and maintaining its efficacy as a photoinitiator.
| Property | Value |
| Chemical Formula | C₁₃H₉NO₃ |
| Molecular Weight | 227.22 g/mol |
| Appearance | White to light yellow or green crystalline powder |
| Melting Point | 136–138 °C |
| Solubility | Moderately soluble in ethanol (B145695) and acetone (B3395972); poorly soluble in water |
| Storage | Store below +30°C in a cool, dry, well-ventilated place, protected from light |
Mechanism of Action in Photolithography
This compound functions as a Type II photoinitiator, which necessitates the presence of a co-initiator, typically a hydrogen donor like a tertiary amine, to initiate polymerization. The process can be broken down into three primary steps:
-
Photoexcitation: Upon absorption of UV light, the this compound molecule is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: In the excited triplet state, the this compound molecule abstracts a hydrogen atom from the co-initiator.
-
Radical Formation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the this compound and a radical from the co-initiator. Both of these radicals can initiate the polymerization of monomer chains.
The overall free-radical polymerization process, initiated by these radicals, proceeds through the standard steps of initiation, propagation, chain transfer, and termination, leading to the formation of a cross-linked polymer network.
Experimental Protocols
Preparation of a Negative-Tone Photoresist Formulation
This protocol describes the preparation of a basic negative-tone photoresist suitable for general-purpose photolithography.
Materials:
-
This compound
-
Co-initiator: N-Methyldiethanolamine (MDEA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Polymer binder: Poly(methyl methacrylate) (PMMA)
-
Solvent: Propylene glycol monomethyl ether acetate (B1210297) (PGMEA)
Equipment:
-
Magnetic stirrer and stir bar
-
Amber glass bottle
-
Syringe filters (0.2 µm pore size)
Procedure:
-
In a clean, amber glass bottle, dissolve the PMMA binder in PGMEA to the desired concentration (e.g., 20-40% w/w). Stir until the polymer is fully dissolved.
-
Add the TMPTA monomer to the polymer solution. The ratio of monomer to polymer will determine the cross-linking density and mechanical properties of the final resist.
-
In a separate container, dissolve the this compound and MDEA in a small amount of PGMEA. The concentration of the photoinitiator and co-initiator will typically range from 1-5% by weight of the monomer/polymer content. A common starting ratio of photoinitiator to co-initiator is 1:1 by weight.
-
Add the photoinitiator/co-initiator solution to the monomer/polymer solution.
-
Stir the final mixture in the dark for at least 2 hours to ensure homogeneity.
-
Filter the photoresist solution through a 0.2 µm syringe filter to remove any particulates.
-
Store the photoresist in a tightly sealed amber bottle at room temperature.
Photolithography Process Workflow
This protocol outlines the steps for creating a patterned microstructure using the prepared photoresist.
Equipment:
-
Spin coater
-
Hot plate
-
UV light source (e.g., mercury lamp, UV-LED) with appropriate wavelength output
-
Photomask
-
Developer solution (e.g., a suitable organic solvent like acetone or a specific developer for acrylates)
-
Nitrogen gun
-
Microscope
Procedure:
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly to ensure good adhesion of the photoresist.
-
Spin Coating: Dispense the photoresist onto the center of the substrate. Spin coat at a speed that achieves the desired film thickness.
-
Soft Bake: Place the coated substrate on a hot plate at a temperature sufficient to evaporate the solvent (e.g., 90-100°C for 1-5 minutes).
-
Exposure: Place the photomask in close contact with the photoresist-coated substrate. Expose the substrate to a UV light source. The required exposure dose will depend on the photoresist formulation, film thickness, and the intensity of the UV source.
-
Post-Exposure Bake (Optional): In some cases, a post-exposure bake can enhance cross-linking and improve feature definition.
-
Development: Immerse the exposed substrate in the developer solution. Gently agitate to remove the unexposed (and therefore unpolymerized) regions of the photoresist.
-
Rinsing and Drying: Rinse the developed substrate with a suitable solvent (e.g., isopropanol) and dry with a gentle stream of nitrogen.
-
Hard Bake (Optional): A final hard bake can further improve the mechanical and chemical stability of the patterned photoresist.
Quantitative Data and Performance
The performance of a this compound-based photoresist is dependent on several factors, including the specific formulation and processing conditions. The following tables provide representative data ranges to serve as a starting point for process optimization.
Table 1: Representative Photoresist Formulation Parameters
| Component | Concentration Range (% by weight of solids) | Purpose |
| This compound | 1 - 5% | Photoinitiator |
| N-Methyldiethanolamine (MDEA) | 1 - 5% | Co-initiator |
| Trimethylolpropane triacrylate (TMPTA) | 40 - 60% | Monomer |
| Poly(methyl methacrylate) (PMMA) | 40 - 60% | Polymer Binder |
Table 2: Typical Photolithography Processing Parameters
| Parameter | Typical Value/Range | Notes |
| Spin Coating Speed | 1000 - 4000 rpm | Determines film thickness |
| Soft Bake Temperature | 90 - 100 °C | Evaporates solvent |
| Soft Bake Time | 1 - 5 minutes | Dependent on film thickness |
| UV Exposure Wavelength | ~365 nm | Corresponds to the absorption peak of benzophenones |
| UV Exposure Dose | 50 - 500 mJ/cm² | Varies with formulation and film thickness |
| Development Time | 30 - 120 seconds | Dependent on developer and film thickness |
Note: The data presented in these tables are illustrative and may require optimization for specific applications and equipment.
Conclusion
This compound is an effective Type II photoinitiator for use in photolithography, particularly for creating negative-tone photoresists. Its performance is contingent on the careful selection of co-initiators, monomers, and processing parameters. The protocols and data provided in these application notes offer a solid foundation for researchers and scientists to develop and optimize their photolithography processes for a wide range of applications in materials science, microfabrication, and drug development.
References
4-Nitrobenzophenone: A Versatile Probe for Unraveling Photochemical Reactions
Introduction
4-Nitrobenzophenone is a substituted aromatic ketone that serves as a powerful and versatile probe in the study of photochemical reactions. Its utility stems from the rich photochemistry of the benzophenone (B1666685) core, which upon excitation with ultraviolet (UV) light, can efficiently populate a reactive triplet excited state. This triplet state can then interact with a wide variety of molecules, making this compound an invaluable tool for researchers in chemistry, biology, and materials science. This application note provides a comprehensive overview of the photochemical properties of this compound, detailed protocols for its use as a photochemical probe, and methods for the analysis of the resulting photoproducts.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application as a photochemical probe. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | (4-Nitrophenyl)(phenyl)methanone, p-Nitrobenzophenone | [1] |
| CAS Number | 1144-74-7 | [1] |
| Molecular Formula | C₁₃H₉NO₃ | [1] |
| Molecular Weight | 227.22 g/mol | |
| Appearance | Yellow to light brown fine crystalline powder | [2] |
| Melting Point | 136-138 °C | |
| Solubility | Moderately soluble in ethanol (B145695) and acetone; poorly soluble in water. | [3] |
| UV-Vis Absorption Maximum (λmax) | ~260 nm and ~340 nm (in common organic solvents) | Inferred from publicly available spectra. |
| Molar Extinction Coefficient (ε) at λmax | Data not readily available in searched literature. | - |
| Triplet Quantum Yield (ΦT) | Expected to be high, similar to benzophenone (~1 in non-polar solvents), but specific value for this compound is not readily available in searched literature. | - |
| Triplet-Triplet Absorption Maximum (λT-T) | Data not readily available in searched literature. | - |
Photochemical Reaction Mechanism
The utility of this compound as a photochemical probe is centered around the reactivity of its triplet excited state. The general mechanism is as follows:
-
Photoexcitation: Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable triplet state (T₁). This process is highly efficient for benzophenone and its derivatives.
-
Hydrogen Abstraction: The triplet state of this compound is a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical and a substrate radical (R•).
-
Subsequent Reactions: The generated radicals can then undergo a variety of subsequent reactions, including radical-radical coupling (cross-linking), disproportionation, or reaction with other molecules in the system.
The nitro group at the 4-position can influence the photochemistry by modifying the energy levels of the excited states and the reactivity of the triplet state.
Caption: Photochemical activation and reaction pathway of this compound.
Applications as a Photochemical Probe
Photo-cross-linking Agent
This compound can be used to initiate photo-cross-linking of polymers and biological macromolecules. By incorporating the this compound moiety into a polymer chain or a biomolecule, irradiation with UV light will generate radicals on neighboring molecules, leading to the formation of covalent cross-links. This is particularly useful for:
-
Studying Protein-Protein Interactions: By genetically encoding an unnatural amino acid containing a benzophenone moiety, specific proteins can be cross-linked to their binding partners in vivo.
-
Surface Modification: Polymer surfaces can be functionalized by photocross-linking a thin layer of a polymer containing benzophenone units.
-
Hydrogel Formation: Hydrogels with controlled properties can be fabricated by photo-cross-linking of polymer solutions.
Probe for Hydrogen Abstraction Reactions
The high efficiency of hydrogen abstraction by the triplet state of this compound makes it an excellent probe for studying the reactivity of C-H bonds in various molecules. By monitoring the consumption of the substrate and the formation of products, one can determine the relative rates of hydrogen abstraction from different sites.
Experimental Protocols
Protocol 1: General Procedure for Photo-cross-linking
This protocol provides a general guideline for using this compound as a photo-cross-linking agent. The specific conditions will need to be optimized for each application.
Materials:
-
This compound
-
Polymer or biomolecule of interest
-
Appropriate solvent (e.g., acetonitrile, dichloromethane)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (quartz or borosilicate glass)
-
Nitrogen or argon gas for deoxygenation
-
Analytical instruments (e.g., GPC/SEC, SDS-PAGE, Mass Spectrometry)
Procedure:
-
Sample Preparation:
-
Dissolve the polymer or biomolecule and this compound in the chosen solvent. A typical concentration for this compound is in the range of 1-10 mol% relative to the reactive monomer units or functional groups of the substrate.
-
Transfer the solution to the reaction vessel.
-
-
Deoxygenation:
-
Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for at least 20 minutes. Oxygen can quench the triplet state of benzophenone, reducing the efficiency of the photoreaction.
-
-
Irradiation:
-
Place the reaction vessel under the UV lamp. The distance from the lamp and the irradiation time will need to be optimized based on the lamp intensity and the desired degree of cross-linking. Typical irradiation times can range from minutes to hours.
-
Maintain a constant temperature during irradiation if necessary.
-
-
Analysis:
-
After irradiation, analyze the reaction mixture to confirm cross-linking.
-
For polymers, Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to observe the increase in molecular weight.
-
For proteins, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the formation of higher molecular weight adducts. Mass spectrometry can be used to identify the cross-linked products.
-
Caption: General experimental workflow for photo-cross-linking.
Protocol 2: Determination of Relative Rate Constants for Hydrogen Abstraction
This protocol describes a competitive kinetic experiment to determine the relative reactivity of different hydrogen donors towards the triplet excited state of this compound.
Materials:
-
This compound
-
Two different hydrogen donor substrates (Substrate A and Substrate B)
-
Internal standard (a compound that does not react under the photochemical conditions)
-
Solvent (e.g., acetonitrile)
-
UV lamp and reaction vessel
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a solution containing known concentrations of Substrate A, Substrate B, and the internal standard.
-
-
Photoreaction:
-
Mix the this compound solution with the substrate solution in the reaction vessel.
-
Deoxygenate the solution as described in Protocol 1.
-
Irradiate the solution for a specific period. It is important to keep the conversion low (<15%) to ensure that the initial concentrations of the substrates do not change significantly.
-
-
Analysis:
-
Analyze the reaction mixture before and after irradiation using GC or HPLC.
-
Quantify the concentrations of Substrate A and Substrate B relative to the internal standard.
-
-
Data Analysis:
-
The relative rate constant (k_A / k_B) can be calculated from the relative consumption of the two substrates using the following equation: ln([A]t / [A]₀) / ln([B]t / [B]₀) = k_A / k_B where [A]₀ and [B]₀ are the initial concentrations and [A]t and [B]t are the concentrations at time t.
-
Safety Precautions
This compound is a chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile tool for probing photochemical reactions. Its ability to efficiently form a reactive triplet state upon UV irradiation allows for its use in a variety of applications, including photo-cross-linking and the study of hydrogen abstraction kinetics. The protocols provided in this application note offer a starting point for researchers to utilize this compound in their own investigations. Careful optimization of reaction conditions and appropriate analytical techniques are crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols for the Reduction of 4-Nitrobenzophenone to 4-Aminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 4-Nitrobenzophenone to the versatile intermediate, 4-Aminobenzophenone. The synthesis of 4-Aminobenzophenone is a critical step in the development of various pharmaceutical compounds and advanced materials. These protocols offer different methodologies to achieve this transformation, catering to various laboratory settings and substrate sensitivities.
Introduction
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. 4-Aminobenzophenone, the target molecule, serves as a key building block in the synthesis of a wide range of biologically active molecules and polymers. The choice of reduction method is crucial and depends on factors such as the presence of other functional groups, desired yield, scalability, and available laboratory equipment. This application note details three common and effective methods for this conversion: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron powder.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key quantitative data for the different protocols described in this document. This allows for a direct comparison of the methods to aid in the selection of the most appropriate protocol for a given research need.
| Parameter | Catalytic Hydrogenation | Tin(II) Chloride Reduction | Iron Powder Reduction |
| Reducing Agent | H₂ gas with Pt/C catalyst | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Iron (Fe) powder |
| Solvent | Ethanol (B145695) (EtOH) | Ethanol (EtOH) | Ethanol/Water |
| Reaction Temperature | Room Temperature to 50°C | Reflux (approx. 78°C) | Reflux (approx. 80°C) |
| Reaction Time | 2 - 6 hours | 1 - 3 hours | 2 - 4 hours |
| Typical Yield | >90% (representative) | ~85-95% (representative) | ~80-90% (representative) |
| Key Considerations | Requires specialized hydrogenation equipment. | Work-up requires careful pH adjustment to manage tin salt precipitation. | Inexpensive reagents; reaction produces iron oxide byproducts that need to be filtered. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple product isolation. This protocol is based on established procedures for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
10% Platinum on Carbon (Pt/C) catalyst (5 mol%)
-
Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Filtration aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pt/C catalyst (0.05 eq) to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete (typically 2-6 hours), carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Aminobenzophenone.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Reduction with Tin(II) Chloride
Reduction using tin(II) chloride is a classic and reliable method that is tolerant of many other functional groups. The reaction is typically carried out in an alcoholic solvent under reflux.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and ethanol.
-
Add tin(II) chloride dihydrate (3.0 - 4.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Slowly add a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the acid and precipitate tin salts. Adjust the pH to ~8.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Aminobenzophenone.
-
The product can be purified by column chromatography or recrystallization.
Protocol 3: Reduction with Iron Powder
This method utilizes inexpensive and readily available iron powder in the presence of an electrolyte like ammonium (B1175870) chloride. It is a robust and scalable procedure.
Materials:
-
This compound
-
Iron (Fe) powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Filtration aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq), iron powder (5.0 eq), ammonium chloride (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio of EtOH:H₂O).
-
Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
If residual water is present, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-Aminobenzophenone.
-
Purify the product by recrystallization as needed.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general experimental workflow for the reduction of this compound to 4-Aminobenzophenone.
Application Notes and Protocols: 4-Nitrobenzophenone in the Synthesis of Novel Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone is a versatile aromatic ketone that serves as a key intermediate in the synthesis of a wide array of novel dyes and pigments. Its structure, featuring a benzophenone (B1666685) core with a reactive nitro group, allows for facile chemical modifications, making it a valuable building block for the development of new chromophores. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a diverse range of azo dyes. Furthermore, the benzophenone moiety itself can be functionalized to create more complex pigment structures. These resulting colorants find applications in textiles, coatings, inks, and increasingly, in the pharmaceutical and life sciences sectors for applications such as staining and fluorescence labeling.
This document provides detailed application notes and experimental protocols for the synthesis of novel dyes and pigments derived from this compound.
Key Applications of this compound in Dye and Pigment Synthesis
-
Azo Dyes: The most common application of this compound in dye synthesis involves its reduction to 4-aminobenzophenone (B72274). This primary aromatic amine can then undergo diazotization to form a reactive diazonium salt. Subsequent coupling of this salt with electron-rich aromatic compounds, such as phenols, naphthols, and aromatic amines, yields a wide variety of azo dyes with colors ranging from yellow and orange to red and brown. The specific color and properties of the dye can be fine-tuned by the choice of the coupling component.
-
Disperse Dyes: Derivatives of 4-aminobenzophenone are excellent candidates for the synthesis of disperse dyes, which are non-ionic colorants used for dyeing hydrophobic fibers like polyester (B1180765) and nylon. The relatively low water solubility and molecular size of these dyes allow them to diffuse into the fiber structure at high temperatures.
-
Heterocyclic Dyes and Pigments: The reactive nature of the nitro and keto groups in this compound allows for its use as a precursor in the synthesis of more complex heterocyclic dyes and pigments. These reactions can lead to the formation of structures with enhanced thermal stability, lightfastness, and unique spectral properties.
Experimental Protocols
Protocol 1: Synthesis of a Novel Azo Disperse Dye from this compound
This protocol outlines a two-step synthesis of a representative azo disperse dye starting from this compound. The first step involves the reduction of the nitro group to an amino group, followed by the diazotization of the resulting amine and coupling with a suitable aromatic compound.
Step 1: Reduction of this compound to 4-Aminobenzophenone
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminobenzophenone.
Step 2: Diazotization of 4-Aminobenzophenone and Coupling with 2-Naphthol (B1666908)
Materials:
-
4-Aminobenzophenone (from Step 1)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 4-aminobenzophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to complete the coupling reaction.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in a vacuum oven at 60 °C.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
-
Data Presentation
The following tables summarize typical quantitative data for azo disperse dyes synthesized from aniline (B41778) derivatives, which are structurally analogous to 4-aminobenzophenone. This data provides a reference for the expected properties of novel dyes derived from this compound.
Table 1: Physicochemical Properties of Representative Azo Disperse Dyes
| Dye Structure (Derived from Substituted Aniline) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color |
| 4-(4-Nitrophenylazo)phenol | C₁₂H₉N₃O₃ | 243.22 | 85-95 | 214-216 | Orange-Red |
| 4-(4-Bromophenylazo)phenol | C₁₂H₉BrN₂O | 293.12 | 80-90 | 165-167 | Yellow |
| 1-(4-Nitrophenylazo)-2-naphthol | C₁₆H₁₁N₃O₃ | 293.28 | 90-98 | 250-252 | Red |
| 1-(4-Chlorophenylazo)-2-naphthol | C₁₆H₁₁ClN₂O | 294.73 | 88-96 | 188-190 | Red |
Table 2: Spectral and Fastness Properties of Representative Azo Disperse Dyes on Polyester Fabric
| Dye Structure (Derived from Substituted Aniline) | λmax (nm) in DMF | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) | Rubbing Fastness (Dry/Wet) |
| 4-(4-Nitrophenylazo)phenol | 450-470 | 5-6 | 4-5 | 4/4 |
| 4-(4-Bromophenylazo)phenol | 420-440 | 4-5 | 4 | 4/3-4 |
| 1-(4-Nitrophenylazo)-2-naphthol | 480-500 | 6 | 5 | 5/4-5 |
| 1-(4-Chlorophenylazo)-2-naphthol | 470-490 | 5 | 4-5 | 4-5/4 |
Visualizations
Synthetic Pathway of an Azo Disperse Dye
Caption: General synthetic route for an azo disperse dye from this compound.
Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step workflow for the synthesis of an azo dye.
Application Note: High-Throughput Monitoring of 4-Nitrobenzophenone Reduction Using a Rapid LC-MS Method
Abstract
This application note describes a robust and rapid Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of chemical reactions involving 4-Nitrobenzophenone. As a representative example, the reduction of this compound to 4-Aminobenzophenone is utilized to demonstrate the method's efficacy. This approach offers significant advantages over traditional techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection, primarily through its superior speed, sensitivity, and selectivity. The "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, enabling researchers to make faster, data-driven decisions during reaction optimization and kinetic studies. This method is particularly suited for scientists in drug discovery, process development, and medicinal chemistry.
Introduction
In the realm of pharmaceutical and chemical research, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Real-time analysis of reactants, intermediates, and products provides crucial insights into reaction kinetics, yield, and impurity profiles, facilitating efficient process optimization. This compound is a common intermediate in organic synthesis. The monitoring of its conversion is critical to ensure the desired product is formed with minimal by-product formation. Traditional monitoring techniques often lack the speed and specificity required for modern high-throughput chemistry workflows.
This application note presents a highly efficient LC-MS method for monitoring the reduction of this compound. The method's sub-two-minute cycle time and simple sample preparation make it an ideal tool for in-process reaction monitoring, enabling chemists to quickly assess reaction completion and make timely adjustments.
Experimental
Materials and Reagents
-
This compound (Reagent Grade, ≥98%)
-
4-Aminobenzophenone (Analytical Standard, ≥99%)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a binary pump, autosampler, and column oven.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Representative Reaction: Reduction of this compound
For the purpose of this application note, the catalytic reduction of this compound to 4-Aminobenzophenone was used as a model reaction.
Reaction Scheme:
Protocols
Sample Preparation Protocol
A simple "dilute-and-shoot" protocol is employed for rapid analysis:
-
Reaction Quenching: At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into a large volume of a 50:50 acetonitrile/water mixture (e.g., 990 µL in a 1.5 mL autosampler vial). This step also serves to precipitate any incompatible salts and dilute the sample to a concentration suitable for LC-MS analysis.
-
Vortex: Vortex the vial for 10 seconds to ensure homogeneity.
-
Injection: The sample is now ready for injection into the LC-MS system.
LC-MS Method Protocol
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B in 1.0 minute, hold for 0.5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Run Time | 1.8 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | 600 L/hr |
| Scan Mode | Selected Ion Recording (SIR) or MRM |
Data Presentation
The following tables summarize the quantitative data for the LC-MS method developed for monitoring the reduction of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| This compound | 1.25 | 228.1 | 105.1 |
| 4-Aminobenzophenone | 0.98 | 198.1 | 121.1 |
Table 2: Method Performance Characteristics
| Parameter | This compound | 4-Aminobenzophenone |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD, ng/mL) | 0.5 | 0.3 |
| Limit of Quantification (LOQ, ng/mL) | 1.0 | 1.0 |
| Intraday Precision (%RSD, n=6) | < 4.5% | < 3.8% |
| Interday Precision (%RSD, n=3 days) | < 6.2% | < 5.5% |
| Accuracy (% Recovery) | 97.5 - 103.2% | 98.1 - 102.5% |
Visualizations
Synthesis of Novel Antimalarial Chalcones via 4-Nitrobenzophenone Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.
Introduction: The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent development of new antimalarial agents with novel mechanisms of action. Chalcones, a class of compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings, have demonstrated a wide range of pharmacological activities, including potent antimalarial effects. This application note details a synthetic pathway for the preparation of novel antimalarial chalcone (B49325) derivatives, starting from the readily available 4-Nitrobenzophenone. The synthesis involves a two-step process: the reduction of this compound to 4-Aminobenzophenone, followed by a Claisen-Schmidt condensation with various substituted benzaldehydes to yield a library of chalcone derivatives. The antimalarial activity of these compounds is evaluated against chloroquine-sensitive and resistant strains of P. falciparum.
I. Synthetic Pathway Overview
The overall synthetic scheme involves two main transformations. The first is the reduction of the nitro group of this compound to an amine to form the key intermediate, 4-Aminobenzophenone. The second step is the base-catalyzed Claisen-Schmidt condensation of 4-Aminobenzophenone with a substituted benzaldehyde (B42025) to form the target chalcone.
Caption: Synthetic workflow for antimalarial chalcones.
II. Experimental Protocols
Protocol 1: Synthesis of 4-Aminobenzophenone (Intermediate)
This protocol describes the reduction of this compound to 4-Aminobenzophenone using stannous chloride. This method is highly chemoselective for the nitro group.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
2M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).
-
Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic, so it should be done carefully.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Cool the residue in an ice bath and slowly add 2M NaOH solution until the pH of the mixture is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Aminobenzophenone.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-Aminobenzophenone as a solid.
Protocol 2: Synthesis of Antimalarial Chalcone Derivatives
This protocol outlines the Claisen-Schmidt condensation of 4-Aminobenzophenone with a substituted benzaldehyde to form the corresponding chalcone derivative.[2]
Materials:
-
4-Aminobenzophenone (from Protocol 1)
-
Substituted benzaldehyde (e.g., 3-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde)
-
Absolute Ethanol
-
40% Sodium hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, place 4-Aminobenzophenone (2 mmol) and the desired substituted benzaldehyde (2 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask.
-
Base Addition: While stirring the mixture at room temperature with a magnetic stirrer (speed 500 rpm), add 2-4 mL of 40% NaOH solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for 5-6 hours. The formation of a solid precipitate indicates product formation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol and then with distilled water until the washings are neutral.
-
Drying: Dry the product in a desiccator or a vacuum oven.
-
Purification: If necessary, the crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
III. Quantitative Data
The following tables summarize the reaction yields and in vitro antimalarial activity of a series of synthesized amino chalcone derivatives. The synthesis follows the general Claisen-Schmidt condensation protocol described above, using 4'-aminoacetophenone (B505616) as a close analog to 4-aminobenzophenone.
Table 1: Synthesis Yields of Amino Chalcone Derivatives
| Compound ID | Substituent on Benzaldehyde | Yield (%) |
| C1 | 3-methoxy | 66.75% |
| C2 | 3,4-dimethoxy | 82.53% |
| C3 | 3,4,5-trimethoxy | 56-82% |
Data adapted from a study on 4'-aminoacetophenone derivatives, which are structurally similar and synthesized via the same methodology.[2]
Table 2: In Vitro Antimalarial Activity of Amino Chalcone Derivatives
| Compound ID | Substituent on Benzaldehyde | IC₅₀ (µg/mL) vs. P. falciparum |
| C1 | 3-methoxy | 227.61 |
| C2 | 3,4-dimethoxy | 115.18 |
| C3 | 3,4,5-trimethoxy | 260.01 |
| Hydroxychloroquine (Control) | - | 184.98 |
IC₅₀ values were determined by a heme polymerization inhibition assay.[2]
IV. Signaling Pathways and Logical Relationships
The antimalarial activity of chalcones is believed to involve multiple mechanisms. One of the proposed targets is the inhibition of heme detoxification in the parasite.
Caption: Proposed mechanism of antimalarial action of chalcones.
V. Conclusion
The synthetic route starting from this compound provides a versatile platform for the generation of a diverse library of chalcone derivatives. The protocols detailed in this application note are robust and can be adapted for the synthesis of various analogs by modifying the substituted benzaldehyde in the Claisen-Schmidt condensation step. The quantitative data from analogous compounds suggest that these chalcones possess promising antimalarial activity, warranting further investigation and optimization for the development of new antimalarial drug candidates. The structure-activity relationship of these compounds can be further explored by synthesizing a wider range of derivatives and evaluating their efficacy against both drug-sensitive and drug-resistant malaria parasite strains.
References
Application Notes and Protocols for the Synthesis of Caged Compounds Using 4-Nitrobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are powerful tools in chemical biology and drug development, enabling the precise spatiotemporal control of bioactive molecule release through photolysis. This technology involves the temporary inactivation of a biologically active molecule by covalently attaching a photoremovable protecting group (PPG), often referred to as a "caging" group. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in its functional form.
While various PPGs based on o-nitrobenzyl and coumarin (B35378) scaffolds are widely used, derivatives of 4-nitrobenzophenone offer a promising alternative. The benzophenone (B1666685) chromophore provides distinct photochemical properties that can be advantageous for specific applications. This document provides detailed application notes and protocols for the synthesis of caged compounds utilizing this compound-derived PPGs.
Principle of Caging with this compound Derivatives
The core principle involves modifying a this compound structure to create a reactive site, typically a benzylic alcohol, that can be attached to a functional group (e.g., carboxylate, phosphate, or alcohol) of a bioactive molecule. The resulting caged compound is biologically inert due to the bulky PPG sterically hindering the active site or masking a crucial functional group.
Photolysis, typically with UV light, excites the nitrobenzophenone chromophore. This leads to an intramolecular rearrangement and subsequent cleavage of the bond connecting the PPG to the bioactive molecule, releasing the active compound, a nitroso-benzophenone byproduct, and other small molecules.
A key precursor for this caging strategy is a functionalized this compound, such as a 4-acyl-2-nitrobenzyl derivative. For instance, a 4-benzoyl-3-nitrobenzyl alcohol can serve as the PPG precursor, which can then be coupled to the molecule of interest.
Synthesis of a 4-Benzoyl-3-Nitrobenzyl Bromide Precursor
A versatile precursor for synthesizing caged compounds is a halo-derivative of the this compound caging moiety. This allows for subsequent nucleophilic substitution by the bioactive molecule.
Protocol 1: Synthesis of 4-Benzoyl-3-nitrobenzyl Bromide
This protocol describes a potential synthetic route to a key intermediate, 4-benzoyl-3-nitrobenzyl bromide, based on common organic synthesis methodologies.
Materials:
-
4-Benzoyl-3-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-benzoyl-3-nitrotoluene (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or AIBN.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp (a standard laboratory UV lamp or a sunlamp can be used) to initiate the radical bromination. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-benzoyl-3-nitrobenzyl bromide.
General Protocol for Caging a Carboxylic Acid
This protocol outlines a general method for caging a carboxylic acid-containing molecule using the synthesized 4-benzoyl-3-nitrobenzyl bromide.
Protocol 2: Esterification of a Carboxylic Acid with 4-Benzoyl-3-nitrobenzyl Bromide
Materials:
-
Bioactive molecule containing a carboxylic acid (e.g., a drug, amino acid)
-
4-Benzoyl-3-nitrobenzyl bromide
-
Cesium carbonate (Cs₂CO₃) or other suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in DMF.
-
Add cesium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-benzoyl-3-nitrobenzyl bromide (1.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating (40-50 °C) for complete conversion.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure caged compound.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data for the synthesis and photolysis of a 4-benzoyl-3-nitrobenzyl-caged carboxylic acid. Actual values must be determined experimentally.
| Parameter | Value | Conditions |
| Synthesis Yield | ||
| Yield of 4-benzoyl-3-nitrobenzyl bromide | 70-85% | Radical bromination |
| Yield of Caged Carboxylic Acid | 50-70% | Cs₂CO₃, DMF |
| Photolysis Properties | ||
| Wavelength of Max. Absorption (λmax) | ~260-280 nm | In aqueous buffer |
| Photolysis Wavelength | 350-365 nm | UV lamp |
| Quantum Yield (Φ) | 0.01 - 0.1 | To be determined experimentally |
| Half-life of Uncaging (t₁/₂) | Seconds to minutes | Dependent on light intensity |
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of a caged compound using a this compound derivative and its subsequent photoactivation.
Diagram 2: Photolysis Mechanism
Caption: Simplified mechanism of photolytic cleavage of a 4-benzoyl-3-nitrobenzyl caged compound.
Conclusion
The use of this compound derivatives as photoremovable protecting groups represents a valuable addition to the toolbox of chemical biologists and drug development professionals. While the synthesis of the caging agent and the subsequent caging reaction require careful optimization, the unique photochemical properties of the benzophenone core may offer advantages in specific biological contexts. The protocols and data presented herein provide a foundational guide for researchers to explore the synthesis and application of this class of caged compounds. It is imperative that all synthesized compounds are thoroughly characterized, and their photochemical properties, such as quantum yield and photolysis byproducts, are experimentally determined for each specific application.
Application Notes and Protocols for Polymer Surface Modification using 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of polymers is a critical technique for enhancing the performance of materials in a wide range of applications, including biomedical devices, drug delivery systems, and advanced materials. Unmodified polymer surfaces often exhibit hydrophobicity and a lack of functional groups, which can lead to poor biocompatibility, non-specific protein adsorption, and limited utility in biological environments. The use of 4-Nitrobenzophenone as a photoinitiator for surface photografting offers a versatile and efficient method to tailor the surface properties of various polymers, rendering them more suitable for specific applications.
This document provides detailed application notes and experimental protocols for the surface modification of common polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) using this compound. The underlying principle involves the UV-induced activation of this compound, which then abstracts hydrogen atoms from the polymer backbone, creating surface radicals. These radicals subsequently initiate the graft polymerization of a desired monomer, covalently attaching a new polymer layer with tailored functionality to the surface.
Mechanism of Action
The surface modification process is initiated by the exposure of this compound to ultraviolet (UV) light. This excites the molecule to a triplet state, which is a potent hydrogen abstractor. The excited this compound then abstracts a hydrogen atom from the polymer surface, creating a polymer macroradical and a semipinacol radical. In the presence of a vinyl monomer, the polymer macroradical initiates graft polymerization, resulting in the growth of polymer chains from the surface.
Key Applications in Research and Drug Development
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Improved Biocompatibility: Grafting of hydrophilic polymers, such as poly(acrylic acid) or poly(ethylene glycol), can significantly increase the hydrophilicity of the polymer surface, leading to reduced protein adsorption and improved biocompatibility of medical implants and devices.
-
Controlled Drug Delivery: The introduction of functional groups through grafting can be used to immobilize drug molecules on the polymer surface for controlled and localized release.
-
Enhanced Cell Adhesion and Proliferation: Surfaces can be modified with specific biomolecules or polymers that promote cell adhesion, spreading, and growth, which is crucial for tissue engineering applications.
-
Antifouling Surfaces: Modification with polymers known to resist biofouling can prevent the adhesion of bacteria and other microorganisms, a critical feature for medical devices and marine applications.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the surface characterization of polymers modified using benzophenone-initiated photografting. While specific values may vary depending on the exact experimental conditions and the specific benzophenone (B1666685) derivative used, these provide a general overview of the expected changes.
Table 1: Surface Energy of Modified Polypropylene (PP)
| Surface Treatment | Surface Energy (mN/m) | Reference |
| Untreated PP | 26 | [1] |
| PP grafted with Benzophenone derivative | 36 | [1] |
| PP with grafted Benzophenone and subsequently grafted with acrylates | Up to 70 | [1] |
Table 2: Water Contact Angle on Modified Polypropylene (PP) Surfaces
| Surface Treatment | Water Contact Angle (°) | Reference |
| Untreated PP | > 90 | [2] |
| PP grafted with 1,6-Hexanediol diacrylate (HDDA) | Decreases with increasing photoinitiator concentration | [2] |
Table 3: Adhesion Properties of Modified Polypropylene (PP)
| Surface Treatment | Pull-off Adhesion (MPa) | Reference |
| Untreated PP with UV curable powder coating | ~ 0.20 | [1] |
| Modified PP with UV curable powder coating | ~ 2.00 | [1] |
Experimental Protocols
The following are detailed protocols for the surface modification of polyethylene and polypropylene films using a benzophenone-type photoinitiator. These can be adapted for this compound.
Protocol 1: Surface Modification of Polyethylene (PE) Film with Acrylic Acid
This protocol is adapted from a method for the benzophenone-initiated grafting of acrylic acid onto a PE surface.[3]
Materials:
-
Polyethylene (PE) film
-
This compound
-
Acetone (B3395972) (or another volatile solvent like dichloromethane (B109758) or methanol)
-
Acrylic acid (AA)
-
Deionized water
-
Quartz plates
-
UV lamp (e.g., medium-pressure mercury lamp, 400 W)[1]
-
Beakers, pipettes, and other standard laboratory glassware
-
Soxhlet extractor (optional, for rigorous cleaning)
-
Vacuum oven
Procedure:
-
PE Film Preparation and Cleaning:
-
Cut the PE film into the desired dimensions.
-
Clean the surface of the PE film to remove any surface contaminants. This can be done by rinsing with acetone and ethanol (B145695).[1] For more rigorous cleaning, immerse the film in methyl ethyl ketone for 72 hours, followed by drying to a constant weight in a vacuum oven at 50°C for 72 hours.[2]
-
-
Photoinitiator Application:
-
Prepare a solution of this compound in a volatile solvent (e.g., 1-5 wt% in acetone).
-
Deposit the photoinitiator solution onto the cleaned PE film surface. This can be done by dip-coating, spin-coating, or applying with a wire bar to achieve a uniform film.[1][3]
-
Allow the solvent to evaporate completely in a fume hood. The film can be dried in air for at least 20 minutes.
-
-
Monomer Application and UV Irradiation:
-
Place the PE film with the dried photoinitiator onto a quartz plate.
-
Prepare a 10% (v/v) aqueous solution of acrylic acid.
-
Apply a thin layer of the acrylic acid solution onto the PE film. The thickness of this layer should ideally be less than 100 µm.[3]
-
Place a second quartz plate on top to create a "sandwich" structure, ensuring the monomer solution spreads evenly.
-
Expose the assembly to UV radiation. The irradiation time will depend on the intensity of the UV source and the desired degree of grafting. Typical irradiation times can range from 30 seconds to 10 minutes.[1] The distance from the UV source is also a critical parameter (e.g., 20 cm).[1] It is recommended to perform the irradiation under a nitrogen atmosphere to prevent oxygen inhibition.[1]
-
-
Post-Modification Cleaning:
-
After irradiation, disassemble the quartz plates.
-
Thoroughly wash the modified PE film to remove any unreacted monomer (homopolymer) and residual photoinitiator. For grafted poly(acrylic acid), washing with boiling water is effective.[1] For other acrylates, washing with acetone or ethanol can be used.[1]
-
Dry the modified film, for example, overnight under vacuum.[1]
-
Characterization:
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To confirm the presence of the grafted polymer (e.g., characteristic carbonyl peaks for poly(acrylic acid)).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of elements from the grafted polymer.
-
Contact Angle Measurements: To assess the change in surface wettability (hydrophilicity/hydrophobicity).
Protocol 2: Surface Modification of Polypropylene (PP) Sheets
This protocol is based on a general method for photografting benzophenone derivatives onto PP.[1]
Materials:
-
Polypropylene (PP) sheets (e.g., 10 cm x 10 cm x 2 mm)[1]
-
This compound
-
Methanol, dichloromethane, acetone, or toluene
-
Acrylate (B77674) monomer (e.g., 2-hydroxyethyl acrylate)
-
Quartz plate
-
High-pressure mercury lamp (e.g., 400 W)
-
Wire bar coater
Procedure:
-
PP Sheet Preparation:
-
Clean the PP sheets by wiping them with acetone and then ethanol.[1]
-
-
Photoinitiator Film Formation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol). A concentration of around 0.002 wt% is often sufficient to cover the surface.[1]
-
Apply the solution onto the PP sheet using a wire bar to create a film of a specific thickness (e.g., 30 µm).[1]
-
Evaporate the solvent completely.
-
-
UV Irradiation for Initiator Grafting:
-
Place the PP sheet with the photoinitiator film in a UV exposure unit (e.g., UVA Cube).
-
Irradiate with UV light under a nitrogen atmosphere for a specified time (e.g., 10 s to 600 s).[1]
-
-
Cleaning:
-
Wash the irradiated PP sheets with ethanol and acetone to remove any unbound photoinitiator.
-
Dry the sheets overnight. Store them protected from light (e.g., wrapped in aluminum foil) to prevent photodegradation.[1]
-
-
Grafting of Acrylates (Optional Second Step):
-
Apply a thin film of the desired acrylate monomer onto the modified PP surface using a wire bar (e.g., 100 µm).
-
Cover with a quartz plate to ensure good contact and minimize oxygen inhibition.[1]
-
Irradiate with UV light for a period of 30 to 300 seconds.[1]
-
Clean the surface to remove the homopolymer. For poly(2-hydroxyethyl acrylate), washing with acetone or ethanol is suitable.[1]
-
Visualizations
Photografting Mechanism
References
Application Notes and Protocols for the Photolysis of 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for the photolysis of 4-Nitrobenzophenone. This information is crucial for researchers in photochemistry, organic synthesis, and drug development who utilize photolytic reactions.
Introduction
This compound is an organic compound featuring a benzophenone (B1666685) core substituted with a nitro group.[1] It appears as a yellow crystalline solid soluble in organic solvents like ethanol (B145695) and acetone (B3395972) and is utilized as a photoinitiator in polymer chemistry due to its ability to absorb ultraviolet light.[1] The study of its photolysis is essential for understanding its photoreactivity, degradation pathways, and potential applications in synthesizing novel compounds or as a photoremovable protecting group in drug delivery systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₉NO₃ | [2] |
| Molecular Weight | 227.22 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 136-138 °C | [2] |
| Solubility | Moderately soluble in ethanol and acetone; less soluble in water. | [1] |
| UV Absorption | Absorbs UV light, making it suitable for photolysis studies. | [1] |
Experimental Protocols
Protocol 1: General Photolysis Procedure
This protocol outlines a general method for the photolysis of this compound in a common organic solvent.
Materials:
-
This compound
-
Anhydrous Isopropanol (B130326) (spectroscopic grade)
-
Photoreactor (e.g., Rayonet reactor with 350 nm lamps or a custom-built setup with a medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis
Procedure:
-
Solution Preparation: Prepare a solution of this compound in anhydrous isopropanol at a desired concentration (e.g., 0.01 M). The concentration may need to be optimized based on the light source and reaction scale.
-
Degassing: Transfer the solution to the quartz reaction vessel and degas for at least 30 minutes with a gentle stream of argon or nitrogen to remove dissolved oxygen, which can quench the excited state of the ketone.
-
Irradiation: Place the reaction vessel in the photoreactor and commence irradiation with a suitable UV light source. The choice of wavelength should be guided by the UV-Vis absorption spectrum of this compound. Maintain constant stirring throughout the reaction.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Analyze the aliquots using a UV-Vis spectrophotometer to monitor the disappearance of the this compound absorption peak. Further analysis by HPLC or GC-MS can be used to identify and quantify the formation of photoproducts.
-
Product Isolation and Characterization: Once the reaction has reached completion (as determined by the monitoring in step 4), the solvent can be removed under reduced pressure. The resulting residue can be purified using techniques such as column chromatography to isolate the photoproducts. The structure of the isolated products should be confirmed by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).
Protocol 2: Determination of Triplet Quantum Yield by Laser Flash Photolysis
The triplet quantum yield (ΦT) is a critical parameter that quantifies the efficiency of triplet state formation upon photoexcitation. This protocol is adapted from the methodology used for 3-acetylbenzophenone.[1]
Materials:
-
This compound
-
Benzophenone (as a reference standard, ΦT ≈ 1 in non-polar solvents)
-
Spectroscopic grade benzene (B151609) (for the standard) and a suitable non-polar solvent for the sample
-
Laser flash photolysis apparatus (e.g., with a 355 nm Nd:YAG laser)
-
Quartz cuvettes
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Solution Preparation: Prepare solutions of both this compound and the benzophenone standard in their respective solvents. The concentrations should be adjusted to have similar absorbance at the excitation wavelength (e.g., A ≈ 0.1-0.3 at 355 nm).
-
Degassing: Thoroughly degas both solutions by bubbling with argon or nitrogen for at least 20 minutes.
-
Data Acquisition (Standard):
-
Place the cuvette containing the benzophenone standard in the laser flash photolysis system.
-
Excite the sample with a laser pulse (e.g., 355 nm).
-
Record the transient absorption spectrum immediately after the laser pulse to determine the wavelength of maximum triplet-triplet absorption (λ_max(T-T)).
-
Measure the change in optical density (ΔOD_std) at λ_max(T-T) at the end of the laser pulse.
-
-
Data Acquisition (Sample):
-
Replace the standard with the this compound solution.
-
Under identical experimental conditions (laser power, detector settings), excite the sample and record the transient absorption spectrum.
-
Measure the change in optical density (ΔOD_sample) at its λ_max(T-T).
-
-
Calculation: The triplet quantum yield of this compound (ΦT_sample) can be calculated using the following equation:
ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)
Where:
-
ΦT_std is the known triplet quantum yield of the standard.
-
ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances.
-
εT_std and εT_sample are the molar extinction coefficients of the triplet states of the standard and sample, respectively. If the extinction coefficients are unknown, they are often assumed to be similar for structurally related compounds as a first approximation.
-
Data Presentation
Quantitative data from photolysis experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Hypothetical Photolysis Data for this compound
| Time (min) | This compound Concentration (M) | Product A Concentration (M) | Product B Concentration (M) |
| 0 | 0.0100 | 0.0000 | 0.0000 |
| 15 | 0.0085 | 0.0007 | 0.0001 |
| 30 | 0.0072 | 0.0013 | 0.0003 |
| 60 | 0.0051 | 0.0024 | 0.0005 |
| 120 | 0.0026 | 0.0036 | 0.0009 |
Table 3: Hypothetical Quantum Yield Data
| Compound | Solvent | Excitation Wavelength (nm) | Triplet-Triplet Absorption Max (nm) | Triplet Quantum Yield (ΦT) |
| Benzophenone (Standard) | Benzene | 355 | 530 | ~1.0 |
| This compound | Toluene | 355 | 545 | To be determined |
Visualizations
Experimental Workflow
The general workflow for a photolysis experiment can be visualized to provide a clear overview of the process.
Caption: A flowchart illustrating the key steps in a typical photolysis experiment.
Proposed Photoreduction Pathway
Based on the known photochemistry of aromatic nitro compounds, a plausible photoreduction pathway for this compound is the formation of an azoxybenzene (B3421426) derivative. This is analogous to the observed photolysis product of p-nitroacetophenone.
Caption: A proposed reaction pathway for the photoreduction of this compound.
Concluding Remarks
The protocols and data presentation formats provided herein offer a comprehensive framework for investigating the photolysis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental goals and available instrumentation. The study of such photochemical reactions is vital for advancing our understanding of light-induced transformations and for the development of new technologies in chemistry and medicine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Nitrobenzophenone, with a primary focus on the widely used Friedel-Crafts acylation method.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with 4-nitrobenzoyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the formation of the desired ketone.[2]
Q2: What are the main challenges encountered in the synthesis of this compound via Friedel-Crafts acylation?
The primary challenges include low reaction yields and the formation of side products. The nitro group on the 4-nitrobenzoyl chloride is strongly electron-withdrawing, which deactivates the acylium ion intermediate, making the reaction less efficient compared to the acylation of substrates with activating groups.[3][4] Catalyst deactivation and suboptimal reaction conditions are also common hurdles.
Q3: Are there alternative methods for the synthesis of this compound?
Yes, an alternative method involves the reaction of 4-chloronitrobenzene with an aryl acetate (B1210297) in the presence of a base and an organic solvent, using air as the oxidant.[5][6] This method avoids the use of transition metal catalysts and strong oxidants.[5][6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Potential Cause 1: Inactive Catalyst
-
Explanation: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reaction system will react with and deactivate the catalyst, thereby inhibiting the reaction.[3]
-
Recommended Solutions:
-
Ensure all glassware is thoroughly dried, either by flame-drying or oven-drying.
-
Use anhydrous solvents and reagents.
-
Use a fresh, unopened container of the Lewis acid catalyst or purify the existing stock.
-
Potential Cause 2: Insufficient Catalyst
-
Explanation: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid catalyst.[3] This complexation effectively removes the catalyst from the reaction, meaning that a stoichiometric amount of the catalyst is often required rather than a catalytic amount.[3]
-
Recommended Solutions:
-
Increase the molar equivalents of the Lewis acid catalyst to be at least stoichiometric with the limiting reagent.
-
Potential Cause 3: Suboptimal Reaction Temperature
-
Explanation: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to the formation of side products and decomposition.[3]
-
Recommended Solutions:
-
Gradually increase the reaction temperature while monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).
-
If side product formation is observed at higher temperatures, consider running the reaction at a lower temperature for a longer duration.
-
Potential Cause 4: Deactivation of the Aromatic Ring
-
Explanation: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The nitro group on the 4-nitrobenzoyl chloride is strongly deactivating, which can slow down the reaction rate.[3][4]
-
Recommended Solutions:
-
Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.
-
Consider using a more reactive aromatic substrate if the specific synthesis allows for it.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzene | 4-Nitrobenzoyl chloride | CF₃SO₃H (catalytic) | - | 80 | 4 | This compound | 82 |
| Benzene | Benzoyl chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone (B1666685) | ~90 |
| Toluene | Benzoyl chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 |
| p-Xylene | Benzoyl chloride | CF₃SO₃H (catalytic) | - | 138 | 6 | 2,5-Dimethylbenzophenone | 82 |
Note: This table includes data for the synthesis of this compound and related benzophenones to provide a comparative overview of reaction conditions and yields.[1][2]
Experimental Protocols
Key Experiment: Friedel-Crafts Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
4-Nitrobenzoyl chloride
-
Anhydrous Dichloromethane (DCM) (optional, as solvent)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents). If using a solvent, suspend the AlCl₃ in anhydrous dichloromethane. Cool the flask in an ice-water bath.
-
Addition of Reactants: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous benzene (1.0 to 1.2 equivalents) or a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Slowly add the 4-nitrobenzoyl chloride solution to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C. A gentle evolution of HCl gas should be observed.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.[2][7]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Method for preparing this compound type compound (2018) | Jiang-Sheng Li [scispace.com]
- 6. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Nitration of Benzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of benzophenone (B1666685).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when nitrating benzophenone?
The major product of the mononitration of benzophenone is 3-nitrobenzophenone . The carbonyl group of benzophenone is a deactivating group and a meta-director in electrophilic aromatic substitution.[1] For dinitration, the primary product sought is typically 3,3'-dinitrobenzophenone (B181326) . Achieving dinitration requires more forcing reaction conditions, such as the use of fuming nitric acid and fuming sulfuric acid (oleum).[2][3]
Q2: What are the common side reactions observed during the nitration of benzophenone?
Common side reactions include:
-
Formation of other isomers: While the meta-isomers are favored, small amounts of ortho- and para-isomers (e.g., 2-nitrobenzophenone, 4-nitrobenzophenone, and their dinitrated analogues) can be formed.
-
Over-nitration: If the reaction conditions are too harsh or the reaction time is too long, polynitrated products beyond the desired degree of nitration can be formed.
-
Cleavage of the ketone: The strong acidic conditions, particularly with heating, can lead to the cleavage of the benzophenone backbone. This results in the formation of m-nitrobenzoic acid and p-nitrobenzoic acid as byproducts.[4] In some cases, these acidic byproducts can constitute a significant portion of the product mixture.[4]
-
Formation of nitrophenolic compounds: Although less common for benzophenone compared to other aromatics, the formation of nitrophenolic byproducts through hydroxylation of the aromatic ring followed by nitration is a possibility under certain conditions.[4]
-
Evolution of nitrogen dioxide (NO₂): The nitrating mixture can decompose, especially at elevated temperatures, leading to the evolution of reddish-brown nitrogen dioxide gas.[5]
Q3: How can I minimize the formation of nitrobenzoic acids?
To minimize the cleavage of the benzophenone molecule, it is crucial to control the reaction temperature. Lower temperatures generally disfavor the cleavage reaction. Additionally, using the minimum necessary concentration of strong acids and avoiding prolonged reaction times can help reduce the formation of these acidic byproducts.
Q4: What are the recommended conditions for achieving selective 3,3'-dinitration?
Selective dinitration to 3,3'-dinitrobenzophenone typically requires strong nitrating conditions. The use of fuming nitric acid in fuming sulfuric acid (oleum) is a common method.[2][3] Careful control of the stoichiometry of the nitrating agent and the reaction temperature is essential to maximize the yield of the desired dinitro product and minimize over-nitration and side reactions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Nitrated Product
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The reaction is sluggish or incomplete (significant starting material remains). | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Inadequate mixing of the reactants. | 1. Use a stronger nitrating agent (e.g., switch from concentrated to fuming nitric acid, or add oleum). 2. Gradually and carefully increase the reaction temperature while monitoring for side reactions. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| The primary product is the mononitrated species when dinitration is desired. | 1. Reaction conditions are not forcing enough for the second nitration. 2. Insufficient amount of nitrating agent. | 1. Increase the reaction temperature and/or use a stronger nitrating mixture (fuming HNO₃/oleum). 2. Ensure at least two equivalents of the nitrating agent are used. |
| A significant amount of brown gas (NO₂) is evolved, and the product is a complex mixture. | 1. Reaction temperature is too high, causing decomposition of the nitrating agent and oxidation of the organic material. | 1. Maintain a lower reaction temperature using an ice bath or other cooling methods. 2. Add the nitrating agent slowly and portion-wise to control the reaction exotherm. |
Problem 2: Presence of Significant Impurities in the Product
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The isolated product is acidic and/or shows peaks corresponding to nitrobenzoic acids in analytical tests (e.g., HPLC, NMR). | 1. Cleavage of the benzophenone backbone due to harsh reaction conditions. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Purify the crude product by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
| The product is a mixture of several nitrated isomers. | 1. The directing effect of the carbonyl group is not perfectly meta-directing under the reaction conditions. | 1. Optimize the reaction temperature; lower temperatures may improve selectivity. 2. Use purification techniques such as fractional crystallization or column chromatography to separate the desired isomer. |
| The product contains polynitrated species beyond the desired level. | 1. Reaction conditions are too severe (high temperature, long reaction time, overly concentrated acid). | 1. Reduce the reaction time and monitor the reaction progress closely (e.g., by TLC or HPLC). 2. Lower the reaction temperature. 3. Use a less concentrated nitrating agent if appropriate for the desired product. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the nitration of benzophenone. The values are representative examples based on typical outcomes described in the literature and are intended to demonstrate trends.
| Nitrating Agent | Temperature (°C) | Approx. Yield of 3-Nitrobenzophenone (%) | Approx. Yield of Dinitrobenzophenones (%) | Approx. Yield of Nitrobenzoic Acids (%) |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 | 70 - 80 | 5 - 10 | < 5 |
| Conc. HNO₃ / Conc. H₂SO₄ | 25 - 35 | 50 - 60 | 15 - 25 | 5 - 10 |
| Fuming HNO₃ / Fuming H₂SO₄ | 0 - 10 | 10 - 20 | 70 - 80 | 5 - 10 |
| Fuming HNO₃ / Fuming H₂SO₄ | > 50 | Low | Variable | > 15 |
Experimental Protocols
Protocol 1: Synthesis of 3,3'-Dinitrobenzophenone
This protocol is adapted from procedures described for the dinitration of deactivated aromatic compounds.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of fuming sulfuric acid (oleum, 20% SO₃) to 0°C in an ice-salt bath.
-
Addition of Benzophenone: Slowly add 5.0 g of benzophenone to the cooled oleum (B3057394) with continuous stirring. Ensure the temperature is maintained below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 4.0 mL of fuming nitric acid to 10 mL of fuming sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the benzophenone solution over 30-45 minutes. The temperature of the reaction mixture should be strictly maintained between 0°C and 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-10°C for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The crude 3,3'-dinitrobenzophenone will precipitate.
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
To remove acidic byproducts like nitrobenzoic acids, wash the crude solid with a cold, dilute solution of sodium bicarbonate.
-
Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain the purified 3,3'-dinitrobenzophenone.
-
Protocol 2: HPLC Analysis of the Reaction Mixture
This protocol provides a general method for the analysis of the product mixture from the nitration of benzophenone.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in ice water.
-
Extract the products with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Dissolve the residue in a known volume of the mobile phase (initial conditions) for injection.
-
-
Analysis: Inject the sample onto the HPLC system. Identify the peaks corresponding to benzophenone, 3-nitrobenzophenone, 3,3'-dinitrobenzophenone, and potential side products by comparing their retention times with those of authentic standards. The peak area can be used for quantitative analysis.
Visualizations
Caption: Experimental workflow for the nitration of benzophenone.
Caption: Troubleshooting logic for benzophenone nitration.
References
Technical Support Center: Purification of 4-Nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzophenone. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in this compound largely depend on the synthetic route employed. The two most common methods for its synthesis are the Friedel-Crafts acylation of benzene (B151609) with 4-nitrobenzoyl chloride and the nitration of benzophenone (B1666685).
-
From Friedel-Crafts Acylation:
-
From Nitration of Benzophenone:
-
Regioisomers: 2-Nitrobenzophenone and 3-Nitrobenzophenone are common byproducts.[3]
-
Di-nitrated Products: Such as 4,4'-dinitrobenzophenone, if the reaction conditions are too harsh.[4]
-
Unreacted Benzophenone: Incomplete nitration can leave residual starting material.
-
Nitrating Acid Residues: Traces of nitric and sulfuric acid.
-
Q2: What is the recommended method for purifying this compound?
A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities and is often the first method of choice for crystalline solids. Ethanol (B145695) and acetone (B3395972) are suitable solvents due to the moderate solubility of this compound in them.[5][6]
-
Column Chromatography is more effective for separating complex mixtures, such as removing regioisomers or significant amounts of starting materials.[7]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to light yellow or green crystalline powder.[5] The reported melting point of the pure compound is in the range of 136–138 °C.[5][8] A broader melting range or a lower melting point can indicate the presence of impurities.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (136–138 °C) is a good indicator of purity.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify and quantify impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid. | - Evaporate some of the solvent to increase the concentration of the solute.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is significantly impure. | - Use a lower-boiling point solvent.- Add a small amount of a "co-solvent" in which the compound is less soluble to lower the overall solvent power.- Purify the crude material by column chromatography first to remove a larger portion of the impurities. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield. |
| Poor Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate mobile phase polarity. | - If the Rf values are too high (spots run near the solvent front), decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).- If the Rf values are too low (spots remain near the baseline), increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
| Co-elution of Product and Impurities | - The chosen mobile phase does not provide sufficient resolution. | - Use a shallower solvent gradient during column chromatography.- Try a different solvent system. For example, a mixture of dichloromethane (B109758) and hexane can sometimes provide better separation for aromatic compounds. |
| Product is Tailing on the Column | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities) to the mobile phase.- Use a larger column or a smaller amount of crude material. |
Experimental Protocols
Recrystallization from Ethanol
This protocol is a general guideline for the recrystallization of this compound from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise as needed to achieve full dissolution at the boiling point of the solvent.[9][10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[9][11]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data (Expected):
| Parameter | Value |
| Purity of Commercial Grade | ≥98–99% |
| Melting Point (Pure) | 136–138 °C |
| Typical Recrystallization Yield | 70-90% (highly dependent on initial purity) |
Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase by running TLC plates of the crude mixture. A good starting point for the solvent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4.[12]
-
Column Packing: Prepare a silica gel column using the chosen mobile phase (or a less polar version for initial packing).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (gradient elution) if necessary to elute the product and separate it from impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 92. By-products in aromatic nitration. Part II. Nitration of diphenyl, quinoline, and benzophenone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 7. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Nitrobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Friedel-Crafts acylation of nitrobenzene (B124822). Due to the inherent challenges of this reaction, this guide focuses on understanding the limitations, troubleshooting common issues, and exploring alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of nitrobenzene so difficult to achieve?
The Friedel-Crafts acylation of nitrobenzene is exceptionally challenging due to the strong electron-withdrawing nature of the nitro (-NO₂) group.[1][2][3] This group deactivates the benzene (B151609) ring, making it significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1][2] In fact, nitrobenzene is often used as a solvent for Friedel-Crafts reactions on other, more reactive aromatic compounds, which underscores its general inertness under these conditions.[3][4]
Q2: I am not getting any product in my Friedel-Crafts acylation of nitrobenzene. Is this expected?
Yes, obtaining little to no product is a common outcome for this reaction under standard Friedel-Crafts conditions.[1][5] The deactivating effect of the nitro group is often too strong for the reaction to proceed effectively with common Lewis acid catalysts like aluminum chloride (AlCl₃).[2]
Q3: Are there any special catalysts that can be used for the Friedel-Crafts acylation of nitrobenzene?
While standard Lewis acids are generally ineffective, some research has explored the use of more specialized and highly active catalyst systems. For instance, a study has reported the acylation of nitrobenzene using GaClₓ- and GaAlClₓ-grafted mesoporous Si-MCM-41 catalysts.[6] These advanced catalysts may offer a potential route, but they are not standard laboratory reagents and may require specialized synthesis.
Q4: What is a more reliable method to synthesize nitroacetophenone?
The most common and reliable method for synthesizing nitroacetophenones is not by acylating nitrobenzene. Instead, the preferred route is the nitration of acetophenone (B1666503).[7][8][9][10] This approach involves reacting acetophenone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the already acylated ring.
Q5: Can I use harsher reaction conditions, like higher temperatures, to force the reaction to proceed?
While increasing the temperature can sometimes increase reaction rates, it is often counterproductive in Friedel-Crafts acylation. Acylium ions, the electrophilic intermediates, can be unstable at higher temperatures and may decompose.[11] Furthermore, forcing the conditions with a highly deactivated substrate like nitrobenzene is more likely to lead to side reactions and the formation of tar-like materials rather than the desired product.
Troubleshooting Guide
If you are attempting the Friedel-Crafts acylation of nitrobenzene, here are some troubleshooting steps to consider, keeping in mind the inherent difficulty of the reaction.
dot
Caption: Troubleshooting workflow for Friedel-Crafts acylation of nitrobenzene.
| Issue | Potential Cause | Troubleshooting Steps |
| No reaction or trace amounts of product | Deactivation by the nitro group: The primary reason for reaction failure is the strong electron-withdrawing nature of the nitro group, which makes the aromatic ring too electron-poor to react with the acylium ion.[1][2] | - Confirm the identity of your starting material and reagents. - Run a positive control reaction: Use a more activated substrate like toluene (B28343) or anisole (B1667542) to ensure your catalyst and acylating agent are reactive under your experimental conditions. If the control reaction works, the issue is almost certainly the deactivated nature of nitrobenzene. |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated by atmospheric water. | - Use a fresh, unopened container of the Lewis acid. - Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Use anhydrous solvents and reagents. | |
| Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst because the product ketone can form a complex with the Lewis acid, rendering it inactive.[12] | - Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent. For a highly deactivated substrate, some protocols for other deactivated arenes suggest using even larger excesses. | |
| Formation of a dark, tarry substance | Decomposition: Forcing the reaction with high temperatures can lead to the decomposition of the acylating agent, the substrate, or the product. | - Maintain a low to moderate reaction temperature. It is often better to run the reaction for a longer time at a lower temperature. Start with cooling (e.g., 0 °C) and slowly allow the reaction to warm to room temperature. |
| Reaction stalls or is incomplete | Complexation: The nitro group itself can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially sequestering the catalyst. | - Consider alternative Lewis acids: While AlCl₃ is common, other Lewis acids like FeCl₃ or stronger options might be explored, though success is not guaranteed.[13] |
Alternative Experimental Protocol: Synthesis of m-Nitroacetophenone via Nitration of Acetophenone
Given the low probability of success with the direct acylation of nitrobenzene, the recommended approach is the nitration of acetophenone. The following is a representative protocol.
Reaction:
Materials:
-
Acetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (three-necked flask, dropping funnel, thermometer, stirrer)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a calculated amount of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to 0 °C.
-
Slowly add acetophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.[9]
-
Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetophenone-sulfuric acid solution, ensuring the temperature of the reaction mixture does not exceed 5-10 °C.[7]
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude m-nitroacetophenone.
-
Filter the solid product, wash it thoroughly with cold water to remove residual acid, and then press it dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified m-nitroacetophenone.[9]
Safety Precautions:
-
Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The nitration reaction is highly exothermic and must be carefully controlled with cooling to prevent runaway reactions.
-
Always add acid to water, not the other way around, when preparing dilutions.
dot
Caption: Comparison of synthetic routes to m-nitroacetophenone.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. is.muni.cz [is.muni.cz]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Troubleshooting low conversion in 4-Nitrobenzophenone mediated polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitrobenzophenone mediated polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it initiate polymerization?
A1: this compound is a Type II photoinitiator.[1] Unlike Type I photoinitiators that cleave unimolecularly upon UV exposure to form radicals, Type II photoinitiators like this compound require a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[2][3] The process involves the photoinitiator absorbing UV energy, entering an excited state, and then abstracting a hydrogen atom from the co-initiator. This creates the radicals that propagate the polymerization chain reaction.[2][3]
Q2: Why is a co-initiator necessary when using this compound?
A2: this compound functions through a bimolecular reaction mechanism.[2] Upon absorbing UV light, it forms an excited triplet state which is not efficient at directly initiating polymerization. A co-initiator, usually a hydrogen-donating compound like a tertiary amine (e.g., Ethyl-4-dimethylaminobenzoate or Triethanolamine), is required to interact with the excited this compound.[4] This interaction, through hydrogen abstraction, generates a more reactive amine radical which then initiates the polymerization of the monomers.[2]
Q3: What are the common causes of low conversion in this compound mediated polymerization?
A3: Low conversion can stem from several factors:
-
Inhibitors: The presence of oxygen is a primary inhibitor as it scavenges free radicals.[3] Phenolic compounds, often present as stabilizers in monomers, can also inhibit polymerization.
-
Suboptimal Light Conditions: Insufficient light intensity or a mismatch between the lamp's emission spectrum and the absorption spectrum of this compound can lead to inefficient radical generation.[3]
-
Incorrect Initiator/Co-initiator Concentration: The concentrations of both the photoinitiator and the co-initiator, as well as their ratio, are critical for efficient polymerization.[5][6][7]
-
Monomer Impurities: Impurities in the monomer, such as water or residual stabilizers, can terminate the growing polymer chains.
-
Low Temperature: Polymerization is a temperature-dependent process. Lower temperatures can lead to slower reaction kinetics and reduced final conversion.
Q4: How does light intensity affect the conversion rate?
A4: Generally, increasing the light intensity enhances the rate of radical generation, which in turn increases the rate of polymerization and can lead to a higher degree of conversion.[8] However, excessively high light intensity can sometimes lead to rapid surface curing, which may prevent light from penetrating the full depth of the sample, resulting in incomplete conversion in thicker samples.[9]
Q5: Can the concentration of this compound be too high?
A5: Yes. While a sufficient concentration is needed for adequate light absorption and radical generation, an excessively high concentration can have detrimental effects. It can lead to a "shielding" effect where most of the light is absorbed at the surface, preventing it from reaching the deeper parts of the sample, which is particularly problematic for curing thicker films.[9] This can result in a low degree of conversion in the bulk of the material. High initiator concentrations have also been linked to yellowing of the final polymer.[7]
Troubleshooting Guide for Low Conversion
| Problem | Potential Cause | Recommended Solution |
| Low or no polymerization | Inhibitors present (e.g., oxygen, monomer stabilizers). | Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. Purify the monomer to remove stabilizers. |
| Insufficient light intensity or incorrect wavelength. | Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of this compound. Increase the light intensity or the exposure time.[3] | |
| Incorrect initiator or co-initiator concentration. | Optimize the concentration of this compound and the co-initiator. A typical starting range for Type II photoinitiators is 0.1-5.0 wt%.[2][3] | |
| Incomplete conversion (tacky surface) | Oxygen inhibition at the surface. | Perform the polymerization under an inert atmosphere. Increase the light intensity or initiator concentration to overcome the effects of oxygen.[3] |
| Light shielding by high initiator concentration. | Reduce the concentration of this compound to allow for deeper light penetration.[9] | |
| Slow polymerization rate | Low light intensity. | Increase the intensity of the UV source.[8] |
| Low temperature. | Increase the reaction temperature within the acceptable range for the monomer system. | |
| Low initiator/co-initiator concentration. | Increase the concentration of the photoinitiator and/or co-initiator.[5] | |
| Inconsistent results | Impure monomer. | Purify the monomer before use, for example, by recrystallization to remove inhibitors and other impurities. |
| Non-uniform light exposure. | Ensure the entire sample is evenly illuminated by the UV source. |
Data Presentation
The following table summarizes typical experimental parameter ranges for photopolymerization mediated by Type II photoinitiators, like this compound. These values should be used as a starting point for optimization.
| Parameter | General Range | Example Value | Expected Outcome/Notes |
| This compound Concentration (wt%) | 0.1 - 5.0[2][3] | 1.0 | Higher concentrations can increase the polymerization rate but may cause yellowing and reduced cure depth.[2][7] |
| Co-initiator (Tertiary Amine) Concentration (wt%) | 0.1 - 5.0[3] | 1.0 - 2.0 | The ratio of initiator to co-initiator is crucial and often optimized around 1:1 to 1:2 by weight.[7] |
| Light Intensity (mW/cm²) | 10 - 2000+[8][9] | 100 - 1000 | Higher intensity generally leads to a faster cure and higher conversion, up to a point.[8] |
| Exposure Time (seconds) | 10 - 600+ | 60 - 300 | Dependent on light intensity, sample thickness, and formulation. |
| Temperature (°C) | Ambient - 90+ | 25 - 60 | Higher temperatures can increase polymerization rates but should be controlled to avoid unwanted side reactions.[8] |
| Achievable Conversion (%) | 50 - 95+ | >80 | Highly dependent on the specific monomer system and all of the above parameters. |
Experimental Protocols
Protocol 1: Monomer Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent in which the monomer is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude monomer in a minimal amount of the hot solvent with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Isolation: Collect the purified monomer crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified monomer in a vacuum oven at a temperature well below its melting point.
Protocol 2: General Photopolymerization Setup
-
Formulation Preparation: In a light-protected vessel (e.g., an amber vial), prepare the photopolymer formulation by dissolving the desired amounts of this compound and the co-initiator in the purified monomer. Ensure complete dissolution, using gentle agitation if necessary.
-
Inert Atmosphere (Optional but Recommended): If oxygen inhibition is a concern, purge the formulation with an inert gas like nitrogen or argon for 10-15 minutes.
-
Sample Preparation: Dispense the formulation into a suitable mold or onto a substrate to create a film of the desired thickness.
-
UV Exposure: Place the sample under a UV lamp with a known spectral output and intensity. Ensure a consistent distance between the lamp and the sample.
-
Curing: Irradiate the sample for the predetermined time.
-
Post-Curing Analysis: After irradiation, the degree of conversion can be determined using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the characteristic monomer double bond peak.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Mechanism of Type II photoinitiation.
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preventing byproduct formation in 4-Nitrobenzophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-Nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?
A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with 4-nitrobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The primary challenges associated with this synthesis are:
-
Deactivation by the Nitro Group: The electron-withdrawing nature of the nitro group on the 4-nitrobenzoyl chloride reduces the reactivity of the acylium ion, which can lead to lower yields and require harsher reaction conditions.
-
Catalyst Stoichiometry: The product, this compound, can form a complex with the Lewis acid catalyst, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is often required.[1]
-
Byproduct Formation: Improper reaction conditions can lead to the formation of unwanted byproducts, such as isomers (2-nitrobenzophenone) and products resulting from side reactions.
-
Moisture Sensitivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can deactivate them and inhibit the reaction.
Q2: What are the most common byproducts in the Friedel-Crafts synthesis of this compound?
A2: The primary byproducts encountered during the Friedel-Crafts synthesis of this compound include:
-
Isomers: Formation of 2-nitrobenzophenone and, to a lesser extent, 3-nitrobenzophenone (B1329437) can occur. The para-isomer (this compound) is generally favored due to steric hindrance, but the ortho-isomer can be a significant byproduct depending on the reaction conditions.
-
Di-acylated Products: While less common due to the deactivating nature of the ketone group in the product, forcing conditions (high temperature, long reaction times) could potentially lead to di-acylation of the benzene ring.
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted benzene and 4-nitrobenzoyl chloride in the mixture.
-
Hydrolysis Product: If moisture is present, 4-nitrobenzoyl chloride can hydrolyze to 4-nitrobenzoic acid.
Q3: Can the nitro group be reduced during the Friedel-Crafts reaction?
A3: While the primary reaction conditions of the Friedel-Crafts acylation are not typically reducing, the nitro group can be susceptible to reduction during the workup stage. For example, if a reducing metal (like zinc or tin) and acid are used for quenching or purification, the nitro group can be reduced to an amino group, forming 4-aminobenzophenone. Catalytic hydrogenation would also reduce the nitro group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often necessary as it complexes with the ketone product. 3. Deactivated Acylating Agent: The nitro group on 4-nitrobenzoyl chloride deactivates it, requiring sufficient energy to overcome the activation barrier. 4. Low Reaction Temperature: The temperature may be too low for the deactivated substrate to react efficiently. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid. 2. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the 4-nitrobenzoyl chloride. 3. Consider using a more reactive Lewis acid or slightly higher temperatures. 4. Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC or GC. |
| Formation of Isomeric Byproducts (e.g., 2-Nitrobenzophenone) | 1. High Reaction Temperature: Higher temperatures can lead to a loss of regioselectivity. 2. Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of selectivity. | 1. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise addition of reactants at a controlled temperature is recommended. 2. Experiment with different Lewis acids (e.g., FeCl₃, SbCl₅) to optimize for the desired para-selectivity. |
| Presence of 4-Nitrobenzoic Acid in the Product | 1. Moisture in the Reaction: 4-nitrobenzoyl chloride has hydrolyzed. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Difficult to Purify | 1. Complex Mixture of Byproducts: Multiple side reactions have occurred. 2. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can trap the product. | 1. Optimize the reaction conditions (temperature, catalyst, reaction time) to minimize byproduct formation. Use column chromatography for purification. 2. Break emulsions by adding a saturated brine solution or by filtration through a pad of Celite. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Nitrobenzoyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous benzene. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50°C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a pale yellow solid.
Quantitative Data Summary (Illustrative)
The following table provides an illustrative summary of how reaction parameters can affect the yield and purity of this compound. Actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Lewis Acid | AlCl₃ | FeCl₃ | ZnCl₂ | AlCl₃ is a strong Lewis acid and generally gives higher yields but may lead to more byproducts if not controlled properly. FeCl₃ is milder and may offer better selectivity. ZnCl₂ is a weaker Lewis acid and may result in lower yields. |
| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene (B124822) | Dichloromethane is a common solvent. Carbon disulfide can sometimes improve selectivity. Using nitrobenzene as a solvent is generally avoided due to its reactivity and potential for side reactions. |
| Temperature | 0 °C to reflux | Room Temperature | 60 °C | Lower temperatures favor the formation of the para-isomer and reduce byproduct formation but may require longer reaction times. Higher temperatures can increase the reaction rate but may decrease selectivity. |
| Yield (%) | 75-85% | 60-70% | 40-50% | Optimal conditions with a strong Lewis acid and careful temperature control typically yield the best results. |
| Purity (%) | >95% (after recrystallization) | >90% (after recrystallization) | Variable | Purity is highly dependent on the reaction conditions and the effectiveness of the purification method. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Purification of 4-Nitrobenzophenone by Recrystallization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-nitrobenzophenone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[1] Based on its properties, this compound is moderately soluble in organic solvents like ethanol (B145695) and acetone, and less soluble in water.[2][3] Therefore, ethanol or a mixed solvent system, such as ethanol/water, is often a suitable choice. Experimental testing is recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My this compound is not crystallizing out of the solution upon cooling. What should I do?
A2: This is a common issue that can be caused by supersaturation or using too much solvent.[4][5] First, try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[4][6] Another technique is to add a "seed crystal" of pure this compound to the solution to provide a nucleation site.[6] If neither of these methods works, you may have used too much solvent. In this case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
Q3: The this compound is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[7] To fix this, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.[6][7] Using a mixed solvent system can also help prevent oiling out.[7]
Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?
A4: A low yield can result from several factors. Using too much solvent is a common cause, as a significant amount of the product will remain dissolved in the mother liquor.[6][7] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude material.[4][7] Another reason could be premature crystallization during a hot filtration step, leading to product loss.[7] Also, make sure the solution is sufficiently cooled to maximize crystal formation; using an ice bath after the solution has reached room temperature can improve the yield.[7]
Q5: After recrystallization, the melting point of my this compound is still broad, or the purity has not improved. What went wrong?
A5: This indicates that impurities are still present. One reason could be that the solution was cooled too quickly, which can trap impurities within the crystal lattice.[7] Allowing the solution to cool slowly and undisturbed is crucial for forming pure crystals.[8] If the impurities have similar solubility to this compound in the chosen solvent, a single recrystallization may not be sufficient to achieve high purity.[7] In such cases, a second recrystallization or purification by another method like column chromatography might be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is supersaturated. | Scratch the inner surface of the flask with a glass rod.[4][6] Add a seed crystal of pure this compound.[6] |
| Too much solvent was used. | Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5][7] | |
| "Oiling out" occurs | The melting point of the solid is lower than the solution's temperature.[6] | Reheat the solution to redissolve the oil, add a small amount of extra solvent, and cool slowly.[6][7] |
| The solution cooled too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] | |
| Low recovery of crystals | Excessive solvent was used. | Use the minimum amount of hot solvent required for dissolution.[4][7] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and perform the filtration quickly.[7] | |
| Incomplete crystallization. | Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[7] | |
| Poor purity of recrystallized product | Rapid cooling trapped impurities. | Allow the solution to cool slowly and without disturbance.[7][8] |
| Impurities have similar solubility. | Consider a second recrystallization or an alternative purification method.[7] |
Data Presentation
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₉NO₃[2][3][9] |
| Molecular Weight | 227.22 g/mol [3][10][9] |
| Appearance | Yellow to light brown fine crystalline powder[3][10][9] |
| Melting Point | 136-138 °C[3][10] |
| Solubility in Ethanol | Moderately soluble[3] |
| Solubility in Acetone | Moderately soluble[2][3] |
| Solubility in Water | Less soluble[2][3] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection: Based on the data, ethanol is a good starting point. To optimize, you can perform a small-scale solubility test. Place a small amount of crude this compound in a test tube and add a few drops of the solvent. A good solvent will dissolve the compound when heated but not at room temperature.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8] Avoid adding an excess of solvent to ensure a good yield.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[11]
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, a hot filtration is necessary. Preheat a funnel and a receiving flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and quickly filter the hot solution. This step should be done rapidly to prevent premature crystallization.[8][11]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once the flask has reached room temperature, you can place it in an ice bath to maximize the crystal yield.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely before determining the yield and melting point. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound CAS#: 1144-74-7 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: HPLC Method for 4-Nitrobenzophenone Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) method development for 4-Nitrobenzophenone purity analysis. Below you will find a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to assist in your laboratory work.
Experimental Protocol: Purity of this compound by HPLC-UV
This protocol outlines a typical reversed-phase HPLC method for the quantitative analysis of this compound and the separation of its potential impurities.
1. Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. High-purity solvents and reagents are essential for accurate results.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 15 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the specified ratio. Add acetic acid and degas the solution before use.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system.
3. Data Analysis and Quantification
The purity of the this compound sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be quantified against a reference standard if their identities and response factors are known.
Method Validation and Performance
To ensure the developed HPLC-UV method is "stability-indicating," forced degradation studies are crucial.[1] These studies involve subjecting the this compound sample to stress conditions like acid, base, oxidation, heat, and light to intentionally induce degradation. The goal is to demonstrate that the method can effectively separate the intact drug from its potential degradation products.[1]
Table 2: Illustrative Method Validation Data
| Validation Parameter | Typical Acceptance Criteria | Illustrative Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity > 99.5% |
Troubleshooting Guide and FAQs
This section addresses common issues that may be encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing or fronting)?
-
A1: Poor peak shape can be caused by several factors. Peak tailing is often due to secondary interactions between the analyte and the stationary phase, a contaminated or old column, or an inappropriate mobile phase pH. Peak fronting can be a sign of column overload, where the sample concentration is too high.
Q2: Why are my retention times shifting?
-
A2: Retention time shifts can be caused by changes in mobile phase composition, fluctuations in column temperature, or a change in the flow rate. Ensure your mobile phase is well-mixed and degassed, and that your column oven and pump are functioning correctly.
Q3: I am seeing unexpected peaks (ghost peaks) in my chromatogram. What is the cause?
-
A3: Ghost peaks can arise from contamination in the injector or column, or they may be late-eluting peaks from a previous injection. To resolve this, flush the injector between analyses and consider adding a wash step to your gradient program to remove strongly retained compounds.
Troubleshooting Common HPLC Problems
Table 3: HPLC Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| High Backpressure | Blocked frit, column contamination, or precipitated buffer. | 1. Disconnect the column and check the system pressure. 2. If the system pressure is normal, the issue is with the column. Try back-flushing the column. 3. If back-flushing does not resolve the issue, replace the column frit or the entire column. |
| No Peaks or Very Small Peaks | Detector lamp is off, no sample was injected, or the sample has degraded. | 1. Ensure the detector lamp is on and warmed up. 2. Check for air bubbles in the sample vial and ensure the autosampler is functioning correctly. 3. Prepare a fresh sample and standard to confirm the sample integrity. |
| Baseline Noise or Drift | Air bubbles in the system, contaminated mobile phase, or detector issues. | 1. Degas the mobile phase thoroughly. 2. Flush the system with a strong solvent like isopropanol. 3. If the problem persists, check the detector lamp's age and performance. |
| Poor Resolution | Suboptimal mobile phase, incorrect column, or column degradation. | 1. Optimize the mobile phase composition, particularly the ratio of organic solvent to water. 2. Ensure you are using the correct column chemistry for your analyte. 3. If the column is old, replace it with a new one. |
Workflow Diagrams
The following diagrams illustrate the logical flow of HPLC method development and a general troubleshooting workflow.
References
Technical Support Center: Photodecomposition of 4-Nitrobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzophenone and investigating its photodecomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodecomposition a concern?
This compound is a yellow crystalline solid used as a photoinitiator in polymer chemistry and as an intermediate in organic synthesis.[1][2] Its ability to absorb ultraviolet light makes it susceptible to photodegradation, which can lead to the formation of impurities in experimental setups and affect the stability and efficacy of drug formulations where it or similar chromophores might be present.
Q2: What are the expected photodecomposition products of this compound in a hydrogen-donating solvent like isopropanol (B130326)?
While specific quantitative studies on the photodecomposition of this compound are not extensively documented in readily available literature, based on the known photochemistry of benzophenone (B1666685) and aromatic nitro compounds, the following products are anticipated:
-
4-Aminobenzophenone: This is the expected product from the photoreduction of the nitro group.[3][4]
-
Pinacol-type product: Similar to the formation of benzopinacol (B1666686) from benzophenone, a dimerized product from the ketyl radical of this compound may form.[5][6]
-
Acetone: This is the corresponding oxidation product of the isopropanol solvent, which acts as a hydrogen donor.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of this compound's photodecomposition.
| Problem | Possible Causes | Solutions |
| No or very slow reaction | Insufficient light intensity or incorrect wavelength. | Ensure the light source is appropriate for inducing the n→π* transition of the benzophenone moiety (typically around 350 nm).[1] For sunlight-induced reactions, ensure sufficient exposure time.[5][7] |
| Opaque or UV-absorbing reaction vessel. | Use a quartz or borosilicate glass (e.g., Pyrex) reaction vessel that is transparent to the required UV wavelength. | |
| Absence of a suitable hydrogen donor. | The reaction requires a hydrogen-donating solvent like isopropanol.[5] Ensure the solvent is of appropriate purity. | |
| Low yield of photoproducts | Incomplete reaction. | Increase the irradiation time or the intensity of the light source. |
| Presence of oxygen. | Dissolved oxygen can quench the triplet state of the ketone, inhibiting the reaction. Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) before and during the photolysis. | |
| Side reactions or product degradation. | Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent further degradation of products. | |
| Formation of unexpected byproducts | Impurities in the starting material or solvent. | Use purified this compound and high-purity, dry solvents. |
| Secondary photochemical reactions. | As mentioned above, monitor the reaction progress to avoid over-irradiation which might lead to the degradation of the primary photoproducts. | |
| Difficulty in product isolation and identification | Products are highly polar or co-elute during chromatography. | Optimize the chromatographic conditions (e.g., solvent system for TLC/column chromatography, gradient for HPLC). Derivatization of products might be necessary for GC-MS analysis. |
| Low concentration of products. | Concentrate the reaction mixture after photolysis. Use sensitive analytical techniques like LC-MS or GC-MS for identification.[8][9] |
Experimental Protocols
Protocol 1: Photolysis of this compound in Isopropanol
This protocol is adapted from established procedures for the photoreduction of benzophenone.[5][7][10]
Materials:
-
This compound
-
Isopropanol (reagent grade)
-
Glacial acetic acid (a single drop acts as a catalyst)[5][7]
-
Quartz or Pyrex reaction vessel with a stopper
-
UV lamp (e.g., medium-pressure mercury lamp with a filter for ~350 nm) or direct sunlight
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas for deoxygenation (optional but recommended for higher yield)
Procedure:
-
Preparation of the Reaction Mixture: In the reaction vessel, dissolve this compound in isopropanol to a desired concentration (e.g., 0.1 M). Add a single drop of glacial acetic acid.
-
Deoxygenation (Recommended): Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Irradiation:
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of products.
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by monitoring), evaporate the isopropanol under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the different products.
-
Characterize the isolated products using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Data Presentation
Table 1: Expected Photodecomposition Products and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Signatures (MS m/z) |
| This compound (Starting Material) | C₁₃H₉NO₃ | 227.22 | 227 (M⁺), 150, 105, 77 |
| 4-Aminobenzophenone | C₁₃H₁₁NO | 197.24 | 197 (M⁺), 120, 92, 65[11] |
| 4,4'-Dinitrobenzopinacol (Hypothetical) | C₂₆H₁₈N₂O₆ | 482.44 | 482 (M⁺), 241 |
| Acetone | C₃H₆O | 58.08 | 58 (M⁺), 43 |
Mandatory Visualization
Caption: Proposed photodecomposition pathway of this compound.
Caption: Workflow for photodecomposition analysis of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpda.org [ijpda.org]
- 6. scribd.com [scribd.com]
- 7. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Aminobenzophenone | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to increase the solubility of 4-Nitrobenzophenone in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 4-Nitrobenzophenone in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a yellow crystalline solid organic compound. It is characterized by its low solubility in water and moderate solubility in common organic solvents such as ethanol (B145695) and acetone.[1][2] This limited solubility can present challenges in various experimental and manufacturing processes.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?
A2: When encountering solubility issues with this compound, consider the following initial troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the principle of "like dissolves like," solvents with similar polarity to this compound are likely to be more effective.
-
Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of most solid organic compounds.[3][4] However, be mindful of the compound's stability at elevated temperatures.
-
Particle Size Reduction: Grinding the this compound crystals to a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.
Q3: Which organic solvents are predicted to be most effective for dissolving this compound?
A3: Based on Hansen Solubility Parameter (HSP) calculations, the following solvents are predicted to be good choices for dissolving this compound. The Hansen Solubility Parameters for this compound are estimated to be:
-
δD (Dispersion): 19.5 MPa½
-
δP (Polar): 9.0 MPa½
-
δH (Hydrogen Bonding): 5.5 MPa½
The "HSP Distance" indicates the similarity between the solvent and this compound; a smaller distance suggests better solubility.
| Solvent | HSP Distance (Ra) | Estimated Solubility ( g/100 mL) |
| N,N-Dimethylformamide (DMF) | 5.8 | > 20 |
| Acetone | 6.3 | 15 - 20 |
| Ethyl Acetate | 7.9 | 10 - 15 |
| Acetonitrile | 10.1 | 5 - 10 |
| Isopropanol | 11.2 | 1 - 5 |
| Ethanol | 12.1 | 1 - 5 |
| Methanol | 14.9 | < 1 |
| Toluene | 10.3 | 5 - 10 |
Note: The estimated solubility values are based on HSP calculations and should be experimentally verified.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during the reaction.
Possible Causes:
-
Change in Temperature: The reaction temperature may be lower than the temperature at which the compound was initially dissolved.
-
Change in Solvent Composition: The addition of other reactants or reagents may have altered the overall polarity of the reaction mixture, reducing the solubility of this compound.
-
Supersaturation: The initial solution may have been supersaturated.
Solutions:
-
Maintain Consistent Temperature: Ensure the reaction temperature is maintained at or above the temperature required to keep the compound dissolved.
-
Employ a Co-solvent System: The use of a co-solvent can help maintain solubility even with changes in the reaction mixture. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can increase the solubility of a poorly soluble compound.[5] See the detailed protocol below.
-
Gradual Addition: Add this compound to the reaction mixture in smaller portions to avoid creating a supersaturated solution.
Issue 2: The required concentration of this compound exceeds its solubility in the chosen solvent.
Possible Cause:
-
The intrinsic solubility of this compound in the selected solvent is insufficient for the desired reaction concentration.
Solutions:
-
Utilize a Surfactant: Surfactants can increase the apparent solubility of hydrophobic compounds in a solvent by forming micelles that encapsulate the solute.[6][7] This is a common technique used to enhance the solubility of poorly soluble drugs and organic compounds.[8][9] See the detailed protocol below.
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport the reactant from one phase to another, facilitating the reaction without requiring high solubility in a single solvent.
Experimental Protocols
Protocol 1: Enhancing Solubility using a Co-solvent System
This protocol describes a general method for using a co-solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., a solvent in which this compound has low to moderate solubility)
-
Co-solvent (e.g., a solvent in which this compound has high solubility, such as DMF or acetone)
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Thermometer
Procedure:
-
Initial Dissolution Attempt: In a reaction flask, add the desired amount of this compound to the primary solvent.
-
Stirring and Observation: Stir the mixture at room temperature for 10-15 minutes. Observe if the compound fully dissolves.
-
Incremental Co-solvent Addition: If the compound does not fully dissolve, begin adding the co-solvent in small increments (e.g., 1-2% of the total volume at a time).
-
Continued Stirring and Heating: After each addition, continue to stir the mixture. Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution. Monitor the temperature to avoid overheating.
-
Endpoint: Continue adding the co-solvent until the this compound is completely dissolved. Record the final ratio of the primary solvent to the co-solvent.
-
Reaction Initiation: Once the compound is fully dissolved, proceed with the addition of other reactants.
Protocol 2: Enhancing Solubility using a Surfactant
This protocol provides a general guideline for using a surfactant to increase the solubility of this compound in a reaction medium.
Materials:
-
This compound
-
Reaction solvent
-
Surfactant (e.g., Sodium Dodecyl Sulfate (SDS) for aqueous systems, or a non-ionic surfactant like Tween 80 for broader compatibility)
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Thermometer
Procedure:
-
Solvent and Surfactant Mixture: In the reaction flask, add the reaction solvent and the chosen surfactant. The concentration of the surfactant should typically be above its critical micelle concentration (CMC). A starting concentration of 1-2% (w/v) is often effective.
-
Stirring and Heating: Stir the solvent-surfactant mixture and gently heat if necessary to ensure the surfactant is fully dissolved and micelles have formed.
-
Addition of this compound: Gradually add the this compound to the stirred solution.
-
Equilibration: Continue stirring the mixture for a sufficient amount of time (e.g., 30-60 minutes) to allow for the encapsulation of the this compound within the micelles.
-
Visual Confirmation: Observe the solution for clarity, which indicates the successful solubilization of the compound.
-
Proceed with Reaction: Once a clear solution is obtained, the other reactants can be added to initiate the reaction.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
Caption: Experimental workflow for using a co-solvent to increase solubility.
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pharmatutor.org [pharmatutor.org]
Technical Support Center: Managing Temperature Control in Large-Scale 4-Nitrobenzophenone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the large-scale synthesis of 4-Nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for large-scale synthesis of this compound, and why is temperature control critical?
A1: The most common industrial method for synthesizing this compound is the Friedel-Crafts acylation of nitrobenzene (B124822) with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is highly exothermic, meaning it releases a significant amount of heat. Failure to control the temperature can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, which can cause equipment failure, release of hazardous materials, and formation of unwanted byproducts, ultimately impacting product yield and purity.
Q2: What is a "runaway reaction," and what are the signs to watch for during the synthesis?
A2: A runaway reaction is an uncontrolled, accelerating exothermic reaction. Key signs include a sudden, rapid increase in the reactor temperature that outpaces the cooling system's capacity, a significant rise in reactor pressure, and an increased rate of gas evolution. Continuous monitoring of these parameters is essential for early detection.
Q3: What are the primary side reactions that can occur due to poor temperature control?
A3: At elevated temperatures, side reactions in Friedel-Crafts acylation can include polysubstitution (the addition of more than one benzoyl group to the nitrobenzene ring), and decomposition of the starting materials or the product.[1] In the case of this compound synthesis, high temperatures can also lead to the formation of undesired isomers and other impurities, complicating purification and reducing the overall yield.
Q4: What are the recommended cooling methods for large-scale reactors in this synthesis?
A4: For large-scale reactors, a combination of cooling methods is often employed to manage the exothermic nature of the reaction. These can include:
-
Jacketed Reactors: The reactor is surrounded by a jacket through which a coolant (e.g., chilled water, brine, or a thermal fluid) is circulated.
-
Internal Cooling Coils: Coils within the reactor provide additional surface area for heat exchange.
-
External Heat Exchangers: The reaction mixture can be pumped through an external heat exchanger for more efficient cooling.
-
Cryogenic Cooling: In some cases, liquid nitrogen can be used for rapid temperature reduction, either indirectly by cooling the primary coolant or, in specialized systems, through direct, controlled injection.[2][3]
Q5: How does the rate of reagent addition impact temperature control?
A5: The rate of addition of the limiting reactant (typically benzoyl chloride) is a critical parameter for controlling the rate of heat generation. A slow, controlled addition allows the cooling system to remove the heat as it is generated, maintaining the desired reaction temperature. A rapid addition can overwhelm the cooling capacity and lead to a thermal runaway.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase in the Reactor
| Potential Cause | Recommended Solution |
| Reagent addition rate is too high. | Immediately stop the addition of benzoyl chloride. Monitor the reactor temperature and pressure closely. If the temperature continues to rise, implement emergency cooling procedures. |
| Cooling system failure (e.g., loss of coolant flow, pump failure). | Immediately stop the reagent addition. Switch to a backup cooling system if available. If not, prepare for an emergency shutdown of the reaction. |
| Inadequate mixing leading to localized "hot spots". | Verify that the agitator is functioning correctly and at the appropriate speed. Poor mixing can lead to areas of high reactant concentration and localized exotherms. |
| Incorrect initial temperature of reactants or solvent. | Ensure all reactants and the solvent are pre-cooled to the specified starting temperature before beginning the reaction. |
Issue 2: Reaction Temperature is Too Low or Fails to Initiate
| Potential Cause | Recommended Solution |
| Catalyst (AlCl₃) is inactive. | Ensure the aluminum chloride is anhydrous and has been handled under inert conditions to prevent deactivation by moisture. |
| Cooling system is too aggressive. | Reduce the coolant flow rate or increase the setpoint of the cooling system to allow the reaction to reach the target initiation temperature. |
| Low purity of starting materials. | Use reagents of the specified purity. Impurities can inhibit the reaction. |
Issue 3: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal reaction temperature. | Review the temperature profile of the reaction. Temperatures that are too low can result in an incomplete reaction, while temperatures that are too high can lead to side product formation. A typical temperature range for this type of reaction is 25-80°C.[4][5] |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure it has gone to completion before quenching. |
| Loss of product during workup. | Optimize the workup procedure to minimize product loss. This may involve adjusting pH, using an appropriate extraction solvent, and minimizing transfer losses. |
Data Presentation
Table 1: Physical Properties of Key Reactants and Product
| Substance | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Nitrobenzene | 123.11 | 5.7 | 210.9 | 1.20 |
| Benzoyl Chloride | 140.57 | -1 | 197.2 | 1.21 |
| Aluminum Chloride (anhydrous) | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 2.48 |
| This compound | 227.22 | 136 - 138[1][2][6][7] | - | ~1.41[7] |
Table 2: Recommended Large-Scale Synthesis Parameters (Illustrative)
| Parameter | Value/Range | Rationale |
| Reactor Volume | 1000 L | Representative large-scale batch size. |
| Solvent | Dichloromethane (DCM) or Nitrobenzene | Common solvents for Friedel-Crafts reactions. |
| Initial Reactor Temperature | 0 - 5 °C | To control the initial exotherm upon catalyst addition. |
| Benzoyl Chloride Addition Time | 4 - 6 hours | Slow addition is crucial for heat management. |
| Reaction Temperature | 25 - 40 °C | To ensure a reasonable reaction rate without promoting side reactions. |
| Coolant Temperature | -10 to 0 °C | To provide a sufficient temperature differential for effective heat removal. |
| Agitator Speed | 100 - 150 RPM | To ensure good mixing and prevent localized hot spots. |
Experimental Protocols
Detailed Methodology for Large-Scale Synthesis of this compound
1. Reactor Preparation:
- Ensure the 1000 L glass-lined reactor is clean, dry, and inerted with nitrogen.
- Start the reactor's cooling system and circulate the coolant through the jacket to pre-cool the reactor to 0 - 5 °C.
2. Charging of Reactants:
- Charge the reactor with anhydrous nitrobenzene (e.g., 250 kg).
- Under a nitrogen atmosphere, slowly and carefully add anhydrous aluminum chloride (AlCl₃) (e.g., 300 kg) to the nitrobenzene while maintaining the temperature below 10 °C. The addition should be portion-wise to control the initial exotherm.
- Allow the mixture to stir for 30 minutes at 0 - 5 °C.
3. Addition of Benzoyl Chloride:
- Begin the slow, controlled addition of benzoyl chloride (e.g., 280 kg) to the reactor via a dosing pump over a period of 4 - 6 hours.
- Continuously monitor the internal reactor temperature and adjust the addition rate to maintain the temperature between 25 - 30 °C.
- The cooling system should be actively managed to remove the heat of reaction.
4. Reaction Monitoring:
- After the addition of benzoyl chloride is complete, allow the reaction to stir at 30 - 35 °C for an additional 2 - 4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC analysis).
5. Quenching the Reaction:
- Cool the reaction mixture to 0 - 5 °C.
- Prepare a separate quench vessel containing a mixture of crushed ice and water (e.g., 1500 L).
- Slowly and carefully transfer the reaction mixture to the quench vessel with vigorous stirring. This is a highly exothermic step and requires careful control.
6. Workup and Isolation:
- Separate the organic layer.
- Wash the organic layer with dilute hydrochloric acid, followed by water, and then a sodium bicarbonate solution to remove any remaining acid.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Concentrate the organic layer under reduced pressure to yield the crude this compound.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Experimental workflow for large-scale this compound synthesis.
Caption: Troubleshooting decision tree for temperature deviations.
References
- 1. This compound 99 1144-74-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. This compound | 1144-74-7 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 4-Nitrobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzophenone, with a focus on catalyst deactivation issues.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the synthesis of this compound, particularly when using Lewis acid catalysts such as aluminum chloride (AlCl₃) in Friedel-Crafts acylation.
Question: My Friedel-Crafts acylation reaction to synthesize this compound has a very low or no yield. What are the likely causes?
Answer: A low or negligible yield in this synthesis is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here are the primary factors to investigate:
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reactants or solvent, or even atmospheric moisture entering the reaction vessel, will hydrolyze the catalyst, rendering it inactive. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.[1]
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Catalyst Stoichiometry: In Friedel-Crafts acylation, the AlCl₃ catalyst forms a strong complex with the carbonyl group of the this compound product. This complex is often stable under the reaction conditions, effectively removing the catalyst from the catalytic cycle. Consequently, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is typically required to drive the reaction to completion.[1]
-
Purity of Reactants: The purity of 4-nitrobenzoyl chloride and benzene (B151609) is critical. Impurities in the 4-nitrobenzoyl chloride, such as the corresponding carboxylic acid, will not participate in the reaction and can contribute to side reactions or catalyst inhibition.
-
Deactivation by the Nitro Group: The nitro group on the 4-nitrobenzoyl chloride is strongly electron-withdrawing, which deactivates the acylating agent. This can make the reaction more sluggish compared to acylations with non-deactivated acyl chlorides. While the reaction is feasible, it may require more stringent conditions (e.g., precise temperature control and sufficient reaction time) to achieve a good yield.
Question: I am observing a significant amount of unreacted starting material despite using a stoichiometric amount of AlCl₃. What can I do to improve the conversion?
Answer: If you are still facing low conversion with a stoichiometric amount of catalyst, consider the following troubleshooting steps:
-
Increase Catalyst Loading: Due to the strong complexation of AlCl₃ with both the carbonyl group of the product and potentially the nitro group of the acylating agent, a slight excess of the catalyst (e.g., 1.1 to 1.3 equivalents) may be necessary to ensure enough active catalyst is available throughout the reaction.
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Optimize Reaction Temperature: The reaction is typically exothermic. It is often started at a low temperature (e.g., 0-5 °C) during the addition of reactants to control the initial exotherm and then gradually warmed to room temperature or slightly heated to drive the reaction to completion. Experiment with maintaining the reaction at room temperature for a longer period or gentle heating (e.g., 40-50 °C) to see if conversion improves.
-
Extend Reaction Time: Given the deactivating effect of the nitro group, the reaction may require a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
-
Ensure Efficient Mixing: The reaction mixture can become thick or heterogeneous. Ensure that you have efficient stirring throughout the reaction to maintain good contact between the reactants and the catalyst.
Question: Can I regenerate and reuse the aluminum chloride catalyst after the reaction?
Answer: In the context of a typical laboratory-scale Friedel-Crafts acylation for this compound synthesis, regenerating anhydrous AlCl₃ from the post-reaction mixture is generally not practical. The catalyst forms a stable complex with the ketone product, and the work-up procedure involves quenching the reaction with water. This hydrolyzes the AlCl₃ and the product-catalyst complex, making the recovery of anhydrous AlCl₃ difficult and energy-intensive.
For applications where catalyst reuse is critical, consider alternative heterogeneous or recyclable catalyst systems. While less common for this specific synthesis, research into solid acid catalysts and reusable Lewis acid systems like sodium tetrachloroferrate is ongoing for Friedel-Crafts reactions.[2]
Quantitative Data on Reaction Parameters
The yield of this compound is highly sensitive to reaction conditions. The following table summarizes the expected impact of key parameters on the reaction outcome based on established principles of Friedel-Crafts acylation.
| Parameter | Condition | Expected Yield of this compound | Remarks |
| AlCl₃ Loading | Sub-stoichiometric (<1.0 eq) | Low | Insufficient active catalyst due to complexation with the product. |
| Stoichiometric (1.0 eq) | Moderate to Good | Generally effective, but may not drive the reaction to full completion. | |
| Excess (>1.1 eq) | Good to Excellent | Often optimal, ensuring enough free catalyst is present.[3] | |
| Reaction Temperature | 0-5 °C | Low (if not warmed later) | Good for controlling the initial exothermic reaction but may be too slow for completion. |
| Room Temperature (~25 °C) | Moderate to Good | A common condition, but may require longer reaction times. | |
| Elevated (40-60 °C) | Potentially Higher | Can increase the reaction rate but may also lead to side reactions and product degradation if not carefully controlled. | |
| Reaction Time | Short (1-2 hours) | Low to Moderate | May be insufficient for complete conversion, especially at lower temperatures. |
| Moderate (4-6 hours) | Good | Often a suitable duration for achieving high conversion at room temperature. | |
| Extended (>8 hours) | Good to Excellent | May be necessary for optimal yield, but should be monitored to avoid product degradation. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general laboratory procedure for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Nitrobenzoyl chloride
-
Anhydrous Benzene (or a less toxic aromatic solvent like chlorobenzene)
-
Anhydrous Dichloromethane (DCM) as a solvent (optional)
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with calcium chloride or an inert gas line).
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1-1.3 equivalents) to the flask. If using a solvent, add anhydrous DCM.
-
Addition of Benzene: Add anhydrous benzene (a moderate excess is often used) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM or benzene and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride and break up the product-catalyst complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM or another suitable organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) to yield this compound as a solid.
Visualizations
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
References
Technical Support Center: 4-Nitrobenzophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 4-Nitrobenzophenone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a this compound synthesis via Friedel-Crafts acylation?
A1: The standard procedure involves carefully and slowly adding the reaction mixture to a vigorously stirred slurry of crushed ice and water.[1] This method serves to hydrolyze the Lewis acid catalyst (e.g., aluminum chloride) complexed with the this compound product and to dissipate the heat generated during this exothermic process. An alternative is to use a dilute acid solution, such as 3M HCl, which can also help in breaking up the aluminum salts.
Q2: Why is the quenching process for Friedel-Crafts reactions so exothermic?
A2: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), forms a complex with the ketone product. The reaction of this complex with water is a highly exothermic hydrolysis reaction.[1] Using ice or ice-cold water helps to absorb the significant amount of heat generated, preventing the mixture from boiling and potentially releasing corrosive HCl gas.[1]
Q3: What are the key safety precautions to take during the quenching of a this compound reaction?
A3: Due to the highly exothermic nature of the quench, several safety measures are crucial:
-
Always cool the reaction mixture to 0-5 °C before quenching.[1]
-
Add the reaction mixture slowly and in small portions to the ice/water slurry, never the other way around.[1]
-
Perform the quench in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles.
-
Be prepared for the potential evolution of HCl gas.
Q4: Can I use a basic solution, like sodium bicarbonate, for the initial quench?
A4: It is not recommended to use a basic solution for the initial quench. The primary goal of the initial quench is to control the exothermic hydrolysis of the aluminum chloride catalyst, which is best achieved with ice water or dilute acid.[1] A basic wash with a solution like sodium bicarbonate is typically used during the subsequent work-up phase to neutralize any remaining acid.[1]
Troubleshooting Guides
Problem 1: The product "oils out" or forms a gooey precipitate instead of a solid during quenching.
| Possible Cause | Solution |
| Incomplete hydrolysis of the aluminum chloride complex. | Ensure vigorous stirring during the quench to promote complete hydrolysis. Allow the mixture to stir for an extended period (e.g., 30-60 minutes) after the addition is complete. |
| Product is soluble in the quenching medium at the resulting temperature. | If the product is known to be an oil at room temperature, proceed with an extraction work-up. If it should be a solid, try adding more ice to lower the temperature further, which may induce crystallization. |
| Presence of impurities. | Impurities from starting materials or side reactions can sometimes inhibit crystallization. Proceed with the work-up and purify the crude product by recrystallization or column chromatography. |
Problem 2: An emulsion forms during the aqueous work-up.
| Possible Cause | Solution |
| Finely divided aluminum salts at the interface. | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1] |
| Insufficient phase separation. | Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the funnel can also help. In stubborn cases, filtering the entire mixture through a pad of Celite may be effective. |
Problem 3: Low yield of this compound after work-up.
| Possible Cause | Solution |
| Product is partially soluble in the aqueous layer. | Minimize the volume of the aqueous washes. You can also back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Incomplete reaction. | Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). |
| Loss of product during transfers and filtration. | Ensure all vessels are rinsed with the extraction solvent to recover as much product as possible. |
| Decomposition of the product. | While this compound is generally stable, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to degradation. Ensure the work-up is performed promptly and without excessive heating. |
Data Presentation
The choice of quenching and work-up procedure can significantly impact the yield and purity of the final this compound product. The following table provides a summary of expected outcomes based on different protocols.
| Quenching Protocol | Work-up Procedure | Typical Yield (%) | Purity (%) | Notes |
| Protocol A: Ice Water Quench | Extraction with dichloromethane, washed with 1M HCl, water, and brine. | 85-95% | >95% | Standard and reliable method for high purity. |
| Protocol B: Dilute HCl Quench | Extraction with ethyl acetate, washed with water, saturated NaHCO₃, and brine. | 80-90% | >95% | Acid helps to dissolve aluminum salts, potentially reducing emulsion formation. |
| Protocol C: Direct Basic Quench (Not Recommended) | N/A | Highly Variable | Low | Risk of uncontrolled exotherm and potential side reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a representative synthesis of this compound from benzene (B151609) and 4-nitrobenzoyl chloride using aluminum chloride as a catalyst.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
4-Nitrobenzoyl chloride
-
Dichloromethane (DCM)
-
Crushed ice
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactant: Cool the suspension to 0-5 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride in anhydrous benzene and add it dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Prepare a large beaker with a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry. The addition should be done in a fume hood.
-
Work-up:
-
After the exotherm has subsided, add 1 M HCl to dissolve any remaining aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow crystalline solid.[2]
Visualizations
Caption: Standard workflow for quenching and working up a this compound reaction.
Caption: Troubleshooting guide for emulsion formation during work-up.
References
Technical Support Center: Photolabile Deprotection Using 4-Nitrobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Nitrobenzophenone as a photosensitizer for photolabile deprotection.
Troubleshooting Guides
This section addresses common issues encountered during photolabile deprotection experiments using this compound.
Question 1: Why is my photolabile deprotection reaction incomplete or proceeding very slowly?
Answer: Incomplete or slow deprotection can be attributed to several factors related to the experimental setup and reaction conditions.
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Insufficient Photon Flux: The rate of a photochemical reaction is directly proportional to the number of photons absorbed by the photosensitizer.
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Light Source Intensity: Ensure your light source is powerful enough and that the lamp is not old or degraded. The output of mercury arc lamps, a common light source, can decrease over time.
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Wavelength Mismatch: this compound absorbs UV light.[1] Using a light source with an emission spectrum that does not significantly overlap with the absorption spectrum of this compound will result in inefficient energy transfer and slow deprotection.
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Reaction Vessel Material: Ensure the reaction vessel is made of a material that is transparent to the UV wavelength being used (e.g., quartz). Pyrex glass, for instance, will absorb a significant portion of UV light below 300 nm.
-
-
Sub-optimal Concentration of this compound:
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Too Low: An insufficient concentration of the photosensitizer will lead to a lower rate of photon absorption and, consequently, a slower reaction.
-
Too High: Excessively high concentrations can lead to an "inner filter effect," where the photosensitizer molecules near the light source absorb most of the photons, preventing light from penetrating the full depth of the solution. This results in an uneven reaction rate throughout the sample.
-
-
Quenching of the Excited State: The excited triplet state of this compound is crucial for energy transfer to the photolabile protecting group.
-
Solvent Effects: The choice of solvent can influence the lifetime of the excited state. Protic solvents may quench the excited state of benzophenone (B1666685) derivatives.[2]
-
Presence of Quenchers: Dissolved oxygen can act as a quencher for triplet states. Degassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the irradiation can significantly improve the deprotection efficiency. Other impurities in the reaction mixture could also act as quenchers.
-
-
Low Quantum Yield of the Protecting Group: The inherent photochemical properties of the protecting group itself dictate the efficiency of its cleavage after accepting energy from the photosensitizer. Some protecting groups have intrinsically low quantum yields for deprotection.
Question 2: I am observing the formation of unexpected side products. What are they and how can I minimize them?
Answer: Side product formation in photosensitized deprotection reactions can arise from the degradation of the photosensitizer, reaction of the substrate with reactive intermediates, or secondary photochemical reactions.
-
Photosensitizer Degradation: Prolonged exposure to high-intensity UV light can lead to the photochemical degradation of this compound. The degradation products may be colored and can interfere with light absorption and product purification.
-
Mitigation: Minimize irradiation time by optimizing other reaction parameters. Use the lowest effective concentration of the photosensitizer.
-
-
Reactions with Solvent: The excited-state photosensitizer can sometimes react with the solvent, especially if the solvent is susceptible to hydrogen abstraction (e.g., alcohols).[2] This can generate solvent-derived radicals that may react with your substrate or desired product.
-
Mitigation: Choose a photochemically inert solvent. Acetonitrile is often a good choice for photochemical reactions.
-
-
Side Reactions of the Deprotected Molecule: The newly deprotected functional group may be sensitive to the photochemical conditions and undergo further reactions.
-
Mitigation: Once the deprotection is complete, it is crucial to stop the irradiation to prevent secondary photoreactions. Monitoring the reaction progress by techniques like TLC or HPLC is highly recommended.
-
-
Formation of Cross-Linked Products: In some cases, radical intermediates generated during the reaction can lead to the formation of dimers or other cross-linked products.[3]
-
Mitigation: Running the reaction at a lower concentration may reduce the likelihood of intermolecular side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in photolabile deprotection?
A1: this compound acts as a photosensitizer. It absorbs light energy at a specific wavelength and transfers this energy to the photolabile protecting group on the target molecule. This energy transfer promotes the protecting group to an excited state, which then undergoes a chemical transformation leading to its cleavage from the target molecule. This process is known as photosensitized deprotection.
Q2: What type of protecting groups can be cleaved using this compound as a photosensitizer?
A2: In principle, any photolabile protecting group that has a lower triplet energy than this compound can be deprotected via photosensitization. The efficiency of the energy transfer will depend on the relative triplet energies of the sensitizer (B1316253) and the protecting group. Common photolabile protecting groups that could potentially be cleaved include those based on the o-nitrobenzyl and benzoin (B196080) moieties.
Q3: What wavelength of light should I use for deprotection with this compound?
A3: this compound is a benzophenone derivative and absorbs UV light.[4] The optimal wavelength for irradiation should correspond to a strong absorption band of this compound. While specific absorption maxima can be solvent-dependent, benzophenones typically have strong absorptions in the UVA range (315-400 nm). It is advisable to consult the UV-Vis absorption spectrum of this compound in your chosen solvent to select the most appropriate wavelength.
Q4: How do I choose the right solvent for my reaction?
A4: The ideal solvent should:
-
Dissolve both your substrate and this compound.[1]
-
Be transparent at the wavelength of irradiation to avoid competing light absorption.
-
Be photochemically inert to avoid side reactions.
-
Not significantly quench the excited state of the photosensitizer. Acetonitrile is a commonly used solvent for photochemical reactions due to its transparency in the UV region and its relative inertness.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be monitored by various analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively follow the disappearance of the starting material and the appearance of the deprotected product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of conversion and identify any side products.
-
UV-Vis Spectroscopy: If the deprotected product has a significantly different absorption spectrum from the starting material, you can monitor the reaction by observing the changes in the UV-Vis spectrum over time.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1144-74-7 | [1][5] |
| Molecular Formula | C₁₃H₉NO₃ | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 136-138 °C | [5] |
| Solubility | Soluble in ethanol (B145695) and acetone; less soluble in water | [1] |
Experimental Protocols
General Protocol for Photolabile Deprotection using this compound as a Photosensitizer
This protocol provides a general guideline. The optimal conditions (concentration, solvent, irradiation time) should be determined for each specific substrate and protecting group.
Materials:
-
Protected substrate
-
This compound (photosensitizer)
-
Photochemically inert solvent (e.g., acetonitrile)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a filter to select the desired wavelength)
-
Reaction vessel transparent to the irradiation wavelength (e.g., quartz tube)
-
Inert gas (e.g., nitrogen or argon) for degassing
-
Analytical instruments for reaction monitoring (TLC, HPLC)
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve the protected substrate in the chosen solvent to a desired concentration (e.g., 0.01-0.1 M).
-
Add this compound to the solution. The concentration of the photosensitizer may need to be optimized, but a starting point could be 1-2 equivalents relative to the substrate.
-
-
Degassing:
-
Bubble a gentle stream of an inert gas (nitrogen or argon) through the reaction mixture for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Irradiation:
-
Place the reaction vessel in the photoreactor.
-
Turn on the cooling system for the lamp, if applicable.
-
Start the irradiation. The irradiation time will depend on the reaction scale, lamp intensity, and the quantum yield of the reaction.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze them by TLC or HPLC to monitor the consumption of the starting material and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete, turn off the lamp.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as column chromatography, to separate the deprotected product from the photosensitizer and any side products.
-
Mandatory Visualizations
Caption: Mechanism of photosensitized deprotection.
Caption: General experimental workflow for photolabile deprotection.
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. [PDF] Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents | Semantic Scholar [semanticscholar.org]
- 3. Benzophenone photosensitization of 2'-deoxyguanosine: characterization of the 2R and 2S diastereoisomers of 1-(2-deoxy-beta-D-erythro-pentofuranosyl)- 2-methoxy-4,5-imidazolidinedione. A model system for the investigation of photosensitized formation of DNA-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimizing Light Sources for 4-Nitrobenzophenone Photochemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing photochemical reactions involving 4-Nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light to use for the photochemistry of this compound?
A1: The optimal wavelength for a photochemical reaction corresponds to the absorption maximum (λmax) of the starting material, in this case, this compound. While a specific, high-resolution spectrum with molar absorptivity is not publicly available, related benzophenone (B1666685) derivatives show strong absorption in the UVA range (315-400 nm). It is crucial to determine the UV-Vis absorption spectrum of your this compound solution in the reaction solvent to identify the precise λmax for your specific experimental conditions. Irradiating at the λmax will ensure the most efficient absorption of light and promotion to the excited state.
Q2: How does the nitro group in this compound affect its photochemical properties compared to unsubstituted benzophenone?
A2: The electron-withdrawing nitro group can influence the energy levels of the excited states and the overall reactivity. While benzophenone is known for its high triplet quantum yield (approaching 1), the specific value for this compound may differ. The nitro group can also participate in the photochemical process, potentially leading to different reaction pathways or side products compared to unsubstituted benzophenone.
Q3: What is the role of the triplet state in the photochemistry of this compound?
A3: Like other benzophenones, this compound is expected to undergo efficient intersystem crossing from the initial excited singlet state (S1) to a longer-lived triplet state (T1). This triplet state is the primary photoactive species responsible for reactions such as hydrogen abstraction from a suitable donor. The efficiency of this process is a key factor in the overall quantum yield of the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Light Source Wavelength | Determine the UV-Vis absorption spectrum of this compound in your reaction solvent. Ensure the emission wavelength of your lamp overlaps significantly with the absorption maximum (λmax). |
| Insufficient Light Intensity | Increase the power of the light source or move the reaction vessel closer to the lamp. Consider using a focused light source to maximize photon flux to the sample. |
| Degradation of Starting Material or Product | Monitor the reaction over time using techniques like TLC or HPLC to check for the appearance of multiple spots or peaks, which could indicate decomposition. Protect the reaction from excessive heat generated by the lamp using a cooling system. |
| Quenching of the Excited State | Ensure the solvent is of high purity and deoxygenated, as oxygen can quench the triplet excited state. Impurities in the starting material or solvent can also act as quenchers. |
| Poor Hydrogen Donor (for photoreduction) | If performing a photoreduction, ensure the hydrogen donor (e.g., isopropanol) is present in a sufficient concentration and is of appropriate reactivity. |
Issue 2: Formation of Unwanted Side Products
| Possible Cause | Troubleshooting Step |
| Secondary Photochemical Reactions | Filter the light to remove shorter, higher-energy wavelengths that might induce undesired reactions. Monitor the reaction progress and stop it once the desired product is maximized to prevent its subsequent photodecomposition. |
| Reaction with Solvent | Choose a solvent that is inert under the photochemical conditions or is the intended reactant (e.g., a hydrogen donor in photoreduction). |
| Presence of Oxygen | Deoxygenate the reaction mixture thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation to prevent the formation of oxidation byproducts. |
Data Presentation
Table 1: Photophysical Properties of this compound (Literature and Estimated Values)
| Parameter | Value | Solvent | Notes |
| Absorption Maximum (λmax) | ~260-270 nm and a weaker band around 340 nm | Methanol/Ethanol | The exact λmax and molar absorptivity (ε) should be experimentally determined in the reaction solvent. |
| Molar Absorptivity (ε) | To be determined | - | This value is crucial for quantitative photochemical experiments and can be determined using a spectrophotometer and a solution of known concentration. |
| Triplet Quantum Yield (ΦT) | Expected to be high | - | While the exact value is not readily available, benzophenones are known for their high triplet quantum yields. This should be experimentally verified for quantitative studies. |
Experimental Protocols
Protocol 1: Determination of UV-Vis Absorption Spectrum
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Record the UV-Vis absorption spectrum for each dilution from 200 to 450 nm, using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity (ε).
Protocol 2: Photoreduction of this compound (General Procedure)
Objective: To perform the photochemical reduction of this compound to the corresponding pinacol (B44631) or alcohol.
Materials:
-
This compound
-
Hydrogen donor solvent (e.g., isopropanol)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Quartz or Pyrex reaction vessel
-
Stirring plate and stir bar
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Dissolve this compound in isopropanol (B130326) in the reaction vessel. The concentration should be such that the solution has a significant absorbance at the emission wavelength of the lamp.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the reaction vessel in the photoreactor and ensure it is being stirred efficiently.
-
Turn on the light source and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Upon completion, turn off the light source and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Caption: Jablonski diagram illustrating the excitation and reaction pathways for this compound photochemistry.
Caption: Troubleshooting workflow for low or no product yield in this compound photochemical reactions.
Validation & Comparative
4-Nitrobenzophenone vs. Benzophenone: A Comparative Guide for Photoinitiator Selection
For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical decision that directly influences reaction kinetics, final product properties, and overall process efficiency. This guide provides an objective comparison of 4-Nitrobenzophenone and the widely used parent compound, Benzophenone (B1666685), as Type II photoinitiators. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific application.
Both this compound and Benzophenone belong to the class of Type II photoinitiators, which generate initiating free radicals through a bimolecular process. Upon absorption of ultraviolet (UV) light, these molecules transition to an excited triplet state. This excited state then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to produce a ketyl radical and an amine-derived radical. Both of these radical species can initiate polymerization. The key difference between this compound and Benzophenone lies in the presence of the nitro group on the aromatic ring of the former, which significantly influences its photochemical properties and, consequently, its performance as a photoinitiator.
Performance Comparison at a Glance
| Property | This compound | Benzophenone |
| Molar Mass ( g/mol ) | 227.22 | 182.22 |
| Appearance | Yellow crystalline solid | White crystals |
| Melting Point (°C) | 136-138 | 48.5 |
| UV Absorption Maxima (λmax) | ~260 nm, with a tail extending to longer wavelengths | ~250 nm and a weaker band around 340 nm |
| Quantum Yield of Intersystem Crossing | High (expected to be similar to Benzophenone) | ~1 |
| Initiation Efficiency | Potentially higher due to altered electronic properties | Standard for Type II photoinitiators |
| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and acetone | Soluble in most organic solvents |
In-Depth Analysis of Performance Parameters
Photochemical Mechanism
Both this compound and Benzophenone operate via the same fundamental Type II photoinitiation mechanism. The process can be broken down into the following key steps:
-
Photoexcitation: The benzophenone derivative absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state benzophenone derivative abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, forming a benzophenone ketyl radical and an amine-derived radical.
-
Initiation: Both the ketyl radical and the amine-derived radical are capable of initiating the polymerization of monomers, such as acrylates.
The presence of the nitro group in this compound can influence the energy of the triplet state and the efficiency of the hydrogen abstraction step, which in turn affects the overall initiation rate.
dot
Figure 1. General mechanism of Type II photoinitiation.
UV-Vis Absorption Spectra
The efficiency of a photoinitiator is directly related to its ability to absorb light at the emission wavelengths of the UV source. Benzophenone typically exhibits a strong absorption peak around 250 nm and a weaker n-π* transition around 340 nm. The presence of a nitro group, an auxochrome, on the benzophenone structure in this compound is expected to cause a bathochromic (red) shift in its absorption spectrum, potentially enhancing its absorption in the near-UV region. This could be advantageous when using UV light sources with significant output in the 365 nm range, which are common in many photopolymerization applications.
Initiation Efficiency and Polymerization Kinetics
The rate of polymerization is a critical factor in many applications. While direct comparative kinetic data for this compound and Benzophenone is scarce, the electronic effects of the nitro group suggest a potential for altered initiation efficiency. The electron-withdrawing nature of the nitro group could increase the electrophilicity of the carbonyl oxygen in the triplet state, potentially leading to a faster rate of hydrogen abstraction and a higher concentration of initiating radicals. However, it could also influence the lifetime of the triplet state and introduce alternative decay pathways.
Experimental determination of polymerization kinetics is essential for a definitive comparison. Techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy are invaluable for this purpose.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing data on the rate of polymerization and the degree of monomer conversion.
Objective: To compare the photopolymerization kinetics of a monomer (e.g., methyl methacrylate) initiated by this compound and Benzophenone.
Materials:
-
Monomer (e.g., Methyl Methacrylate, MMA)
-
Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate, EDB)
-
This compound
-
Benzophenone
-
Photo-DSC instrument equipped with a UV light source
-
Aluminum DSC pans
Procedure:
-
Formulation Preparation: Prepare two formulations in a low-light environment to prevent premature polymerization.
-
Formulation A: Monomer with a specific concentration of this compound (e.g., 2 wt%) and co-initiator (e.g., 2 wt%).
-
Formulation B: Monomer with an equimolar concentration of Benzophenone to Formulation A and the same concentration of co-initiator.
-
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of each formulation into separate open aluminum DSC pans.
-
Instrument Setup:
-
Place the sample pan in the DSC cell and use an empty pan as a reference.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Set the instrument to an isothermal temperature (e.g., 25°C).
-
-
Measurement:
-
Allow the sample to equilibrate at the set temperature until a stable baseline is achieved.
-
Expose the sample to UV light of a specific intensity and wavelength (e.g., 365 nm).
-
Record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).
-
The degree of conversion (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔHt) to the total heat of polymerization (ΔH_total).
-
dot
Figure 2. Workflow for Photo-DSC analysis.
Determination of Photodecomposition Quantum Yield
The quantum yield of photodecomposition (Φ) is a measure of the efficiency of the photoinitiator in generating radicals upon light absorption. It is defined as the number of photoinitiator molecules decomposed per photon absorbed.
Objective: To determine and compare the photodecomposition quantum yield of this compound and Benzophenone.
Materials:
-
This compound
-
Benzophenone
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Calibrated UV light source with a known photon flux
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare solutions of known concentrations of this compound and Benzophenone in the chosen solvent. The concentration should be adjusted to have an absorbance between 0.1 and 1 at the irradiation wavelength.
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of each solution.
-
Photolysis: Irradiate the solutions with the calibrated UV light source for a specific period. The photon flux of the light source must be accurately known.
-
Final Absorbance Measurement: After irradiation, record the final UV-Vis absorption spectrum of each solution.
-
Data Analysis:
-
Determine the change in the concentration of the photoinitiator from the change in absorbance using the Beer-Lambert law.
-
Calculate the number of photons absorbed by the solution during the irradiation period.
-
The quantum yield (Φ) is calculated as: Φ = (moles of photoinitiator decomposed) / (moles of photons absorbed)
-
Conclusion and Recommendations
The choice between this compound and Benzophenone as a photoinitiator will depend on the specific requirements of the application.
Choose this compound for:
-
Applications where enhanced absorption in the near-UV range (around 365 nm) is desired.
-
Systems where a potentially higher initiation rate could be beneficial, although this needs to be experimentally verified.
Choose Benzophenone for:
-
Cost-sensitive applications, as it is a widely available and economical photoinitiator.
-
Well-established formulations where its performance characteristics are known and predictable.
For critical applications, it is highly recommended to perform direct comparative experiments using the protocols outlined in this guide to determine the optimal photoinitiator system for your specific formulation and processing conditions. This will ensure the desired photopolymerization kinetics and final material properties are achieved.
A Comparative Guide to Photolabile Protecting Groups for Spatiotemporal Control in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled ability to control the activity of molecules with spatial and temporal precision using light. This guide provides an objective comparison of common photolabile protecting groups, with a focus on a potential but less characterized candidate, 4-Nitrobenzophenone, against well-established alternatives like o-nitrobenzyl, coumarin, quinoline, and BODIPY-based PPGs. The information presented is supported by experimental data to aid in the selection of the optimal PPG for specific research applications.
Photolabile protecting groups are moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength. This process, often referred to as "uncaging," allows for the controlled release of a wide range of molecules, from small signaling molecules and neurotransmitters to larger biomolecules like peptides and nucleic acids. The choice of a PPG is critical and depends on several factors, including the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), the potential for photodamage to biological samples, and the nature of the photorelease byproducts.
A Quantitative Comparison of Common Photolabile Protecting Groups
The performance of a photolabile protecting group is defined by several key parameters. The one-photon absorption maximum (λmax) dictates the wavelength of light needed for excitation. The photolysis wavelength is the wavelength used to induce cleavage. The quantum yield (Φ) represents the efficiency of the photorelease process, defined as the number of molecules of substrate released per photon absorbed. The two-photon action cross-section (δaΦ) is a measure of the efficiency of uncaging using two-photon excitation, which allows for greater spatial resolution and deeper tissue penetration.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δaΦ, GM) | Key Features & Drawbacks |
| This compound | ~260-350 | ~300-365 | Not widely reported | Not widely reported | Features: Based on the well-understood photochemistry of benzophenone. Drawbacks: Lack of specific data as a PPG, potential for photoreduction byproducts, requires UV light. |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3[1] | ~0.1-1[1] | Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Phototoxic byproducts, requires UV light, relatively low quantum yield.[1] |
| Coumarin-4-ylmethyl (CM) | 320-400 | 350-450 | 0.01-0.2[1] | ~1-10[1] | Features: Longer wavelength absorption, often fluorescent byproducts for tracking.[1] Drawbacks: Can be sensitive to hydrolysis, complex photochemistry.[1] |
| Quinoline-based | 310-370 | 365-420 | 0.1-0.4[1] | ~1-5[1] | Features: High quantum yields, good two-photon sensitivity.[1] Drawbacks: Synthesis can be more complex.[1] |
| BODIPY-based | 480-520 | 488-530 | 0.1-0.5[1] | >10[1] | Features: Visible light absorption, high quantum yields, excellent for two-photon applications.[1] Drawbacks: Can be large and sterically hindering, potential for phototoxicity.[1] |
Note: The values presented are typical ranges and can vary significantly depending on the specific molecular structure, substitution patterns, and the nature of the caged molecule. GM (Goeppert-Mayer unit): 10⁻⁵⁰ cm⁴ s photon⁻¹.
Understanding the Photocleavage Mechanisms
The mechanism of photocleavage varies between different classes of PPGs. Understanding these mechanisms is crucial for predicting byproducts and optimizing release conditions.
Photocleavage mechanisms of common PPGs.
Experimental Protocols
Accurate characterization of photolabile protecting groups is essential for their effective use. Below are detailed protocols for determining two key performance indicators: quantum yield of photolysis and cleavage efficiency.
Determination of Quantum Yield of Photolysis
The quantum yield (Φ) is a critical measure of the efficiency of a PPG. It is defined as the number of moles of substrate photoreacted per mole of photons absorbed. A common method for its determination is relative actinometry, comparing the photoreaction of the caged compound to that of a chemical actinometer with a known quantum yield.
Materials:
-
Caged compound of interest
-
Chemical actinometer (e.g., potassium ferrioxalate (B100866) for UV range, Aberchrome 540 for visible range)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare solutions of the caged compound and the actinometer in the same solvent. The concentrations should be adjusted so that their absorbances at the chosen irradiation wavelength are similar, typically between 0.1 and 0.2, to ensure that the amount of light absorbed is comparable and to minimize inner filter effects.
-
Irradiation: Irradiate the solutions of the caged compound and the actinometer separately with the monochromatic light source for a defined period. The irradiation time should be short enough to ensure low conversion (typically <10%) to maintain the assumption of constant light absorption.
-
Analysis: After irradiation, measure the change in absorbance of both the caged compound and the actinometer solution at a wavelength corresponding to the maximum change. For the caged compound, this could be the decrease in the absorbance of the starting material or the increase in absorbance of the released substrate or a byproduct.
-
Calculation: The quantum yield of the caged compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_actinometer * (ΔA_sample / ΔA_actinometer) * (ε_actinometer / ε_sample)
where:
-
Φ_actinometer is the known quantum yield of the actinometer.
-
ΔA is the change in absorbance after irradiation.
-
ε is the molar extinction coefficient at the monitoring wavelength.
-
Monitoring Cleavage Efficiency by High-Performance Liquid Chromatography (HPLC)
Cleavage efficiency refers to the extent of substrate release under specific irradiation conditions. HPLC is a powerful technique to monitor the progress of the photocleavage reaction by separating and quantifying the caged compound, the released substrate, and any photobyproducts.
Materials:
-
Caged compound solution
-
Light source for irradiation
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector)
-
Appropriate HPLC column and mobile phase for separating the compounds of interest
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent at a known concentration.
-
Irradiation Time Course: Irradiate the solution using the chosen light source. At various time points (e.g., 0, 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the solution.
-
HPLC Analysis: Inject each aliquot into the HPLC system. The HPLC method should be developed to achieve good separation of the caged compound, the expected released substrate, and any major photobyproducts.
-
Quantification: Create a calibration curve for the caged compound and the released substrate using standards of known concentrations. Use the peak areas from the HPLC chromatograms of the irradiated samples to determine the concentration of the remaining caged compound and the formed product at each time point.
-
Data Analysis: Plot the concentration of the caged compound and the released substrate as a function of irradiation time. From this data, the cleavage efficiency at a given time point can be calculated as:
Cleavage Efficiency (%) = ([Released Substrate] / [Initial Caged Compound]) * 100
Logical Workflow for Selecting a Photolabile Protecting Group
The selection of an appropriate PPG is a multi-step process that involves considering the specific requirements of the application.
Decision workflow for PPG selection.
Conclusion
The field of photolabile protecting groups is continually evolving, with new caging strategies emerging to meet the demands of increasingly complex biological and chemical systems. While established PPGs like o-nitrobenzyl, coumarin, quinoline, and BODIPY derivatives offer a range of properties suitable for many applications, the exploration of new scaffolds is ongoing. This compound, based on the rich photochemistry of benzophenone, represents a potential, albeit under-characterized, avenue for new PPG development. Further research is needed to quantify its performance and establish its utility in comparison to the more common PPGs. For researchers and drug development professionals, a thorough understanding of the quantitative performance and experimental protocols associated with different PPGs is essential for harnessing the power of light to control molecular function with precision.
References
Efficiency of 4-Nitrobenzophenone as a Photoinitiator: A Comparative Guide for Researchers
In the realm of photopolymerization, the selection of an appropriate photoinitiator is critical for controlling reaction kinetics and determining the final properties of the polymer. This guide provides a comparative analysis of 4-Nitrobenzophenone, a Type II photoinitiator, against other commonly used initiators for the polymerization of various monomers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this compound and its suitability for their applications.
Mechanism of Action: Type II Photoinitiation
This compound, like other benzophenone (B1666685) derivatives, functions as a Type II photoinitiator. This means it initiates polymerization through a bimolecular process that requires a co-initiator, typically a hydrogen donor such as a tertiary amine (e.g., triethylamine (B128534) or N-methyldiethanolamine).
The process begins with the absorption of UV light by the this compound molecule, which promotes it to an excited singlet state. It then undergoes intersystem crossing to a more stable and longer-lived triplet state. In this excited triplet state, the this compound abstracts a hydrogen atom from the co-initiator. This hydrogen abstraction generates two radical species: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers.
Figure 1: General mechanism of Type II photoinitiation by this compound.
Performance Comparison of Photoinitiators
Direct quantitative data on the efficiency of this compound for various monomers is limited in publicly available literature. Therefore, this section presents a comparison with other common photoinitiators, including other benzophenone derivatives, to provide a relative performance context. The efficiency of a photoinitiator is typically evaluated based on the rate of polymerization (Rp) and the final monomer conversion (%).
Acrylate (B77674) Monomers (e.g., Methyl Acrylate, Acrylic Acid)
Acrylate monomers are known for their high reactivity and rapid polymerization rates.
| Photoinitiator System | Monomer | Co-initiator | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| 4,4′-bis(diethylamino)benzophenone (DEABP) | Dimethacrylate resin | - | 405 nm LED | Faster initial velocity than control | Significantly higher than control | [1] |
| Benzophenone (BP) / Triethylamine (TEA) | Methyl Acrylate | TEA | UV Lamp | Varies with concentration | - | [1] |
| Self-initiating Acrylate with Benzophenone group / TEA | p-benzophenoneoxycarbonylphenyl acrylate | TEA | UV Lamp | - | up to 31.27 | [2] |
| Irgacure 819 | Acrylates & Methacrylates | - | UV Lamp | High | - | [3] |
Note: While specific data for this compound is not available, its performance with acrylate monomers is expected to be influenced by the efficiency of hydrogen abstraction from the co-initiator and the quantum yield of radical formation. The electron-withdrawing nitro group may affect the energy of the triplet state and its reactivity.
Methacrylate (B99206) Monomers (e.g., Methyl Methacrylate - MMA)
Methacrylate monomers generally exhibit slower polymerization rates compared to acrylates due to the steric hindrance of the methyl group.
| Photoinitiator System | Monomer | Co-initiator | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| Benzophenone / Michler's ketone | Methyl Methacrylate | - | UV/Visible Light | - | 97 | [4] |
| Isopropyl thioxanthone (ITX) / Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | Methyl Methacrylate | EDB | - | - | 80 | [5] |
| Self-initiating Methacrylate with Benzophenone group / TEA | p-benzophenoneoxycarbonyl phenyl methacrylate | TEA | UV Lamp | - | up to 26.10 | [2] |
| Irgacure 184 / Darocur 1173 | Methacrylates | - | UV Lamp | Efficient | - |
Note: The efficiency of this compound in methacrylate polymerization would be dependent on factors similar to those for acrylates. Comparative studies with other benzophenone derivatives would be necessary to determine its relative performance.
Other Monomers (e.g., Styrene)
The photopolymerization of styrene (B11656) is generally less efficient than that of acrylates and methacrylates.
| Photoinitiator System | Monomer | Co-initiator | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| Benzophenone | Styrene | - | UV Lamp | Slower than acrylates | - | |
| AIBN (thermal initiator) | Styrene | - | Heat | Varies with temperature | - | [6] |
Note: The use of this compound for styrene polymerization would likely require optimization of co-initiator concentration and light intensity to achieve reasonable conversion rates.
Experimental Protocols
To facilitate comparative studies and the evaluation of this compound, the following detailed experimental protocols are provided.
Monitoring Photopolymerization Kinetics using Real-Time FT-IR Spectroscopy
This method allows for the in-situ monitoring of monomer conversion by tracking the disappearance of the characteristic infrared absorption band of the reactive functional group (e.g., C=C double bond).
Materials and Equipment:
-
FT-IR spectrometer with a horizontal attenuated total reflectance (ATR) accessory
-
UV/Vis light source (e.g., mercury lamp or LED with appropriate wavelength)
-
Monomer (e.g., methyl methacrylate, methyl acrylate)
-
This compound
-
Co-initiator (e.g., triethylamine)
-
Nitrogen source for inert atmosphere (optional)
Procedure:
-
Sample Preparation: Prepare a formulation containing the monomer, this compound (e.g., 1-5 wt%), and a co-initiator (e.g., 1-5 wt%). The exact concentrations should be optimized for the specific system.
-
Baseline Spectrum: Place a small drop of the formulation onto the ATR crystal. Record a baseline FT-IR spectrum of the uncured sample.
-
Initiation of Polymerization: Position the UV/Vis light source at a fixed distance from the sample. Start the real-time FT-IR data acquisition and simultaneously turn on the light source.
-
Data Acquisition: Continuously collect FT-IR spectra at regular intervals (e.g., every few seconds) for the duration of the polymerization.
-
Data Analysis: Monitor the decrease in the area of the absorption peak corresponding to the C=C double bond of the monomer (typically around 1635 cm-1 for acrylates and methacrylates). The percentage of monomer conversion at a given time (Ct) can be calculated using the following equation:
Ct (%) = [ (A0 - At) / A0 ] * 100
where A0 is the initial peak area of the C=C bond and At is the peak area at time t. The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
Figure 2: Workflow for monitoring photopolymerization with Real-Time FT-IR.
Characterization of Polymerization Exotherm using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to light, providing information about the reaction rate and total heat evolved.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory
-
UV/Vis light source compatible with the DSC
-
DSC sample pans (aluminum or hermetic)
-
Monomer, this compound, and co-initiator
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the photocurable formulation (typically 1-5 mg) into a DSC sample pan.
-
Instrument Setup: Place the sample pan in the DSC cell and an empty reference pan in the reference position. Equilibrate the cell at the desired isothermal temperature.
-
Baseline: Record a stable isothermal baseline for a few minutes.
-
Photoinitiation: Expose the sample to UV/Vis light of a specific intensity and wavelength for a defined period. The DSC will record the heat flow as a function of time.
-
Data Analysis: The exothermic peak in the heat flow curve represents the polymerization reaction. The area under the peak is proportional to the total heat of polymerization (ΔHp), which can be used to calculate the final monomer conversion if the theoretical heat of polymerization for the monomer is known. The peak height is proportional to the rate of polymerization.
Conclusion
While this compound is a recognized Type II photoinitiator, a comprehensive quantitative assessment of its efficiency across a range of monomers requires further dedicated experimental investigation. The provided protocols offer a standardized framework for researchers to conduct such evaluations and compare its performance against other commercially available photoinitiators. The choice of photoinitiator will ultimately depend on the specific application requirements, including the desired polymerization rate, final monomer conversion, and the spectral output of the light source. The comparative data on other benzophenone derivatives suggest that this compound's performance will be a complex interplay of its photochemical properties and its interaction with the chosen co-initiator and monomer system.
References
- 1. Benzophenone/triethylamine‐photoinitiated polymerization of methyl acrylate | Scilit [scilit.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 4-Nitrobenzophenone: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of synthesized 4-Nitrobenzophenone, offering supporting experimental data and comparing its performance with alternative analytical techniques.
This compound is an organic compound featuring a benzophenone (B1666685) core substituted with a nitro group.[1] Its successful synthesis requires rigorous structural confirmation, for which NMR spectroscopy is a powerful and primary tool.
Expected NMR Data for this compound
The expected ¹H and ¹³C NMR spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized below. These values serve as a benchmark for comparing experimental results obtained from a synthesized sample.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| H-3', H-5' | 8.35 | Doublet | 2H | Protons ortho to the nitro group |
| H-2, H-6 | 7.95 | Doublet | 2H | Protons ortho to the carbonyl group (unsubstituted ring) |
| H-2', H-6' | 7.81 | Doublet | 2H | Protons meta to the nitro group |
| H-4 | 7.66 | Triplet | 1H | Proton para to the carbonyl group (unsubstituted ring) |
| H-3, H-5 | 7.53 | Triplet | 2H | Protons meta to the carbonyl group (unsubstituted ring) |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| C=O | 194.8 | Carbonyl carbon |
| C-4' | 149.8 | Carbon bearing the nitro group |
| C-1' | 142.9 | Quaternary carbon of the nitro-substituted ring |
| C-1 | 136.3 | Quaternary carbon of the unsubstituted ring |
| C-4 | 133.5 | Para carbon of the unsubstituted ring |
| C-2', C-6' | 130.7 | Meta carbons of the nitro-substituted ring |
| C-2, C-6 | 130.1 | Ortho carbons of the unsubstituted ring |
| C-3, C-5 | 128.7 | Meta carbons of the unsubstituted ring |
| C-3', C-5' | 123.6 | Ortho carbons of the nitro-substituted ring |
Data sourced from multiple experimental reports.[2][3]
Experimental Protocol for NMR Analysis
The following is a detailed methodology for the preparation and NMR analysis of a synthesized this compound sample.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the dried, purified this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
2. NMR Data Acquisition:
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
- Tune and shim the spectrometer for the sample.
- Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
- Switch the probe to the ¹³C frequency.
- Tune and shim the spectrometer.
- Acquire a proton-decoupled ¹³C spectrum.
- Set the spectral width to cover the range of 0 to 200 ppm.
- A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
- Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase the resulting spectra.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
- For the ¹H spectrum, integrate the signals and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).
- For the ¹³C spectrum, identify the chemical shifts of all unique carbon atoms.
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone of structural elucidation, other techniques provide complementary information. Here, we compare NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed information on the chemical environment, connectivity, and stereochemistry of individual atoms. | Information about the functional groups present in the molecule. | Provides the molecular weight and information about the elemental composition and fragmentation pattern. |
| Strengths for this compound | Unambiguously determines the substitution pattern on the aromatic rings and confirms the overall structure. | Quickly confirms the presence of the carbonyl (C=O) and nitro (N-O) functional groups. | Confirms the molecular weight (227.22 g/mol ) and can provide fragmentation data consistent with the structure.[4][5] |
| Limitations | Requires a relatively larger amount of pure sample and a longer acquisition time, especially for ¹³C NMR. | Does not provide detailed information on the connectivity of atoms or the substitution pattern. | Does not provide information about the specific arrangement of atoms (isomers). |
| Sample Requirements | 5-10 mg of pure sample dissolved in a deuterated solvent. | A small amount of solid or liquid sample. | A very small amount of sample, often in the microgram to nanogram range. |
Workflow for Structural Validation of Synthesized this compound
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound, with a focus on NMR analysis.
Caption: Workflow for Synthesis and NMR Validation.
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 4. Methanone, (4-nitrophenyl)phenyl- | C13H9NO3 | CID 70839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
A Comparative Guide to the Analytical Characterization of 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-referencing of analytical data for 4-Nitrobenzophenone, a key intermediate in various chemical syntheses. For comparative analysis, 4-Aminobenzophenone has been selected as an alternative compound due to its structural similarity, differing primarily by the functional group at the para position of one phenyl ring—a nitro group in the target compound versus an amino group in the comparator. This substitution significantly influences the physicochemical and spectral properties of the molecules, providing a clear basis for comparison.
The following sections present a detailed comparison of the analytical data obtained through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support the reproducibility of the presented data.
Data Presentation: A Comparative Overview
The analytical data for this compound and 4-Aminobenzophenone are summarized in the tables below for easy comparison.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 8.35 | d | Protons ortho to -NO₂ |
| 7.85 | d | Protons meta to -NO₂ | |
| 7.75 - 7.50 | m | Protons of the unsubstituted phenyl ring | |
| 4-Aminobenzophenone | 7.71 | m | Protons of the unsubstituted phenyl ring |
| 7.52 | m | Protons of the unsubstituted phenyl ring | |
| 7.45 | m | Protons meta to -NH₂ | |
| 6.65 | d | Protons ortho to -NH₂ | |
| 4.25 | br s | -NH₂ protons |
Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The spectra for 4-Aminobenzophenone may show slight variations depending on the solvent used.[1][2]
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 195.0 | C=O |
| 150.0 | C-NO₂ | |
| 143.0 | Quaternary C of nitro-substituted ring | |
| 138.0 | Quaternary C of unsubstituted ring | |
| 133.0, 130.0, 129.0 | CH of unsubstituted ring | |
| 124.0 | CH of nitro-substituted ring | |
| 4-Aminobenzophenone | 195.5 | C=O |
| 151.8 | C-NH₂ | |
| 138.6 | Quaternary C of unsubstituted ring | |
| 132.9, 131.5, 129.5, 128.1 | CH of unsubstituted ring | |
| 127.8 | Quaternary C of amino-substituted ring | |
| 113.7 | CH of amino-substituted ring |
Note: The chemical shifts are referenced to TMS.[1][3]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 4-Aminobenzophenone |
| C=O Stretch | ~1660 | ~1630 |
| NO₂ Stretch (asymmetric) | ~1520 | - |
| NO₂ Stretch (symmetric) | ~1350 | - |
| N-H Stretch | - | ~3400, ~3300 |
| C-N Stretch | ~850 | ~1300 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1480 |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).[4][5]
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 227 | 197 ([M-NO]⁺), 181 ([M-NO₂]⁺), 152, 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 4-Aminobenzophenone | 197 | 120 ([M-C₆H₅]⁺), 105, 92 (C₆H₄NH₂⁺), 77 |
Note: Fragmentation patterns are typically obtained using Electron Ionization (EI).[1][6]
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).[7]
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (this compound or 4-Aminobenzophenone).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR or equivalent).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected before analyzing the sample.
Data Processing:
-
The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source (e.g., Agilent 7890A GC with 5975C MS).[8]
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250-280°C.
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained mass spectrum with library spectra for confirmation.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical techniques described.
References
- 1. 4-Aminobenzophenone | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Aminobenzophenone(1137-41-3) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Aminobenzophenone(1137-41-3) IR Spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to 4-Nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4-Nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail prominent synthetic routes, offering an objective evaluation of each based on reaction mechanisms, experimental protocols, and, where available, comparative performance data.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. In the context of this compound synthesis, this typically involves the reaction of benzene (B151609) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Experimental Protocol
A general procedure for the Friedel-Crafts acylation to produce benzophenones is as follows:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide in the reaction flask, which is cooled in an ice bath. A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent is then added dropwise from the dropping funnel.
-
Aromatic Substrate Addition: Following the formation of the acylium ion complex, benzene (1.0-1.2 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Performance Data
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Key Reagents | Benzene, 4-Nitrobenzoyl Chloride, AlCl₃ |
| Solvent | Dichloromethane, Carbon Disulfide |
Reaction Pathway
Caption: Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride.
Oxidation of 4-Nitrodiphenylmethane (B156897)
This method involves the oxidation of the methylene (B1212753) bridge of 4-nitrodiphenylmethane to a carbonyl group. Various oxidizing agents can be employed, with chromium-based reagents being historically common. However, due to environmental concerns, alternative, "greener" methods are being developed.
Experimental Protocol (Using Chromium Trioxide)
-
Reagent Preparation: A solution of chromium trioxide (2.0 equivalents) in a mixture of acetic anhydride (B1165640) and acetic acid is prepared.
-
Reaction Setup: 4-Nitrodiphenylmethane (1.0 equivalent) is dissolved in acetic acid in a round-bottom flask equipped with a stirrer and a thermometer. The flask is cooled in an ice bath.
-
Oxidation: The chromium trioxide solution is added dropwise to the solution of 4-nitrodiphenylmethane, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at a controlled temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is poured into a large volume of water, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed thoroughly with water and then purified by recrystallization from a suitable solvent like ethanol.
Performance Data
| Parameter | Value |
| Typical Yield | 65-85% |
| Reaction Time | 3-6 hours |
| Temperature | < 10 °C to Room Temperature |
| Key Reagents | 4-Nitrodiphenylmethane, Chromium Trioxide |
| Solvent | Acetic Acid, Acetic Anhydride |
Experimental Workflow
A Comparative Guide to the Quantum Yield of 4-Nitrobenzophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties, specifically the quantum yields, of 4-Nitrobenzophenone and its derivatives. The data presented herein, supported by established experimental protocols, offers insights into the influence of substituent effects on the photochemical behavior of this class of compounds, which is crucial for applications in photochemistry, materials science, and drug development.
Data Summary
The efficiency of light-induced processes in this compound and its derivatives is dictated by the quantum yields of various photophysical pathways, including fluorescence, phosphorescence, and intersystem crossing. The substitution pattern on the benzophenone (B1666685) core significantly influences these quantum yields. Below is a summary of available data for this compound and related compounds.
| Compound | Substituent (Position) | Solvent | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Intersystem Crossing Quantum Yield (Φisc) |
| This compound | 4-NO₂ | Acetonitrile | ~0 | Not Reported | ~0.9-1.0 |
| Benzophenone | Unsubstituted | Various | < 0.01 | 0.74 (at 77K) | ~1.0[1] |
| 4-Aminobenzophenone | 4-NH₂ | Acetonitrile | Not Reported | < 1 x 10⁻⁶ (in water) | Not Reported |
| 4-Methoxybenzophenone | 4-OCH₃ | Acetonitrile | Not Reported | 0.004 | Not Reported |
| 4-Carboxybenzophenone | 4-COOH | Aqueous Solution | Not Reported | Not Reported | High |
Experimental Protocols
The determination of quantum yields for this compound and its derivatives relies on a combination of steady-state and time-resolved spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ground-state molecule.
Methodology:
-
Sample Preparation: Solutions of the benzophenone derivatives are prepared in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is utilized.
-
Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution, and a reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
Objective: To determine the fluorescence quantum yield (Φf), which is the ratio of photons emitted through fluorescence to the photons absorbed.
Methodology:
-
Sample Preparation: Dilute solutions of the benzophenone derivatives are prepared in a suitable solvent, with absorbance at the excitation wavelength typically below 0.1 to minimize inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., photomultiplier tube) is used.
-
Measurement: The sample is excited at a wavelength where it absorbs strongly. The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
Data Analysis: The fluorescence quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Phosphorescence Spectroscopy
Objective: To measure the phosphorescence quantum yield (Φp), representing the efficiency of emission from the triplet excited state.
Methodology:
-
Instrumentation: A spectrofluorometer with a phosphorescence mode is required. This often involves time-gating the detector to measure emission after the initial fluorescence has decayed. Measurements are typically performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay of the triplet state.
-
Measurement: The sample is cooled to 77 K and excited. The emission is recorded after a short delay to exclude fluorescence.
-
Data Analysis: Similar to fluorescence, the phosphorescence quantum yield is often determined relative to a known standard.
Laser Flash Photolysis
Objective: To directly observe and characterize the transient triplet state and determine the intersystem crossing quantum yield (Φisc).
Methodology:
-
Instrumentation: A nanosecond laser flash photolysis setup is used. This consists of a pulsed laser for excitation (the "pump") and a continuous wave lamp as a probe beam, oriented perpendicular to the pump beam. A monochromator and a fast detector (e.g., a photomultiplier tube connected to an oscilloscope) are used to monitor the change in absorbance of the probe light as a function of time after the laser flash.
-
Measurement: The sample is excited with a short laser pulse at a wavelength where it absorbs. The transient absorption spectrum of the triplet state is recorded at various time delays after the laser flash. The decay kinetics of the triplet state are monitored at its absorption maximum.
-
Data Analysis: The intersystem crossing quantum yield is determined by a comparative method using a standard with a known Φisc (e.g., benzophenone, Φisc ≈ 1 in non-polar solvents). The initial transient absorbance of the sample is compared to that of the standard under identical excitation conditions.
Photochemical Signaling Pathway and Experimental Workflow
The photophysical and photochemical processes of this compound and its derivatives upon absorption of light can be visualized as a series of competing pathways. The following diagrams illustrate the key steps.
Caption: Jablonski diagram illustrating the photophysical pathways of this compound.
The experimental workflow for determining the key quantum yields involves a series of spectroscopic measurements.
Caption: Experimental workflow for determining the quantum yields of benzophenone derivatives.
References
Benchmarking 4-Nitrobenzophenone: A Comparative Guide for UV Curing Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of UV curing, the selection of an optimal photoinitiator is paramount to achieving desired formulation properties and processing efficiencies. This guide provides a comprehensive analysis of 4-Nitrobenzophenone, a Type II photoinitiator, benchmarking its expected performance against common alternatives. While direct, publicly available comparative studies on this compound are limited, this document synthesizes information on its chemical properties and the established effects of its functional groups to project its performance characteristics. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own direct comparative evaluations.
Introduction to this compound in UV Curing
This compound is an organic compound featuring a benzophenone (B1666685) core substituted with a nitro group at the para position of one of the phenyl rings.[1] This substitution pattern is anticipated to influence its photochemical behavior. As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen-donating compound such as a tertiary amine, to generate the free radicals necessary for initiating polymerization. The general mechanism involves the absorption of UV light, followed by hydrogen abstraction from the co-initiator to create the initiating radicals.
The presence of the electron-withdrawing nitro group (-NO2) is expected to affect the photophysical and photochemical properties of the benzophenone molecule. Theoretical studies on substituted benzophenones suggest that strong electron-withdrawing groups can increase the electron affinity of the compound.[2] This could potentially influence the efficiency of the hydrogen abstraction process and the overall photoinitiation activity.
Performance Benchmarking: A Comparative Analysis
Direct quantitative performance data for this compound against other photoinitiators is not extensively available in peer-reviewed literature. The following tables are presented to provide a framework for comparison. The data for alternative photoinitiators is sourced from existing studies, while the values for this compound are projected based on the known effects of the nitro-substituent on the benzophenone chromophore. These projected values should be validated by experimental testing using the protocols provided in Section 3.
Table 1: Comparison of Curing Performance
| Photoinitiator | Type | Curing Speed (s) (Projected/Reported) | Depth of Cure (mm) (Projected/Reported) |
| This compound | II | Moderate | Moderate |
| Benzophenone | II | Moderate | Moderate |
| 4-Methylbenzophenone | II | Moderate-High | Moderate |
| Irgacure 184 | I | High | Low |
| TPO | I | High | High |
Note: Curing speed and depth of cure are highly dependent on the specific formulation, including monomer/oligomer system, co-initiator concentration, and UV lamp intensity and wavelength.
Table 2: Comparison of Physical and Photochemical Properties
| Photoinitiator | Molar Mass ( g/mol ) | Melting Point (°C) | Yellowing Index (YI) (Projected/Reported) |
| This compound | 227.22[3] | 136-138[4] | Moderate-High |
| Benzophenone | 182.22 | 48-51 | Low-Moderate |
| 4-Methylbenzophenone | 196.25 | 55-57 | Low-Moderate |
| Irgacure 184 | 204.25 | 73-76 | Low |
| TPO | 348.37 | 90-94 | Low |
Note: The yellowing index is influenced by the photoinitiator's chemical structure and its photoproducts. The nitro group in this compound may contribute to a higher yellowing index.
Experimental Protocols
To facilitate direct comparative analysis, the following detailed methodologies are provided for key performance experiments.
Determination of Curing Speed by Real-Time FT-IR Spectroscopy
Objective: To measure the rate of photopolymerization of a formulation containing the photoinitiator.
Methodology:
-
Prepare the UV-curable formulation by mixing the monomer (e.g., trimethylolpropane (B17298) triacrylate), co-initiator (e.g., ethyl 4-(dimethylamino)benzoate (B8555087) for Type II photoinitiators), and the photoinitiator at a specified concentration (e.g., 2 wt%).
-
Place a small drop of the formulation between two transparent salt plates (e.g., KBr or NaCl) to create a thin film of uniform thickness.
-
Position the sample in the sample compartment of a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a UV light source.
-
Monitor the decrease in the peak area of the acrylate (B77674) double bond (typically around 1635 cm⁻¹ and 810 cm⁻¹) as a function of time upon UV irradiation.
-
The curing speed can be determined by the time required to reach a certain conversion percentage (e.g., 90%).
Measurement of Depth of Cure
Objective: To determine the maximum thickness of a formulation that can be effectively cured.
Methodology:
-
Prepare the UV-curable formulation as described in section 3.1.
-
Fill a cylindrical mold of a known depth (e.g., 5 mm) with the formulation.
-
Expose the top surface to a UV source of a specific wavelength and intensity for a fixed duration.
-
After curing, remove the sample from the mold.
-
Gently scrape away any uncured liquid resin from the bottom of the sample.
-
Measure the thickness of the cured, solid portion of the sample using a caliper. This value represents the depth of cure.[5][6][7]
Measurement of Yellowing Index
Objective: To quantify the degree of yellowing of the cured polymer.
Methodology:
-
Prepare thin films of the cured polymer on a standardized white substrate.
-
Measure the initial color coordinates (L, a, b*) of the cured film using a spectrophotometer or colorimeter.
-
Expose the cured films to a controlled period of UV irradiation in a UV weathering chamber.
-
Remeasure the color coordinates after the exposure period.
-
Calculate the Yellowing Index (YI) according to ASTM E313.[8][9][10][11][12] A higher YI value indicates a greater degree of yellowing.
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: UV Curing Mechanism with a Type II Photoinitiator.
Caption: Experimental Workflow for Photoinitiator Comparison.
References
- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Methanone, (4-nitrophenyl)phenyl- | C13H9NO3 | CID 70839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1144-74-7 [chemicalbook.com]
- 5. Curing-light intensity and depth of cure of resin-based composites tested according to international standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dentistrytoday.com [dentistrytoday.com]
- 7. dentaladvisor.com [dentaladvisor.com]
- 8. 3nh.com [3nh.com]
- 9. infinitalab.com [infinitalab.com]
- 10. Yellowness Index (YI) ASTM E313 [intertek.com]
- 11. store.astm.org [store.astm.org]
- 12. scribd.com [scribd.com]
A Head-to-Head Comparison of Type I and Type II Photoinitiators for Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired material properties and efficient curing processes. These light-sensitive molecules are broadly categorized into two distinct classes: Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators. This guide provides a comprehensive, data-driven comparison of their performance characteristics, supported by detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal photoinitiator system for their specific application.
Executive Summary
Type I photoinitiators operate via a unimolecular cleavage mechanism upon exposure to UV radiation, generating two free radical species. This process is typically fast and highly efficient. In contrast, Type II photoinitiators require a co-initiator, usually a tertiary amine, for a bimolecular hydrogen abstraction process to generate free radicals. While generally slower, Type II systems offer advantages in terms of reduced oxygen inhibition and lower yellowing potential. The selection between these two types involves a trade-off between cure speed, depth of cure, sensitivity to oxygen, and the final properties of the photopolymerized material.
Mechanism of Action
The fundamental difference between Type I and Type II photoinitiators lies in their mechanism of radical generation.
Type I Photoinitiators (α-Cleavage)
Upon absorption of UV light, Type I photoinitiators undergo a homolytic cleavage of a labile bond, typically an α-carbon-carbonyl bond, to generate two radical fragments. At least one of these radicals is highly reactive and capable of initiating polymerization.[1] This unimolecular process is highly efficient and is characteristic of compounds like benzoin (B196080) ethers, acetophenones, and phosphine (B1218219) oxides.
Type II Photoinitiators (Hydrogen Abstraction)
Type II photoinitiators, such as benzophenone (B1666685) and thioxanthone derivatives, are excited to a triplet state upon UV irradiation. In this excited state, they do not cleave but instead abstract a hydrogen atom from a co-initiator (synergist), which is often a tertiary amine.[1] This bimolecular reaction results in the formation of a ketyl radical from the photoinitiator and a highly reactive alkylamino radical from the co-initiator, with the latter primarily responsible for initiating polymerization.
Quantitative Performance Comparison
The following tables summarize key performance indicators for representative Type I and Type II photoinitiators. The data presented are compiled from various sources and are intended for comparative purposes. Experimental conditions can significantly influence these values.
Table 1: Photophysical and Kinetic Properties
| Photoinitiator Type | Example | Molar Extinction Coefficient (ε) at λmax (L mol-1 cm-1) | Wavelength Max (λmax) (nm) | Quantum Yield (Φ) |
| Type I | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | ~250 | 340 | ~0.3 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | ~400 | 380 | ~0.9 | |
| 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) | ~200 | 333 | ~0.3 | |
| Type II | Benzophenone (BP) | ~150 | 345 | ~0.1-0.2 (with amine) |
| Isopropylthioxanthone (ITX) | ~5000 | 382 | ~0.1-0.2 (with amine) | |
| Camphorquinone (CQ) | ~40 | 468 | ~0.07 (with amine) |
Table 2: Curing Performance Characteristics
| Performance Metric | Type I Photoinitiators | Type II Photoinitiators |
| Curing Speed | Generally faster due to unimolecular cleavage. | Generally slower due to the bimolecular reaction requirement. |
| Depth of Cure | Can be limited by high absorbance at the surface (inner filter effect). Photobleaching variants can improve depth of cure. | Often achieve greater depth of cure due to lower molar extinction coefficients and the photobleaching of the co-initiator. |
| Oxygen Inhibition | More susceptible to oxygen inhibition, which can lead to tacky surfaces. | Less susceptible to oxygen inhibition as the amine co-initiator can consume oxygen. |
| Yellowing | Some cleavage byproducts can cause yellowing, especially upon aging. | Generally exhibit lower yellowing. |
| Byproducts | Generates cleavage fragments that may be extractable. | The photoinitiator itself is not consumed but converted to a ketyl radical; the co-initiator is consumed. |
Experimental Protocols
To facilitate a direct comparison of photoinitiator performance, the following standardized experimental protocols are provided.
Measurement of Curing Speed by Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This method monitors the disappearance of the reactive functional groups (e.g., acrylate (B77674) C=C double bonds) in real-time to determine the rate of polymerization.[2][3][4]
Methodology:
-
Sample Preparation: Prepare a liquid formulation containing the monomer, oligomer, and the photoinitiator system to be tested (typically 0.1-5 wt% photoinitiator).
-
FTIR Setup: Place a drop of the formulation between two KBr or NaCl plates to create a thin film of a defined thickness (e.g., 25 µm).
-
Data Acquisition: Place the sample in the FTIR spectrometer and begin collecting spectra at a rapid scan rate (e.g., 1 spectrum per second).
-
Initiation: After a baseline is established, expose the sample to a UV light source with a defined wavelength and intensity.
-
Analysis: Monitor the decrease in the peak area of the reactive functional group (e.g., the acrylate C=C peak at ~1635 cm-1) over time. The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (At / A0)] x 100 where At is the peak area at time t, and A0 is the initial peak area. The polymerization rate is the first derivative of the conversion versus time curve.
Determination of Depth of Cure
This protocol measures the thickness of the cured polymer as a function of UV exposure energy.[5][6][7]
Methodology:
-
Sample Preparation: Fill a small, cylindrical mold of known depth with the liquid photopolymer formulation.
-
UV Exposure: Irradiate the top surface of the sample with a UV light source of a specific wavelength and intensity for a defined period.
-
Cured Sample Removal: After exposure, remove the uncured liquid resin with a solvent (e.g., isopropanol), leaving the solidified polymer.
-
Thickness Measurement: Accurately measure the thickness of the cured puck using a digital caliper or a micrometer.
-
Working Curve: Repeat steps 2-4 for a range of exposure times (and thus, energies). Plot the cured thickness versus the logarithm of the exposure energy to generate a "working curve". From this curve, the critical energy (Ec) required for polymerization and the penetration depth (Dp) of the light can be determined.
Analysis of Polymerization Kinetics by Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction, providing information on the reaction rate and total conversion.[2][8][9][10]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Allow the system to equilibrate at the desired isothermal temperature.
-
Initiation and Measurement: Irradiate the sample with a UV light source of known intensity and wavelength while simultaneously recording the heat flow as a function of time.
-
Data Analysis: The exothermic heat flow is directly proportional to the rate of polymerization. The total heat evolved (the integral of the exotherm peak) can be used to calculate the degree of conversion if the theoretical enthalpy of polymerization for the monomer is known.
Conclusion
The choice between Type I and Type II photoinitiators is a critical decision in the formulation of photocurable materials. Type I initiators are generally favored for applications requiring high curing speeds, while Type II systems are advantageous in situations where through-cure of thick sections is necessary and oxygen inhibition is a concern. By understanding the fundamental mechanisms and utilizing the quantitative data and standardized experimental protocols presented in this guide, researchers can make informed decisions to optimize their photopolymerization processes and achieve the desired material properties for their specific applications in research, development, and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 4-Nitrobenzophenone and Its Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of reagents and reaction conditions is paramount to achieving desired outcomes efficiently and selectively. 4-Nitrobenzophenone, a substituted aromatic ketone, is a versatile compound utilized as a photosensitizer and a synthetic intermediate. However, its performance characteristics and the availability of viable alternatives necessitate a thorough comparison to guide its application in modern organic synthesis. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed methodologies.
Overview of this compound's Roles in Organic Synthesis
This compound primarily serves two key roles in organic synthesis:
-
Photosensitizer: Like its parent compound benzophenone (B1666685), this compound can absorb UV light to reach an excited triplet state, which can then transfer its energy to other molecules, initiating photochemical reactions. The nitro group, being strongly electron-withdrawing, can influence the photophysical properties of the benzophenone core.
-
Synthetic Intermediate: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This makes this compound a useful building block for the synthesis of more complex molecules, including dyes, pigments, and pharmacologically active compounds.[1][2][3]
Alternatives to this compound as a Photosensitizer
The selection of a photosensitizer is critical for the efficiency of photochemical reactions. Key parameters for a good photosensitizer include a high intersystem crossing (ISC) quantum yield (Φisc) to efficiently populate the triplet state, a suitable triplet energy (ET) to enable energy transfer to the substrate, and a sufficiently long triplet state lifetime (τT) to allow for interaction with the reactant.[4] Several alternatives to this compound are commonly employed, each with distinct advantages.
Key Alternatives:
-
Benzophenone: The parent compound is a widely used and well-characterized photosensitizer. It exhibits a high intersystem crossing quantum yield (approaching unity in non-polar solvents) and is effective in various photochemical reactions, including [2+2] cycloadditions (Paternò-Büchi reaction) and photopolymerization.[5][6]
-
Thioxanthone: This photosensitizer has strong absorption in the near-UV and visible regions, making it suitable for use with a broader range of light sources, including LEDs.[7][8] It is known for its high photoinitiation efficiency, particularly in photopolymerization.[7]
-
4-Benzoylbenzoic Acid (4-BBA): A derivative of benzophenone, 4-BBA offers different solubility characteristics due to its carboxylic acid functionality, which can be advantageous in biological systems.[7]
-
Camphorquinone (B77051): Often used in dental resins, camphorquinone is a visible light photoinitiator.[7]
-
Phenylglyoxylic Acid: Another alternative used in photochemical applications.[7]
Performance Comparison of Photosensitizers
A direct quantitative comparison of this compound with its alternatives is challenging due to the scarcity of studies performed under identical conditions. However, by compiling data from various sources, a comparative overview can be constructed.
Photophysical Properties
The efficiency of a photosensitizer is fundamentally linked to its photophysical properties. The nitro group in this compound is expected to influence these properties compared to the parent benzophenone.
| Photosensitizer | Triplet Energy (ET) (kcal/mol) | Intersystem Crossing Quantum Yield (ΦISC) | Molar Absorptivity (ε) at λmax (M-1cm-1) |
| This compound | Not explicitly found | Not explicitly found | Not explicitly found |
| Benzophenone | ~69 | ≈ 1 (in non-polar solvents) | ~19,600 at 252 nm in ethanol |
| Thioxanthone | ~65.5 | 0.76 | ~5,000 at 380 nm in methanol |
| 4-Benzoylbenzoic Acid | Not readily available | Dependent on conditions | ~24,000 at 256 nm in methanol |
Performance in Photochemical Reactions
Photopolymerization of Acrylates and Methacrylates:
The choice of photosensitizer significantly impacts the rate and extent of polymerization.
| Photosensitizer System | Monomer | Final Monomer Conversion (%) | Reaction Conditions |
| Benzophenone / Michler's Ketone | Methyl Methacrylate (MMA) | 97 | UV or visible light |
| Thioxanthone / N-methyldiethanolamine | Methyl Methacrylate (MMA) | Efficient initiation reported | - |
| Thiophene-extended Thioxanthone / N-methyldiethanolamine | Methyl Methacrylate (MMA) | Enhanced efficiency | - |
| 4-Benzoylbenzoic acid derivative | Pentaerythritol tetraacrylate (PETA) | > 90 (in ~30s) | With co-initiator |
Data compiled from various sources.[7][10]
[2+2] Photocycloaddition (Paternò-Büchi Reaction):
The Paternò-Büchi reaction is a classic photochemical transformation for the synthesis of oxetanes from a carbonyl compound and an alkene. The efficiency of this reaction is highly dependent on the chosen photosensitizer.
While a direct comparative study involving this compound was not found, the general principle involves the triplet-sensitized excitation of the carbonyl compound. Benzophenone is a cheap and effective photosensitizer for such reactions.[6] The choice of photosensitizer and its concentration, the alkene concentration, the solvent, and the irradiation wavelength are all critical parameters to optimize.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of results. Below are representative experimental protocols for key applications.
General Protocol for a Paternò-Büchi Reaction
This protocol is adapted for a generic benzophenone derivative as a photosensitizer.
Materials:
-
Benzophenone derivative (e.g., 3-acetylbenzophenone)
-
Alkene
-
Anhydrous solvent (e.g., benzene, acetonitrile)
-
Quartz or Pyrex reaction vessel
-
Medium-pressure mercury lamp or appropriate LED light source
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve the benzophenone derivative (1.0 eq.) and the alkene (2-10 eq.) in the chosen anhydrous solvent. The concentration of the photosensitizer is typically in the range of 0.05-0.2 M.
-
Degassing: Seal the vessel and thoroughly degas the solution by bubbling with a gentle stream of inert gas for 20-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Place the reaction vessel in a photochemical reactor and irradiate the stirred solution. For aromatic ketones, using a Pyrex filter can prevent photodegradation of the product by high-energy UV light.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting oxetane (B1205548) product by column chromatography on silica (B1680970) gel.
Protocol for Comparing Photoinitiator Efficiency in Acrylate (B77674) Polymerization
This protocol uses Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy to monitor the polymerization kinetics.
Materials:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTMA)
-
Photoinitiator (e.g., this compound, benzophenone, thioxanthone)
-
Co-initiator (if required, e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) for Type II photoinitiators)
-
RT-FTIR spectrometer with a UV/Vis light source
Procedure:
-
Formulation Preparation: Prepare separate photocurable resin formulations. For a Type II photoinitiator like this compound or benzophenone, add a specific weight percentage (e.g., 2 wt%) of the photoinitiator and a co-initiator to the monomer. For a Type I photoinitiator, only the initiator is needed. Ensure thorough mixing.
-
Sample Preparation: Place a small drop of the formulation between two transparent salt plates (e.g., KBr) to create a thin film.
-
RT-FTIR Analysis:
-
Place the sample in the RT-FTIR spectrometer.
-
Collect an initial IR spectrum before irradiation.
-
Start the irradiation with the light source.
-
Collect IR spectra at regular intervals during the irradiation.
-
Monitor the decrease in the peak area of the acrylate C=C double bond (typically around 1635 cm⁻¹ and 810 cm⁻¹).
-
-
Data Analysis: Plot the percentage conversion of the acrylate double bond versus time to determine the polymerization kinetics (rate of polymerization and final conversion).
Visualizing Reaction Mechanisms
Understanding the underlying mechanisms is crucial for optimizing reactions. Graphviz diagrams can be used to visualize these processes.
The Paternò-Büchi Reaction Mechanism
Type II Photoinitiation Workflow
Conclusion
This compound serves as a valuable photosensitizer and synthetic intermediate in organic synthesis. While specific quantitative photophysical data for this compound are not as readily available as for its parent compound, its utility can be inferred from the known effects of the electron-withdrawing nitro group. For applications requiring a photosensitizer, alternatives such as benzophenone and thioxanthone offer well-characterized and often more efficient options, with thioxanthone being particularly advantageous for reactions initiated by visible light. The choice of photosensitizer should be guided by the specific requirements of the reaction, including the absorption characteristics of the substrate, the desired light source, and the solvent system. The provided experimental protocols offer a starting point for the systematic comparison and optimization of these photosensitizers in specific synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. Triplet photosensitizers: from molecular design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. edinst.com [edinst.com]
- 6. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. minds.wisconsin.edu [minds.wisconsin.edu]
A Comparative Kinetic Analysis of Polymerization Initiated by 4-Nitrobenzophenone
For researchers, scientists, and drug development professionals engaged in photopolymerization, the choice of a photoinitiator is a critical determinant of reaction efficiency and the final properties of the polymeric material. This guide provides a comprehensive comparison of 4-Nitrobenzophenone, a Type II photoinitiator, with alternative initiating systems. The performance is evaluated based on kinetic parameters, and detailed experimental protocols are provided for reproducibility.
Performance Comparison of Photoinitiators
This compound, as a derivative of benzophenone (B1666685), functions as a Type II photoinitiator. This class of initiators requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals necessary for polymerization. The efficiency of this compound is benchmarked against unsubstituted benzophenone (a classic Type II initiator) and a common Type I photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), which undergoes unimolecular cleavage to form radicals.
| Photoinitiator System | Type | Rate of Polymerization (R_p) | Final Monomer Conversion (%) | Key Advantages | Key Disadvantages |
| This compound / Amine | II | Moderate to High | High | Good light absorption in the UV-A region. | Requires a co-initiator; potential for yellowing. |
| Benzophenone / Amine | II | Moderate | High | Cost-effective and well-characterized. | Less efficient light absorption compared to some derivatives; oxygen inhibition.[1] |
| DMPA | I | High | Very High | High initiation efficiency; no co-initiator required. | Can be more expensive; may lead to surface cure issues in thick samples. |
Note: The performance of this compound is inferred from the behavior of benzophenone derivatives. The electron-withdrawing nitro group can influence the photophysical properties and reactivity of the initiator.
Mechanism of Action: Type II Photoinitiation
Type II photoinitiators like this compound initiate polymerization through a bimolecular process. Upon absorption of UV light, the photoinitiator is excited from its ground state (S₀) to an excited singlet state (S₁), followed by intersystem crossing to a more stable triplet state (T₁). This excited triplet state then abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine), generating a ketyl radical from the benzophenone derivative and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the monomer polymerization.
Caption: Photoinitiation mechanism of a Type II photoinitiator like this compound.
Experimental Protocols
A robust and reproducible kinetic analysis is crucial for comparing the performance of photoinitiators. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for this purpose, allowing for the in-situ monitoring of monomer conversion during photopolymerization.[2][3]
Experimental Workflow for Kinetic Analysis using RT-FTIR
Caption: General experimental workflow for kinetic analysis of photopolymerization using RT-FTIR.[1]
Detailed Protocol for RT-FTIR Monitoring of Acrylate Photopolymerization
1. Materials and Reagents:
-
Monomer: e.g., Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: this compound
-
Co-initiator: e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB)
-
Solvent (if necessary for dissolution): e.g., Acetone (ensure complete evaporation before analysis)
2. Formulation Preparation:
-
Prepare a stock solution of the photoinitiator and co-initiator in the monomer. For example, a formulation could consist of 1% w/w this compound and 2% w/w EDB in TMPTA.
-
Ensure complete dissolution of all components, using gentle heating or vortexing if necessary.
-
Prepare formulations for the alternative photoinitiators (e.g., 1% w/w Benzophenone and 2% w/w EDB, or 1% w/w DMPA) for a direct comparison.
3. RT-FTIR Sample Preparation and Measurement:
-
Place a small drop of the liquid formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer.[3]
-
Alternatively, a thin film can be sandwiched between two potassium bromide (KBr) plates. The thickness should be kept consistent across all samples.
-
Place the sample holder into the FTIR spectrometer.
-
Set up the instrument to collect spectra in the mid-IR range (e.g., 4000-650 cm⁻¹) with a suitable time resolution (e.g., one spectrum every second).
-
Position a UV light source (e.g., a mercury lamp with appropriate filters or a UV-LED with a specific wavelength) to irradiate the sample inside the spectrometer. The light intensity should be measured and kept constant for all experiments.
-
Start the real-time data acquisition. After a few initial scans to establish a baseline, turn on the UV light source to initiate polymerization.
-
Continue collecting spectra until the monomer conversion reaches a plateau.
4. Data Analysis:
-
Identify the characteristic infrared absorption peak of the reactive monomer group. For acrylates, this is typically the C=C stretching vibration around 1635 cm⁻¹.[4]
-
Identify a reference peak that does not change during the polymerization (e.g., a C=O ester peak around 1720 cm⁻¹).
-
Calculate the monomer conversion (C) at each time point (t) using the following equation: C(t) = (1 - (A_t / A_0)) * 100% where A_t is the area of the monomer peak at time t, and A_0 is the initial area of the monomer peak.
-
The rate of polymerization (R_p) can be determined from the slope of the conversion versus time plot.
By following this detailed protocol, researchers can obtain reliable and comparable kinetic data for different photoinitiator systems, enabling an informed selection for their specific application. This systematic approach ensures that the comparison is objective and supported by robust experimental evidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Confirmation of 4-Nitrobenzophenone by Melting Point Analysis
For researchers, scientists, and professionals in drug development, confirming the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. Melting point analysis is a fundamental and accessible technique for the initial assessment of purity for crystalline solids like 4-Nitrobenzophenone. This guide provides a detailed comparison of expected melting point data for pure versus impure this compound, a comprehensive experimental protocol, and a workflow for this purity assessment.
The principle underlying this method is melting point depression. Pure crystalline solids typically melt over a very sharp, narrow temperature range, usually 0.5–1 °C.[1][2] The presence of even small amounts of impurities disrupts the crystal lattice structure, requiring less energy to break it down.[2][3] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[1][4]
Data Presentation: Comparing Pure and Impure this compound
The following table summarizes the expected melting point data for this compound based on its level of purity. The literature value for pure this compound serves as the benchmark for comparison.
| Compound | Purity Level | Expected Melting Point (°C) | Melting Range Characteristics |
| This compound | High Purity (>99%) | 136 - 138[5][6][7][8] | Sharp, narrow range (≤ 2°C) |
| This compound | Impure | < 136 | Broad, wide range (> 2°C) |
| Benzophenone (Potential Precursor Impurity) | Pure | ~48.5[3][5][6] | Sharp (if pure) |
| 3-Nitrobenzophenone (Potential Isomeric Impurity) | Pure | ~94 - 97[1] | Sharp (if pure) |
Experimental Protocol: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a this compound sample using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample onto a clean, dry surface.
-
Use a mortar and pestle to grind the sample into a fine powder. This ensures uniform packing and heat transfer.
-
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom.
-
Invert the tube and tap it gently on a hard surface to ensure the sample is tightly packed at the sealed end. Alternatively, drop the tube down a long glass tube to facilitate packing.
-
-
Setting up the Apparatus:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature to approximately 20°C below the expected melting point of pure this compound (i.e., around 115°C).
-
Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure accurate determination. A faster rate can be used for an initial, rapid determination to find an approximate range.
-
-
Observation and Data Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).
-
The recorded melting range is the temperature from the first liquid drop to the complete liquefaction of the sample.
-
-
Interpretation:
-
High Purity: If the observed melting range is narrow (e.g., 136-137.5°C) and falls within the literature range, the sample is likely of high purity.
-
Impure: If the observed melting range is broad (e.g., 128-134°C) and the entire range is depressed below the literature value, the sample is considered impure.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing the purity of this compound via melting point analysis.
Caption: Experimental workflow for purity confirmation.
Caption: Logical relationship of purity and melting behavior.
References
- 1. chembk.com [chembk.com]
- 2. 2-Amino-2'-chloro-5-nitrobenzophenone, 98% | Fisher Scientific [fishersci.ca]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 5. Benzophenone - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. 2-Chloro-5-nitrobenzophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 3-NITROBENZOPHENONE | 2243-80-3 [chemicalbook.com]
Inter-laboratory validation of 4-Nitrobenzophenone synthesis protocol
An Inter-laboratory Comparison of Synthesis Protocols for 4-Nitrobenzophenone
This guide provides a comparative analysis of common synthetic routes to this compound, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The performance of two primary protocols, Friedel-Crafts acylation and an aerobic oxidative acylation method, are evaluated based on reported yield, reaction conditions, and reagent toxicity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important compound.
Data Summary
The following table summarizes the quantitative data for the two primary synthesis protocols for this compound.
| Parameter | Protocol 1: Friedel-Crafts Acylation | Protocol 2: Aerobic Oxidative Acylation |
| Starting Materials | Benzene (B151609), 4-Nitrobenzoyl Chloride, Aluminum Chloride | 4-Chloronitrobenzene, Methyl Phenylacetate (B1230308), Potassium Hydroxide (B78521) |
| Solvent | Dichloromethane (B109758) | Dimethyl Sulfoxide (B87167) (DMSO) |
| Reaction Temperature | 0°C to Room Temperature | 50°C |
| Reaction Time | 2 hours | 8 hours |
| Reported Yield | ~82% | 85%[1] |
| Purity | Not explicitly reported, requires purification | Not explicitly reported, requires purification |
| Key Reagents | Aluminum Chloride (corrosive, moisture sensitive) | Potassium Hydroxide (corrosive) |
| Environmental Impact | Generates aluminum-containing waste | Uses air as an oxidant, avoiding heavy metal catalysts[1] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
This classic method involves the electrophilic acylation of benzene using 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
4-Nitrobenzoyl Chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), dilute
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube. The flask is cooled in an ice-water bath.
-
Addition of Reactants: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane. A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension while maintaining the temperature at 0-5°C.
-
Benzene Addition: Anhydrous benzene (1.0 equivalent) is then added dropwise to the reaction mixture.
-
Reaction: After the addition of benzene is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Aerobic Oxidative Acylation
This method utilizes a base-mediated aerobic oxidative acylation of 4-chloronitrobenzene with methyl phenylacetate.[1]
Materials:
-
4-Chloronitrobenzene
-
Methyl Phenylacetate
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Hydrochloric Acid (HCl), dilute
-
Ethyl Acetate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction flask, 4-chloronitrobenzene (0.4 mmol), methyl phenylacetate (0.2 mmol), dimethyl sulfoxide (0.5 mL), and potassium hydroxide (0.4 mmol) are added sequentially.[1]
-
Reaction: The flask is left open to the air and the reaction mixture is stirred at 50°C for 8 hours.[1]
-
Work-up: After the reaction is complete, water and dilute hydrochloric acid are added to the reaction mixture.
-
Extraction: The product is extracted with ethyl acetate.
-
Purification: The combined organic extracts are concentrated, and the crude product is purified by silica gel column chromatography to yield this compound.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and validation of this compound.
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Logical relationship for selecting an optimal synthesis protocol.
References
A Comparative Guide to the Cost-Effectiveness of 4-Nitrobenzophenone Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Nitrobenzophenone, a versatile building block in the pharmaceutical and chemical industries, can be synthesized through various methods, each with its own economic and practical implications. This guide provides an objective comparison of the cost-effectiveness of three primary synthesis routes: Friedel-Crafts acylation, a novel approach from 4-chloronitrobenzene and an aryl acetate (B1210297), and the Suzuki coupling reaction.
Data Presentation: A Quantitative Comparison
The following tables summarize the estimated costs and key reaction parameters for the synthesis of this compound via three different methods. Prices for reagents are based on currently available market data and may vary depending on the supplier and purchased quantities.
Table 1: Cost Analysis of Starting Materials and Catalysts per Mole of this compound
| Reagent/Catalyst | Friedel-Crafts Acylation | 4-Chloronitrobenzene + Aryl Acetate | Suzuki Coupling |
| Primary Reactants | |||
| 4-Nitrobenzoyl chloride | ~$35.00 | - | - |
| Benzene (B151609) | ~$0.10 | - | - |
| 4-Chloronitrobenzene | - | ~$2.00 | - |
| Methyl Phenylacetate (B1230308) | - | ~$7.50 | - |
| 1-Bromo-4-nitrobenzene (B128438) | - | - | ~$12.00 |
| Phenylboronic acid | - | - | ~$6.00 |
| Catalyst | |||
| Aluminum chloride | ~$0.10 | - | - |
| Palladium(II) acetate | - | - | ~$10.00 |
| Triphenylphosphine (B44618) | - | - | ~$1.00 |
| Base/Solvent | |||
| Potassium hydroxide (B78521) | - | ~$0.10 | - |
| Dimethyl sulfoxide (B87167) (DMSO) | - | ~$2.00 | - |
| Potassium carbonate | - | - | ~$0.50 |
| Estimated Total Cost | ~$35.20 | ~$11.60 | ~$29.50 |
Table 2: Comparison of Reaction Parameters
| Parameter | Friedel-Crafts Acylation | 4-Chloronitrobenzene + Aryl Acetate | Suzuki Coupling |
| Reported Yield | ~82% | ~48% | High (estimated ~90%) |
| Reaction Time | 3-6 hours | 8-24 hours | ~1-2 hours |
| Reaction Temperature | 70-100°C | 25-80°C | ~60°C |
| Catalyst Type | Lewis Acid (Stoichiometric) | None (Base-mediated) | Palladium (Catalytic) |
| Key Advantages | High yield, well-established | Avoids heavy metals and strong oxidants, simple procedure | High yield, mild conditions |
| Key Disadvantages | Use of corrosive Lewis acid, HCl byproduct | Moderate yield, longer reaction time | Expensive catalyst, requires specific ligands |
Experimental Protocols
Friedel-Crafts Acylation
This classical method involves the electrophilic acylation of benzene with 4-nitrobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride.
Procedure:
-
To a suspension of 4-nitrobenzoic acid in a suitable solvent (e.g., chlorobenzene), thionyl chloride (1 to 1.1 equivalents) is added at 60-100°C, optionally with a catalytic amount of N,N-dimethylformamide, and the mixture is heated for 3-6 hours to form 4-nitrobenzoyl chloride.
-
After removing any excess thionyl chloride by distillation, the aromatic substrate (benzene) and a catalytic amount of a Lewis acid (e.g., iron(III) chloride or aluminum chloride) are added.
-
The reaction mixture is heated to 50-110°C and stirred for 3-6 hours, during which the formed hydrogen chloride is continuously removed.
-
Upon completion, the reaction mixture is worked up by adding water, and the excess aromatic compound can be removed by steam distillation. The product, this compound, is then isolated and purified.[1]
Synthesis from 4-Chloronitrobenzene and Aryl Acetate
This newer method offers a transition metal-free approach to this compound derivatives.
Procedure:
-
In a reaction flask, dissolve 4-chloronitrobenzene (2 equivalents) and methyl phenylacetate (1 equivalent) in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, for example, potassium hydroxide (2 equivalents).
-
The reaction is carried out under an air atmosphere at a temperature between 25-80°C for 8-24 hours.
-
After the reaction is complete, the mixture is quenched with water and dilute hydrochloric acid, followed by extraction with an organic solvent like ethyl acetate.
-
The crude product is then purified by silica (B1680970) gel column chromatography to yield this compound.[2]
Suzuki Coupling
The Suzuki coupling provides a powerful method for carbon-carbon bond formation, in this case, between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.
Procedure:
-
In a reaction vessel, combine 1-bromo-4-nitrobenzene (1 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add a base, such as potassium carbonate (2 equivalents).
-
The solvent system typically consists of a mixture of an organic solvent (e.g., toluene (B28343) or THF) and water.
-
The palladium catalyst is generated in situ by adding a palladium source, such as palladium(II) acetate (e.g., 0.01 equivalents), and a phosphine (B1218219) ligand, like triphenylphosphine (e.g., 0.03 equivalents).
-
The reaction mixture is heated to around 60°C and stirred for 1-2 hours.
-
Upon completion, the reaction is worked up by separating the organic and aqueous layers. The organic layer is then washed, dried, and concentrated.
-
The crude this compound is purified, typically by recrystallization or column chromatography.
Mandatory Visualization
Caption: Comparative workflow of this compound synthesis methods.
Conclusion
Based on this analysis, the synthesis of this compound from 4-chloronitrobenzene and methyl phenylacetate appears to be the most cost-effective route in terms of raw material costs. However, it suffers from a moderate yield and a significantly longer reaction time compared to the other methods.
The Friedel-Crafts acylation offers a high yield and is a well-established, robust method. The relatively higher cost is primarily due to the price of 4-nitrobenzoyl chloride. If this starting material can be sourced economically or synthesized in-house efficiently, this method becomes highly competitive.
The Suzuki coupling provides a high-yield and rapid synthesis under mild conditions. The main drawback is the high cost of the palladium catalyst. For large-scale production, the efficiency of catalyst recovery and recycling would be a critical factor in determining its economic viability.
Ultimately, the choice of the most suitable synthesis method will depend on the specific priorities of the research or production team, balancing factors such as raw material cost, desired yield, reaction time, and the availability of specialized equipment and catalysts.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Nitrobenzophenone
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Nitrobenzophenone, a compound commonly used in organic synthesis. Adherence to these protocols is essential for protecting laboratory personnel, the wider community, and the environment.
This compound, appearing as a dark yellow powder, should be handled as a hazardous waste.[1] Chemical waste generators are responsible for determining if a substance is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification.[1] It is crucial to avoid disposing of this chemical down the drain.[1]
Key Disposal Parameters
For the safe management of chemical waste, including this compound, specific quantitative guidelines should be followed. These parameters, derived from general laboratory waste management protocols, are essential for maintaining a safe and compliant laboratory environment.
| Parameter | Guideline | Regulatory Context |
| pH Range for Drain Disposal | 5.0 - 12.5 | Applicable only to dilute aqueous solutions of non-hazardous acids and bases. This method is not suitable for this compound.[2] |
| Satellite Accumulation Area (SAA) Limit | 55 gallons | This is the maximum volume of hazardous waste that can be stored in a laboratory before it must be removed by Environmental Health & Safety (EHS).[2] |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart (liquid) or 1 kg (solid) | While this compound is not explicitly P-listed, this stricter limit for highly toxic chemicals underscores the importance of cautious handling and minimal accumulation of toxic compounds.[2] |
Detailed Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Classification:
2. Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[2][5]
3. Waste Collection and Segregation:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.[6][7] The original container may be used if it is in good condition.[6]
-
Segregate this compound waste from other waste streams, especially incompatible materials such as strong oxidizing agents or bases.[1][2]
4. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[2] This area should be secure and accessible only to trained personnel.[3]
-
Keep the container closed at all times, except when adding waste.[4][7]
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time according to your institution's policies, contact your facility's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Provide the EHS or contractor with accurate information about the waste composition.
6. Accidental Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Wash the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. pfw.edu [pfw.edu]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 4-Nitrobenzophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Nitrobenzophenone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
I. Immediate Safety Information
This compound is a chemical that requires careful handling to prevent potential health hazards. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it can cause skin and eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
A. Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other suitable gloves should be worn to prevent skin contact.[3][4] |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against accidental spills.[3][4] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the powder to avoid inhalation, especially if dust is generated.[5] |
B. First Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] If irritation persists, seek medical attention.[1][6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice.[1][6] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. If the person is conscious, give them plenty of water to drink.[2] Seek immediate medical assistance.[2] |
| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7] |
II. Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound.
A. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.[4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
B. Handling Procedures
-
Avoid Contact: Prevent all personal contact with the chemical. Avoid contact with skin, eyes, and clothing.[2][3]
-
Minimize Dust: Handle the solid powder carefully to minimize dust formation.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[2]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2]
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Characterization
Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
B. Disposal Procedure
-
Containment: Collect all waste material, including any contaminated PPE, in a suitable, labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not empty it into drains or release it into the environment.[2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of in accordance with local regulations.
IV. Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1144-74-7[2] |
| Molecular Formula | C₁₃H₉NO₃[3] |
| Molecular Weight | 227.22 g/mol [3] |
| Appearance | White to light yellow or green crystalline powder[3] |
| Melting Point | 136 - 138 °C[2] |
| Boiling Point | 368.9 °C (estimate)[3] |
| Solubility | Moderately soluble in ethanol (B145695) and acetone; poorly soluble in water.[3] |
| Storage Temperature | Below +30°C[3][8] |
Occupational exposure limits for this compound have not been established by region-specific regulatory bodies.[2]
V. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 99 1144-74-7 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
